molecular formula C8H10INO B178725 2-(4-Iodo-phenoxy)-ethylamine CAS No. 151978-97-1

2-(4-Iodo-phenoxy)-ethylamine

Cat. No.: B178725
CAS No.: 151978-97-1
M. Wt: 263.08 g/mol
InChI Key: CMRQIELSCFJHBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Iodo-phenoxy)-ethylamine is a useful research compound. Its molecular formula is C8H10INO and its molecular weight is 263.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-iodophenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10INO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRQIELSCFJHBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCN)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594954
Record name 2-(4-Iodophenoxy)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151978-97-1
Record name 2-(4-Iodophenoxy)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-aminoethoxy)-4-iodobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Iodo-phenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Iodo-phenoxy)-ethylamine is a halogenated aromatic ether and a primary amine belonging to the phenoxyethylamine class of compounds. Its structural similarity to endogenous biogenic amines and thyroid hormones suggests potential applications in medicinal chemistry and drug discovery. The presence of an iodine atom on the phenyl ring offers a site for further chemical modification and potential interaction with biological targets. This technical guide provides a comprehensive overview of the known chemical properties, a proposed synthesis protocol, and a discussion of its potential biological relevance based on analogous structures.

Chemical Properties

General and Computed Properties
PropertyValueSource
IUPAC Name 2-(4-iodophenoxy)ethanamine
CAS Number 151978-97-1[1]
Molecular Formula C₈H₁₀INO[1]
Molecular Weight 263.08 g/mol [1]
Canonical SMILES C1=CC(=CC=C1OCCN)I
InChI Key CMRQIELSCFJHBQ-UHFFFAOYSA-N
XLogP3 1.6[2]
Topological Polar Surface Area 35.2 Ų[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 3[2]
Physical and Safety Properties

Experimental physical properties such as melting point, boiling point, and specific solubility data are not well-documented in publicly accessible literature. The compound is classified with the following hazard statements, indicating it should be handled with appropriate laboratory precautions.

PropertyValue
Physical State Solid (presumed)
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature. However, a general and plausible synthesis can be proposed based on established methods for analogous phenoxyethylamine derivatives. The following protocol describes a two-step process starting from 4-iodophenol.

Proposed Synthesis of this compound

Step 1: Synthesis of 2-(4-Iodophenoxy)acetonitrile from 4-Iodophenol

  • Reaction Setup: To a solution of 4-iodophenol (1.0 eq.) in a suitable polar aprotic solvent such as acetone or acetonitrile, add potassium carbonate (K₂CO₃, 1.5 eq.).

  • Addition of Reagent: To the stirred suspension, add chloroacetonitrile (ClCH₂CN, 1.2 eq.) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude 2-(4-iodophenoxy)acetonitrile. Purify the product by column chromatography on silica gel.

Step 2: Reduction of 2-(4-Iodophenoxy)acetonitrile to this compound

  • Reaction Setup: Dissolve the 2-(4-iodophenoxy)acetonitrile (1.0 eq.) from the previous step in a dry aprotic solvent such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq.), portion-wise to the solution at 0 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Quenching and Work-up: Cautiously quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. Filter the resulting precipitate and wash thoroughly with the reaction solvent.

  • Purification: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Synthesis_Workflow A 4-Iodophenol B 2-(4-Iodophenoxy)acetonitrile A->B 1. K2CO3, ClCH2CN 2. Acetone/Acetonitrile, Reflux C This compound B->C 1. LiAlH4, THF 2. H2O, NaOH(aq)

A proposed two-step synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is currently lacking in the scientific literature. However, its structural similarity to thyroid hormones (T3 and T4), which feature an iodinated phenoxy moiety, suggests that it could potentially interact with thyroid hormone receptors (TRs). Thyroid hormones are crucial regulators of metabolism, growth, and development, and their actions are mediated by nuclear thyroid hormone receptors, TRα and TRβ.

The binding of thyroid hormones to TRs leads to a conformational change in the receptor, dissociation of corepressors, and recruitment of coactivators. This receptor-coactivator complex then binds to thyroid hormone response elements (TREs) on the DNA, modulating the transcription of target genes.

Given the structural features of this compound, it is hypothesized that it might act as a ligand for thyroid hormone receptors, potentially as an agonist or an antagonist. Further investigation through in-vitro binding assays and functional assays would be necessary to validate this hypothesis.

Hypothetical_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound TR Thyroid Hormone Receptor (TR) Compound->TR Binding TR_Complex Activated TR Complex TR->TR_Complex Conformational Change & Coactivator Recruitment TRE Thyroid Hormone Response Element (TRE) TR_Complex->TRE Binding Gene_Transcription Modulation of Gene Transcription TRE->Gene_Transcription

A hypothetical signaling pathway for this compound via the thyroid hormone receptor.

Conclusion

This compound represents an interesting chemical entity with potential for further exploration in the field of medicinal chemistry. While comprehensive experimental data is scarce, this guide provides the foundational chemical information, a proposed synthetic route, and a rationale for investigating its potential interaction with thyroid hormone receptors. Further research is warranted to fully characterize its physicochemical properties, validate the proposed synthesis, and elucidate its biological activity. Such studies will be crucial in determining the potential of this compound as a research tool or a lead for drug development.

References

An In-depth Technical Guide to the Synthesis of 2-(4-Iodo-phenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-Iodo-phenoxy)-ethylamine, a valuable building block in medicinal chemistry and drug development. This document outlines a reliable two-step synthetic pathway, including detailed experimental protocols, quantitative data, and visualizations to facilitate its practical application in a laboratory setting.

Introduction

This compound is an important intermediate used in the synthesis of a variety of biologically active molecules. Its structure, featuring a phenoxy-ethylamine moiety with an iodine atom at the para-position of the phenyl ring, allows for further functionalization, making it a versatile precursor for the development of novel therapeutic agents. The synthetic route detailed herein involves a Williamson ether synthesis followed by a phthalimide deprotection, a robust and well-established methodology for the preparation of primary amines.

Synthetic Pathway

The synthesis of this compound is achieved through a two-step process:

  • Step 1: Williamson Ether Synthesis. 4-Iodophenol is reacted with N-(2-bromoethyl)phthalimide in the presence of a base to form the intermediate, N-(2-(4-iodophenoxy)ethyl)phthalimide.

  • Step 2: Deprotection. The phthalimide protecting group of the intermediate is removed using hydrazine hydrate to yield the final product, this compound.

Synthesis_Pathway 4-Iodophenol 4-Iodophenol Intermediate N-(2-(4-iodophenoxy)ethyl)phthalimide 4-Iodophenol->Intermediate K2CO3, Acetone, Reflux N-(2-bromoethyl)phthalimide N-(2-bromoethyl)phthalimide N-(2-bromoethyl)phthalimide->Intermediate Final_Product This compound Intermediate->Final_Product Hydrazine hydrate, Ethanol, Reflux

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of N-(2-(4-iodophenoxy)ethyl)phthalimide

This step involves the O-alkylation of 4-iodophenol with N-(2-bromoethyl)phthalimide via a Williamson ether synthesis.

Materials:

ReagentMolar Mass ( g/mol )
4-Iodophenol220.01
N-(2-bromoethyl)phthalimide254.08
Potassium Carbonate (K₂CO₃)138.21
Acetone58.08

Procedure:

  • To a solution of 4-iodophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add N-(2-bromoethyl)phthalimide (1.1 eq) to the reaction mixture.

  • Reflux the reaction mixture for 12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, filter the mixture to remove potassium carbonate and other insoluble salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield N-(2-(4-iodophenoxy)ethyl)phthalimide as a solid.

Step 2: Synthesis of this compound

This step involves the removal of the phthalimide protecting group using hydrazine hydrate.

Materials:

ReagentMolar Mass ( g/mol )
N-(2-(4-iodophenoxy)ethyl)phthalimide393.18
Hydrazine hydrate (N₂H₄·H₂O)50.06
Ethanol46.07
Hydrochloric Acid (HCl)36.46
Sodium Hydroxide (NaOH)40.00

Procedure:

  • Dissolve N-(2-(4-iodophenoxy)ethyl)phthalimide (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.2 eq) to the solution.

  • Reflux the mixture for 4 hours. A white precipitate of phthalhydrazide will form.[1]

  • Cool the reaction mixture to room temperature and add concentrated hydrochloric acid to adjust the pH to ~2.

  • Filter off the phthalhydrazide precipitate and wash it with ethanol.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in water and wash with dichloromethane to remove any non-polar impurities.

  • Adjust the pH of the aqueous layer to >12 with a sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Experimental_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Deprotection S1_Start Mix 4-Iodophenol and K2CO3 in Acetone S1_Add_Phth Add N-(2-bromoethyl)phthalimide S1_Start->S1_Add_Phth S1_Reflux Reflux for 12h S1_Add_Phth->S1_Reflux S1_Filter Filter S1_Reflux->S1_Filter S1_Evaporate Evaporate Solvent S1_Filter->S1_Evaporate S1_Recrystallize Recrystallize from Ethanol S1_Evaporate->S1_Recrystallize S1_Product N-(2-(4-iodophenoxy)ethyl)phthalimide S1_Recrystallize->S1_Product S2_Start Dissolve Intermediate in Ethanol S1_Product->S2_Start S2_Add_Hydrazine Add Hydrazine Hydrate S2_Start->S2_Add_Hydrazine S2_Reflux Reflux for 4h S2_Add_Hydrazine->S2_Reflux S2_Acidify Acidify with HCl S2_Reflux->S2_Acidify S2_Filter Filter Phthalhydrazide S2_Acidify->S2_Filter S2_Evaporate Evaporate Solvent S2_Filter->S2_Evaporate S2_Workup Aqueous Workup (Wash, Basify, Extract) S2_Evaporate->S2_Workup S2_Product This compound S2_Workup->S2_Product

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediate, and the final product.

Table 1: Physical and Chemical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
4-IodophenolC₆H₅IO220.01Off-white to pink crystalline solid
N-(2-bromoethyl)phthalimideC₁₀H₈BrNO₂254.08White to off-white crystalline solid
N-(2-(4-iodophenoxy)ethyl)phthalimideC₁₆H₁₂INO₃393.18Solid
This compoundC₈H₁₀INO263.08Solid

Table 2: Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
N-(2-(4-iodophenoxy)ethyl)phthalimide 7.85-7.70 (m, 4H, Phthalimide-H), 7.60 (d, 2H, Ar-H), 6.70 (d, 2H, Ar-H), 4.20 (t, 2H, -O-CH₂-), 4.10 (t, 2H, -N-CH₂-)168.0 (C=O), 158.0 (Ar-C-O), 138.0 (Ar-C), 134.0 (Phthalimide-CH), 132.0 (Phthalimide-C), 123.5 (Phthalimide-CH), 117.0 (Ar-CH), 83.0 (Ar-C-I), 67.0 (-O-CH₂-), 38.0 (-N-CH₂-)
This compound 7.55 (d, 2H, Ar-H), 6.65 (d, 2H, Ar-H), 3.95 (t, 2H, -O-CH₂-), 3.05 (t, 2H, -N-CH₂-), 1.50 (br s, 2H, -NH₂)158.5 (Ar-C-O), 138.5 (Ar-C), 117.5 (Ar-CH), 82.5 (Ar-C-I), 69.0 (-O-CH₂-), 41.5 (-N-CH₂-)

Note: The spectroscopic data presented are predicted values based on analogous structures and may vary slightly depending on the solvent and experimental conditions.

Conclusion

This technical guide provides a detailed and practical protocol for the synthesis of this compound. The described two-step method, utilizing a Williamson ether synthesis followed by phthalimide deprotection, is a reliable and efficient route to obtain this valuable intermediate. The provided data and visualizations are intended to support researchers in the successful implementation of this synthesis in their drug discovery and development endeavors.

References

An In-depth Technical Guide to the Structure Elucidation of 2-(4-Iodo-phenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Iodo-phenoxy)-ethylamine is a halogenated aromatic ether with a primary amine functional group. Its structure, featuring a substituted phenyl ring linked to an ethylamine moiety via an ether linkage, makes it a compound of interest in medicinal chemistry and drug development. The presence of an iodine atom provides a site for further functionalization or for use as a heavy atom in crystallographic studies. The phenoxy-ethylamine scaffold is present in a variety of biologically active molecules. This guide provides a comprehensive overview of the structural elucidation of this compound, including predicted spectroscopic data, a detailed synthesis protocol, and potential areas of biological investigation.

Chemical Structure

Caption: 2D structure of this compound.

Predicted Spectroscopic Data

Due to the limited availability of experimental spectra for this compound, the following data tables provide predicted values based on computational models and analysis of similar compounds. These predictions are intended to guide researchers in the identification and characterization of this molecule.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.58d2HAr-H (ortho to I)
6.69d2HAr-H (ortho to O)
4.05t2H-O-CH₂-
3.10t2H-CH₂-NH₂
1.5 (variable)br s2H-NH₂

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
158.5Ar-C-O
138.2Ar-C (ortho to I)
116.8Ar-C (ortho to O)
85.7Ar-C-I
68.5-O-CH₂-
41.7-CH₂-NH₂

Table 3: Predicted FT-IR Data

Wavenumber (cm⁻¹)IntensityAssignment
3350-3280Medium, BroadN-H stretch (primary amine)
3060-3030MediumAromatic C-H stretch
2960-2850MediumAliphatic C-H stretch
1580, 1480Strong, SharpAromatic C=C stretch
1240StrongAryl-O stretch (asymmetric)
1040MediumC-N stretch
820Strongpara-disubstituted C-H bend (out-of-plane)
500MediumC-I stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative IntensityPossible Fragment
263Moderate[M]⁺ (Molecular Ion)
136Strong[HOC₆H₄I]⁺
120Moderate[C₆H₄I]⁺
44Very Strong[CH₂NH₂]⁺

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol details a common and effective method for the preparation of aryl ethers.

G cluster_0 Reaction Setup cluster_1 Addition of Alkyl Halide cluster_2 Work-up and Purification 4-Iodophenol 4-Iodophenol Stirring_and_Heating Stirring and Heating 4-Iodophenol->Stirring_and_Heating Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Stirring_and_Heating Solvent (e.g., Acetone) Solvent (e.g., Acetone) Solvent (e.g., Acetone)->Stirring_and_Heating Reflux Reflux Stirring_and_Heating->Reflux Formation of Phenoxide 2-Bromoethylamine HBr 2-Bromoethylamine HBr 2-Bromoethylamine HBr->Reflux Filtration Filtration Reflux->Filtration Reaction Completion Evaporation Evaporation Filtration->Evaporation Extraction Extraction Evaporation->Extraction Drying Drying Extraction->Drying Chromatography Chromatography Drying->Chromatography Final Product Final Product Chromatography->Final Product

Caption: Workflow for the synthesis of this compound.

Materials:

  • 4-Iodophenol

  • 2-Bromoethylamine hydrobromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 4-iodophenol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetone.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

  • Add 2-bromoethylamine hydrobromide (1.2 eq) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Filter the solid inorganic salts and wash the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.

Potential Biological Signaling Pathways

While the specific biological activity of this compound is not well-documented, the phenoxy-ethylamine scaffold is a common motif in adrenergic receptor ligands. The following diagram illustrates a hypothetical signaling pathway involving a G-protein coupled receptor (GPCR), such as an adrenergic receptor, that could be modulated by this compound.

G This compound This compound GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR Binds to G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Hypothetical GPCR signaling pathway.

Further research is required to determine the actual biological targets and mechanisms of action of this compound. Its structural similarity to known pharmacophores suggests that it could be a valuable lead compound for the development of novel therapeutics.

In-depth Technical Guide: Characterization of CAS 151978-97-1

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for the compound with CAS number 151978-97-1 did not yield specific characterization data. The provided CAS number may be incorrect or outdated. Further verification of the CAS number is recommended to obtain accurate information.

The search results primarily provided information for Gatifloxacin (CAS 112811-59-3), a fourth-generation fluoroquinolone antibiotic. Gatifloxacin is known to inhibit the bacterial enzymes DNA gyrase and topoisomerase IV.[1] It is chemically identified as 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-quinoline-3-carboxylic acid.[1][2][3][4]

No quantitative data, experimental protocols, or signaling pathways directly associated with CAS 151978-97-1 were found in the initial search. Therefore, the requested tables, detailed methodologies, and visualizations for this specific compound cannot be generated at this time.

It is recommended that researchers, scientists, and drug development professionals verify the CAS number to ensure they are seeking information on the correct molecule. Once the correct CAS number is identified, a more targeted and accurate search for its characterization data can be performed.

References

Spectroscopic and Spectrometric Profiling of 2-(4-Iodophenoxy)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted spectroscopic and spectrometric characteristics of 2-(4-Iodophenoxy)ethanamine. Due to the limited availability of published experimental data for this specific molecule, this document presents a comprehensive analysis based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein is intended to serve as a valuable resource for researchers involved in the synthesis, identification, and characterization of this and structurally related compounds. This guide also outlines standardized experimental protocols for acquiring such data and includes a workflow diagram for the spectroscopic analysis process.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted spectroscopic and spectrometric data for 2-(4-Iodophenoxy)ethanamine. These predictions are derived from the analysis of its constituent functional groups and comparison with data from structurally analogous compounds.

Table 1: Predicted ¹H NMR Data for 2-(4-Iodophenoxy)ethanamine

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.60Doublet2HAr-H (ortho to I)
~ 6.75Doublet2HAr-H (ortho to O)
~ 4.05Triplet2H-O-CH₂-
~ 3.00Triplet2H-CH₂-NH₂
~ 1.50 (variable)Broad Singlet2H-NH₂

Table 2: Predicted ¹³C NMR Data for 2-(4-Iodophenoxy)ethanamine

Chemical Shift (δ) ppmAssignment
~ 158Ar-C-O
~ 138Ar-C (ortho to I)
~ 117Ar-C (ortho to O)
~ 83Ar-C-I
~ 69-O-CH₂-
~ 41-CH₂-NH₂

Table 3: Predicted IR Spectroscopy Data for 2-(4-Iodophenoxy)ethanamine

Wavenumber (cm⁻¹)IntensityAssignment
3400-3250Medium, BroadN-H Stretch (primary amine)
3100-3000MediumAromatic C-H Stretch
2960-2850MediumAliphatic C-H Stretch
1600-1580StrongN-H Bend (scissoring)
1590, 1485StrongAromatic C=C Stretch
1240StrongAryl-O Stretch (asymmetric)
1040MediumC-N Stretch
820Strongpara-disubstituted C-H Bend
~500MediumC-I Stretch

Table 4: Predicted Mass Spectrometry Data for 2-(4-Iodophenoxy)ethanamine

m/zRelative IntensityAssignment
263High[M]⁺ (Molecular Ion)
220Medium[M - CH₂NH₂]⁺
131Medium[M - I]⁺
94High[C₆H₅O]⁺
30Very High[CH₂NH₂]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic and spectrometric data for a compound such as 2-(4-Iodophenoxy)ethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Pulse width: 30-45 degrees

    • Spectral width: -2 to 12 ppm

    • Temperature: 298 K

¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Parameters:

    • Number of scans: 1024-4096 (or more, depending on sample concentration)

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 200 ppm

    • Temperature: 298 K

Infrared (IR) Spectroscopy

Sample Preparation:

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

    • Background: A background spectrum of the empty sample compartment (for ATR) or a pure KBr pellet should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

  • Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • The solution can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

Data Acquisition (Electron Ionization - EI):

  • Instrument: GC-MS or a direct insertion probe on a mass spectrometer.

  • Parameters:

    • Ionization mode: Electron Ionization (EI)

    • Electron energy: 70 eV

    • Mass range: m/z 20-500

    • Source temperature: 200-250 °C

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic and spectrometric analysis of a synthesized compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_interpretation Data Interpretation & Structure Confirmation synthesis Synthesis of 2-(4-Iodophenoxy)ethanamine purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Sample Prep ir IR Spectroscopy purification->ir Sample Prep ms Mass Spectrometry purification->ms Sample Prep interpretation Data Analysis & Structure Elucidation nmr->interpretation ir->interpretation ms->interpretation confirmation Structure Confirmation interpretation->confirmation

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic and spectrometric data for 2-(4-Iodophenoxy)ethanamine, which can aid in its identification and characterization. The provided experimental protocols offer a standardized approach for obtaining high-quality data. It is important to re-emphasize that the presented data is predictive and should be confirmed with experimental results once the compound is synthesized and purified. The workflow and methodologies described herein are applicable to a wide range of small molecules and are fundamental to modern chemical research and drug development.

The Pharmacology of Iodinated Phenoxyethylamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacology of iodinated phenoxyethylamine derivatives, a class of compounds with significant effects on the central nervous system, primarily through their interaction with serotonin receptors. This document summarizes key quantitative data, details experimental protocols for their study, and visualizes the critical signaling pathways and experimental workflows involved in their characterization.

Core Concepts

Iodinated phenoxyethylamine derivatives are a group of psychoactive compounds that share a common chemical scaffold. Their pharmacological effects are largely attributed to their potent agonist activity at serotonin 5-HT2A receptors. Notable examples within this class include 2,5-dimethoxy-4-iodoamphetamine (DOI), a widely used research tool; N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine (25I-NBOMe), a highly potent synthetic hallucinogen; and para-iodoamphetamine (PIA), a monoamine releasing agent.[1][2][3][4] The introduction of an iodine atom into the phenoxyethylamine structure often enhances the affinity and selectivity for the 5-HT2A receptor.[5]

Data Presentation

The following tables summarize the quantitative pharmacological data for key iodinated phenoxyethylamine derivatives, facilitating a comparative analysis of their receptor binding affinities and functional potencies.

Table 1: Receptor Binding Affinities (Ki in nM) of Iodinated Phenoxyethylamine Derivatives

Compound5-HT2A5-HT2C5-HT1AReference(s)
(R)-(-)-DOI 0.7 - 1.262.47,660[6][7]
25I-NBOMe 0.044 - 0.64.61800[3][8]
para-Iodoamphetamine (PIA) 43,000-7,660[4]
DOI-NBOMe 0.78 - 1.0821.0-[9]

Note: Lower Ki values indicate higher binding affinity. Data is compiled from various sources and experimental conditions may differ.

Table 2: Functional Potency (EC50 in nM) and Efficacy (Emax) of Iodinated Phenoxyethylamine Derivatives at the 5-HT2A Receptor

CompoundEC50 (nM)Emax (%)Assay TypeReference(s)
DOI 19.277Inositol Phosphate Accumulation[9]
25I-NBOMe 0.51 - 1.5Full AgonistInositol Phosphate Accumulation
DOI-NBOMe 36.143Inositol Phosphate Accumulation[9]

Note: EC50 represents the concentration of an agonist that gives half-maximal response. Emax is the maximum response achievable by the agonist.

Signaling Pathways

The primary mechanism of action for many iodinated phenoxyethylamine derivatives involves the activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR). This activation initiates downstream signaling cascades, primarily through the Gq/11 and β-arrestin pathways.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Iodinated Phenoxyethylamine Receptor 5-HT2A Receptor Ligand->Receptor Binds to G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) PKC->Cellular_Response Leads to

5-HT2A Receptor Gq/11 Signaling Pathway.

Beta_Arrestin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Iodinated Phenoxyethylamine Receptor 5-HT2A Receptor Ligand->Receptor Binds to GRK GRK Receptor->GRK Recruits GRK->Receptor Phosphorylates Receptor_P Phosphorylated 5-HT2A Receptor Beta_Arrestin β-Arrestin Receptor_P->Beta_Arrestin Recruits Receptor_Internalization Receptor Internalization Beta_Arrestin->Receptor_Internalization Mediates MAPK_Cascade MAPK Cascade (e.g., ERK1/2) Beta_Arrestin->MAPK_Cascade Activates Downstream_Effects Downstream Effects (e.g., Gene Expression) MAPK_Cascade->Downstream_Effects Leads to Experimental_Workflow cluster_chemistry Chemical Synthesis & Radiolabeling cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Synthesis Synthesis of Novel Iodinated Phenoxyethylamine Derivatives Purification Purification and Structural Characterization (NMR, MS) Synthesis->Purification Radiolabeling Radiolabeling (e.g., with ¹²⁵I) Purification->Radiolabeling Binding_Assay Radioligand Binding Assays (Determine Ki) Purification->Binding_Assay Functional_Assay Functional Assays (e.g., Calcium Flux, IP1) (Determine EC50, Emax) Binding_Assay->Functional_Assay Selectivity_Screening Selectivity Screening (Other Receptors and Transporters) Functional_Assay->Selectivity_Screening PK_Studies Pharmacokinetic Studies (ADME) Selectivity_Screening->PK_Studies Behavioral_Studies Behavioral Pharmacology (e.g., Head-Twitch Response) PK_Studies->Behavioral_Studies Toxicity_Studies Toxicology Studies Behavioral_Studies->Toxicity_Studies

References

In Silico Modeling of 2-(4-Iodo-phenoxy)-ethylamine Binding: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for investigating the binding characteristics of 2-(4-Iodo-phenoxy)-ethylamine, a molecule with potential pharmacological applications. In the absence of extensive experimental data for this specific ligand, this document outlines a robust, standardized workflow for its computational evaluation. The protocols detailed herein are foundational in modern drug discovery, enabling the prediction of potential biological targets, the characterization of binding interactions, and the estimation of binding affinities. This guide will serve as a template for the computational assessment of novel chemical entities, using plausible biological targets for phenethylamine derivatives as a case study.

Introduction to this compound

This compound belongs to the phenethylamine class of compounds, which are known to interact with a variety of biological targets, particularly neurotransmitter receptors. The structure, featuring a phenoxy ring, an ethylamine side chain, and an iodine substitution, suggests the potential for diverse interactions with protein binding pockets. The iodine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. In silico modeling offers a powerful, cost-effective, and rapid approach to hypothesize and initially validate the potential biological activity of such molecules before embarking on resource-intensive laboratory experiments.

Hypothetical Biological Targets

Based on the structural similarities to other well-characterized phenethylamines and related compounds, several potential biological targets can be postulated for this compound. These include, but are not limited to:

  • Serotonin Receptors (e.g., 5-HT2A): Many substituted phenethylamines are known to have high affinity for serotonin receptors, acting as agonists or antagonists.[1][2]

  • Dopamine Receptors (e.g., D2): The phenethylamine scaffold is a core component of dopamine, suggesting potential interactions with its receptors.[3]

  • Adrenergic Receptors (e.g., β3): Certain phenoxypropanolamine and phenethylamine derivatives have shown activity at adrenergic receptors.[4]

  • Nicotinic Acetylcholine Receptors (nAChRs): Modifications of related structures have demonstrated affinity for nAChR subtypes.[5]

For the purpose of this guide, we will focus on the in silico analysis of this compound binding to the Serotonin 5-HT2A receptor , a common target for psychoactive phenethylamines.[1][2]

In Silico Experimental Protocols

A standard computational workflow for investigating ligand-receptor interactions involves several key steps, from preparing the necessary molecular structures to running simulations and analyzing the results.

Ligand and Receptor Preparation

3.1.1. Ligand Preparation The three-dimensional structure of this compound is first generated. This can be accomplished using chemical drawing software (e.g., ChemDraw) and then converted to a 3D format. The structure is then subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This process can be performed using software like Open Babel.

3.1.2. Receptor Preparation The 3D crystal structure of the target protein, in this case, the human Serotonin 5-HT2A receptor, is retrieved from a public repository such as the Protein Data Bank (PDB). The PDB file is then prepared for docking by removing water molecules, co-crystallized ligands, and any non-essential ions. Hydrogen atoms are added to the protein structure, and charges are assigned. This preparation can be carried out using tools available in molecular modeling suites like AutoDock Tools or Schrödinger's Protein Preparation Wizard.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[6][7][8][9]

3.2.1. Grid Generation A grid box is defined around the active site of the receptor. This box specifies the search space for the docking algorithm. The size and center of the grid are determined based on the location of the co-crystallized ligand in the experimental structure or by using active site prediction algorithms.

3.2.2. Docking Simulation Software such as AutoDock Vina is used to perform the docking calculations. The algorithm explores a vast number of possible conformations and orientations of the ligand within the defined grid box and scores them based on a predefined scoring function. The scoring function estimates the binding affinity, typically in kcal/mol. The output consists of a set of predicted binding poses ranked by their scores.

Molecular Dynamics (MD) Simulation

To assess the stability of the docked ligand-receptor complex and to gain a more dynamic understanding of the binding interactions, molecular dynamics simulations are performed.[10][11]

3.3.1. System Setup The top-ranked docked complex is placed in a simulation box filled with a chosen water model (e.g., TIP3P). Ions are added to neutralize the system and to mimic physiological salt concentrations.

3.3.2. Simulation Protocol The system undergoes a series of energy minimization and equilibration steps. During equilibration, the system is gradually heated to the desired temperature (e.g., 310 K) and the pressure is stabilized. Following equilibration, a production MD simulation is run for a significant period (e.g., 100 ns) to sample the conformational space of the complex.

3.3.3. Trajectory Analysis The trajectory from the MD simulation is analyzed to evaluate the stability of the ligand in the binding pocket (e.g., by calculating the Root Mean Square Deviation - RMSD), to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and to calculate the binding free energy using methods like MM/PBSA or MM/GBSA.[11]

Data Presentation: Hypothetical Quantitative Results

The following tables summarize the kind of quantitative data that would be generated from the in silico modeling of this compound with the 5-HT2A receptor.

Table 1: Molecular Docking Results

LigandTarget ReceptorDocking Score (kcal/mol)Predicted Inhibition Constant (Ki) (µM)Key Interacting Residues
This compound5-HT2A-8.50.25Asp155, Ser159, Phe234, Trp336
Serotonin (endogenous ligand)5-HT2A-7.90.80Asp155, Ser159, Phe340
Ketanserin (known antagonist)5-HT2A-10.20.015Asp155, Phe234, Trp336, Phe340

Table 2: Molecular Dynamics Simulation Analysis

Simulation MetricValueInterpretation
Ligand RMSD (Å)1.2 ± 0.3The ligand remains stably bound in the active site throughout the simulation.
Protein RMSD (Å)2.5 ± 0.4The overall protein structure remains stable.
Binding Free Energy (MM/PBSA) (kcal/mol)-35.7 ± 4.2Indicates a strong and favorable binding interaction.
Average Hydrogen Bonds2-3Consistent hydrogen bonding contributes to binding affinity.

Visualization of Workflows and Pathways

In Silico Modeling Workflow

in_silico_workflow cluster_prep Preparation cluster_docking Docking cluster_md Dynamics cluster_analysis Analysis ligand_prep Ligand Preparation (3D Structure & Energy Minimization) grid_gen Grid Generation (Define Active Site) ligand_prep->grid_gen receptor_prep Receptor Preparation (PDB Download & Cleaning) receptor_prep->grid_gen docking_sim Molecular Docking (Predict Binding Pose & Affinity) grid_gen->docking_sim system_setup MD System Setup (Solvation & Ionization) docking_sim->system_setup pose_analysis Pose & Interaction Analysis docking_sim->pose_analysis md_sim MD Simulation (Equilibration & Production Run) system_setup->md_sim stability_analysis Stability Analysis (RMSD) md_sim->stability_analysis energy_calc Binding Free Energy Calculation md_sim->energy_calc

Caption: Workflow for in silico modeling of ligand-receptor binding.

Hypothetical 5-HT2A Receptor Signaling Pathway

signaling_pathway ligand This compound receptor 5-HT2A Receptor ligand->receptor g_protein Gq/G11 receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release (from ER) ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Caption: Simplified 5-HT2A receptor signaling cascade.

Conclusion

This technical guide has outlined a comprehensive in silico approach for characterizing the binding of this compound to a plausible biological target. By employing molecular docking and molecular dynamics simulations, researchers can gain significant insights into the potential interactions, binding affinity, and stability of ligand-receptor complexes. The methodologies and hypothetical data presented herein serve as a foundational framework for the computational-driven discovery and development of novel therapeutic agents. While in silico methods are powerful predictive tools, it is imperative that computational findings are ultimately validated through in vitro and in vivo experimental studies.

References

A Technical Review of 2-(4-Iodo-phenoxy)-ethylamine Analogs: Synthesis, Potential Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive literature review of 2-(4-Iodo-phenoxy)-ethylamine analogs. Due to the limited availability of direct research on this specific class of compounds, this review draws upon data from structurally related aryloxyethylamine derivatives, particularly those with other halogen substitutions at the 4-position. This approach allows for informed predictions regarding the synthesis, potential biological activities, and structure-activity relationships (SAR) of 4-iodo-phenoxy-ethylamine analogs.

Introduction

Aryloxyethylamine scaffolds are prevalent in medicinal chemistry and are integral to the structure of various biologically active compounds. The nature and position of substituents on the aromatic ring can significantly influence the pharmacological profile of these molecules. The 4-iodo substitution is of particular interest due to iodine's unique properties, including its size, lipophilicity, and ability to form halogen bonds, which can impact receptor binding and overall bioactivity. This review will explore the synthesis and potential biological activities of this compound analogs by examining the literature on analogous compounds.

Synthesis of this compound Analogs

A general synthetic route for this compound and its N-substituted analogs can be proposed based on established methods for synthesizing aryloxyethylamine derivatives. A common approach involves the Williamson ether synthesis, followed by the introduction of the amine group.

A proposed synthetic workflow is outlined below:

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Amination 4-Iodophenol 4-Iodophenol Intermediate_1 1-(2-Chloroethoxy)-4-iodobenzene 4-Iodophenol->Intermediate_1 1-bromo-2-chloroethane 1-bromo-2-chloroethane 1-bromo-2-chloroethane Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Intermediate_1 Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Intermediate_1 Intermediate_2 This compound Analog Intermediate_1->Intermediate_2 Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)

Caption: Proposed synthesis of this compound analogs.

Experimental Protocol: General Synthesis of 2-(Aryloxy)ethylamines

This protocol is adapted from the synthesis of related aryloxyethylamine derivatives and can be applied to the synthesis of this compound analogs.

  • Williamson Ether Synthesis:

    • To a solution of 4-iodophenol (1 equivalent) in an appropriate solvent such as dimethylformamide (DMF) or acetone, add a base like potassium carbonate (K2CO3) or sodium hydride (NaH) (1.5-2 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add a 1,2-dihaloethane, such as 1-bromo-2-chloroethane (1.5 equivalents), dropwise to the reaction mixture.

    • Heat the reaction mixture at 60-80°C and monitor the reaction progress using thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into ice water.

    • Extract the aqueous layer with an organic solvent like ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, 1-(2-chloroethoxy)-4-iodobenzene.

    • Purify the crude product by column chromatography.

  • Amination:

    • Dissolve the purified 1-(2-chloroethoxy)-4-iodobenzene (1 equivalent) in a suitable solvent such as acetonitrile or ethanol.

    • Add the desired primary or secondary amine (2-3 equivalents).

    • Add a base, such as potassium carbonate or triethylamine (1.5 equivalents), to act as a scavenger for the generated acid.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in an appropriate organic solvent and wash with water to remove excess amine and salt.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

    • Purify the final this compound analog by column chromatography or by preparing a salt and recrystallizing.

Potential Biological Activities and Structure-Activity Relationships (SAR)

While direct biological data for this compound analogs is scarce, the activities of related aryloxyethylamine derivatives with other 4-halo substitutions can provide valuable insights.

3.1. Neuroprotective Activity

A study on aryloxyethylamine derivatives revealed that several compounds with 4-chloro, 4-bromo, and 4-methoxy substitutions possess significant neuroprotective effects against glutamate-induced cell death in PC12 cells.[1] This suggests that this compound analogs may also exhibit neuroprotective properties. The lipophilicity and electronic nature of the substituent at the 4-position are critical for this activity.

Table 1: Neuroprotective Activity of 4-Substituted Aryloxyethylamine Analogs

4-SubstituentIn Vitro Neuroprotection (PC12 cells)In Vivo Anti-ischemic ActivityReference
-ClPotent protection at 0.1, 1.0, 10 μMSignificant prolongation of survival time[1]
-BrPotent protection at 0.1, 1.0, 10 μMNot explicitly stated for all bromo-analogs[1]
-FSignificant neuroprotective activitySignificant prolongation of survival time[1]
-OCH3Potent protection at 0.1, 1.0, 10 μMSignificant prolongation of survival time[1]

This table summarizes findings for related compounds to infer potential activity for iodo-analogs.

3.2. Receptor Binding and Functional Activity

The phenoxy-ethylamine scaffold is a common feature in ligands for various receptors, including adrenergic and serotonergic receptors. The nature of the substituent at the 4-position can modulate the affinity and selectivity for these receptors. For instance, in other classes of compounds like 4-aminoquinolines, a 7-iodo substitution resulted in activity comparable to the 7-chloro analogs against Plasmodium falciparum.[2] This suggests that an iodo-substituent can be well-tolerated and may confer potent biological activity.

Logical Relationship for SAR:

SAR cluster_Core Core Scaffold cluster_Substituents Substituents & Properties cluster_Activity Biological Outcome Scaffold 2-(Phenoxy)-ethylamine Substituent 4-Position Substituent (e.g., -I, -Cl, -Br, -OCH3) Properties Physicochemical Properties (Lipophilicity, Size, Halogen Bonding) Substituent->Properties Activity Biological Activity (e.g., Neuroprotection, Receptor Affinity) Properties->Activity

Caption: Structure-Activity Relationship Logic.

Experimental Protocols for Biological Evaluation

The following are detailed methodologies for key experiments cited in the literature for analogous compounds, which can be applied to evaluate this compound analogs.

4.1. In Vitro Neuroprotection Assay (MTT Assay)

This protocol is used to assess the protective effect of compounds against glutamate-induced excitotoxicity in PC12 cells.[1]

  • Cell Culture:

    • Culture PC12 cells in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and differentiate them with nerve growth factor (NGF) for 24-48 hours.

  • Compound Treatment and Glutamate Insult:

    • Pre-treat the differentiated cells with various concentrations of the test compounds (e.g., 0.1, 1.0, 10 µM) for a specified duration (e.g., 2 hours).

    • Induce neurotoxicity by adding glutamate to a final concentration of 5 mM and incubate for 24 hours.

  • MTT Assay:

    • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control group (cells not treated with glutamate).

Workflow for In Vitro Neuroprotection Assay:

MTT_Workflow A Seed and Differentiate PC12 Cells B Pre-treat with Test Compounds A->B C Induce Neurotoxicity with Glutamate B->C D Incubate for 24 hours C->D E Add MTT Solution D->E F Incubate for 4 hours E->F G Dissolve Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability H->I

Caption: MTT Assay Workflow.

4.2. Radioligand Binding Assay for Receptor Affinity

This general protocol can be adapted to determine the binding affinity of this compound analogs to specific receptors (e.g., adrenergic or serotonergic receptors).

  • Membrane Preparation:

    • Homogenize tissue known to express the target receptor (e.g., rat brain cortex) in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in the assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, a specific radioligand (e.g., [3H]-prazosin for α1-adrenergic receptors), and various concentrations of the unlabeled test compound.

    • For non-specific binding determination, add a high concentration of a known unlabeled ligand.

    • Incubate the plate at a specific temperature for a set time to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Conclusion

While direct experimental data on this compound analogs is limited, a review of structurally similar compounds provides a strong foundation for future research. The proposed synthetic routes are feasible, and the biological activities of related halogenated aryloxyethylamines suggest that the 4-iodo analogs are promising candidates for neuroprotective agents and as ligands for various G-protein coupled receptors. The detailed experimental protocols provided herein offer a roadmap for the synthesis and pharmacological characterization of this novel class of compounds. Further investigation is warranted to elucidate the specific structure-activity relationships and therapeutic potential of this compound analogs.

References

An In-depth Technical Guide to the Safety and Handling of 2-(4-Iodo-phenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of safety and handling guidelines for 2-(4-Iodo-phenoxy)-ethylamine based on data from structurally similar compounds. As no specific Safety Data Sheet (SDS) or extensive toxicological data for this compound was publicly available at the time of this writing, these recommendations should be used as a starting point for a thorough, substance-specific risk assessment. All laboratory work should be conducted by trained professionals in a well-ventilated area, adhering to all institutional and regulatory safety protocols.

Introduction

This compound is a chemical compound of interest to researchers in drug development and various scientific fields. Due to its structure, which includes a phenoxyethylamine backbone, it is prudent to handle this compound with care, assuming it may share toxicological properties with related substances. This guide outlines the potential hazards, necessary precautions, and handling protocols to ensure the safety of laboratory personnel.

Hazard Identification and Classification

Based on the hazard classifications of analogous compounds such as 2-(2-Methoxyphenoxy)ethylamine, 2-Phenoxyethylamine, and 2-(4-Methoxyphenoxy)ethylamine, this compound should be treated as a hazardous substance. The primary concerns are skin and eye irritation or corrosion.

Table 1: Summary of GHS Hazard and Precautionary Statements for Structurally Related Phenoxyethylamines

GHS ClassificationHazard Statement (H-code)Precautionary Statement (P-code)Source Analogue(s)
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage.P264, P280, P302+P352, P305+P351+P338, P310, P362+P3642-(2-Methoxyphenoxy)ethylamine, 2-Phenoxyethylamine
H315: Causes skin irritation.P264, P280, P302+P352, P332+P313, P362+P3642-(2-Methoxyphenoxy)ethylamine
Serious Eye Damage/IrritationH319: Causes serious eye irritation.P280, P305+P351+P338, P337+P3132-(2-Methoxyphenoxy)ethylamine

Data compiled from Safety Data Sheets for analogous compounds.[1][2][3][4][5]

Experimental Protocols

The following experimental protocols are generalized for handling phenoxyethylamine derivatives and should be adapted to specific laboratory conditions and experimental designs.

3.1. Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[2][5]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.

    • Clothing: A flame-retardant, antistatic lab coat or protective suit is recommended.[6] Ensure clothing fully covers the arms and legs.

  • Respiratory Protection: If working outside of a certified chemical fume hood, or if aerosols or vapors may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and ammonia derivatives (Type K, green).[2]

3.2. Safe Handling and Storage

  • Handling:

    • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[2][3]

    • Ensure an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2][5]

    • Avoid all personal contact with the substance, including inhalation of vapors or mists.[4]

    • Do not eat, drink, or smoke in the laboratory area.[4]

    • Wash hands and any exposed skin thoroughly after handling.[1][2]

  • Storage:

    • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and strong oxidizing agents.[4][5]

    • Keep containers tightly closed when not in use.[2][3]

    • Store in a designated corrosives area if the substance is determined to be corrosive.[2][3]

3.3. Spill and Emergency Procedures

  • Spill Response:

    • Evacuate non-essential personnel from the spill area.

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[2][3]

    • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • First Aid Measures:

    • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

    • In case of skin contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[2][3]

    • In case of inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][3]

    • In case of ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]

3.4. Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[2] Do not allow the substance to enter drains or waterways.[6]

Visualized Workflows

The following diagrams illustrate key logical workflows for the safe handling of this compound.

SafeHandlingWorkflow Figure 1: General Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Conduct Risk Assessment b Review Safety Data Sheet (or analogous compounds) a->b c Ensure Engineering Controls (Fume Hood, Eyewash) are operational b->c d Don Appropriate PPE c->d e Weigh/Measure Compound in Fume Hood d->e f Perform Experiment e->f g Keep Container Closed When Not in Use f->g h Decontaminate Glassware and Work Surfaces g->h i Dispose of Waste in Labeled Hazardous Waste Container h->i j Remove PPE i->j k Wash Hands Thoroughly j->k SpillResponseWorkflow Figure 2: Spill Response Protocol spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Spill Response PPE evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Waste into Sealed Container contain->collect clean Clean & Decontaminate Spill Area collect->clean dispose Dispose of Waste via Hazardous Waste Program clean->dispose report Report Incident dispose->report

References

Methodological & Application

Application Notes and Protocols: 2-(4-Iodo-phenoxy)-ethylamine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Iodo-phenoxy)-ethylamine is a versatile pharmaceutical intermediate with significant potential in the synthesis of a wide range of biologically active molecules. Its phenoxy-ethylamine scaffold is a common feature in a number of established drugs, and the presence of an iodine atom at the 4-position of the phenyl ring offers a unique handle for further chemical modifications, such as cross-coupling reactions, to generate diverse chemical libraries for drug discovery. These notes provide an overview of the potential applications, key reactions, and detailed experimental protocols for utilizing this compound in pharmaceutical research and development.

Potential Applications

While direct applications of this compound are not extensively documented in publicly available literature, its structural similarity to key intermediates of blockbuster drugs suggests its utility in the following areas:

  • Cardiovascular Drugs: Structurally similar to the intermediates used in the synthesis of beta-blockers like Carvedilol, this compound can be a precursor for novel adrenergic receptor antagonists. The iodo-group can be used to introduce further functionalities to modulate potency, selectivity, and pharmacokinetic properties.

  • Neurological Drugs: The phenethylamine core is central to many psychoactive compounds and neurotransmitter analogues. Derivatives of this compound could be explored as potential ligands for dopamine and serotonin receptors. For instance, N-alkylation of the primary amine can lead to a variety of derivatives with potential neurological activity.[1]

  • Antineoplastic Agents: The phenoxy-quinoline scaffold, which can be synthesized from precursors like this compound, has shown promise as HIV-1 non-nucleoside reverse transcriptase inhibitors and also cytotoxic agents against cancer cell lines.

Data Presentation: Illustrative Reaction Parameters

The following tables provide illustrative quantitative data for key synthetic steps involving this compound, based on analogous reactions reported in the literature.

Table 1: Synthesis of this compound

StepReactantsReagents & ConditionsYield (%)Purity (%)
1. Etherification4-Iodophenol, 2-BromoethanolK₂CO₃, Acetone, Reflux, 12h85>98 (by HPLC)
2. Azidation2-(4-Iodo-phenoxy)-ethanolNaN₃, DMF, 80°C, 6h92>97 (by HPLC)
3. Reduction2-(4-Iodo-phenoxy)-ethyl azideH₂, Pd/C, Methanol, rt, 4h95>99 (by HPLC)

Table 2: N-Alkylation of this compound

ProductAlkylating AgentBase & SolventReaction Time (h)Yield (%)Purity (%)
N-Benzyl-2-(4-Iodo-phenoxy)-ethylamineBenzyl bromideK₂CO₃, Acetonitrile688>98 (by HPLC)
N,N-Diethyl-2-(4-Iodo-phenoxy)-ethylamineEthyl iodideEt₃N, THF1275>96 (by HPLC)

Table 3: Hypothetical Suzuki Coupling of N-Protected this compound

ProductBoronic AcidCatalyst & LigandBase & SolventYield (%)Purity (%)
N-Boc-2-(4'-methoxybiphenyl-4-yloxy)ethylamine4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃, Toluene/H₂O78>97 (by HPLC)

Experimental Protocols

Protocol 1: Synthesis of this compound

1.1. Synthesis of 2-(4-Iodo-phenoxy)-ethanol

  • To a solution of 4-iodophenol (1 eq) in acetone, add anhydrous potassium carbonate (2 eq) and 2-bromoethanol (1.2 eq).

  • Reflux the mixture for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane) to afford 2-(4-Iodo-phenoxy)-ethanol.

1.2. Synthesis of 1-(2-Azidoethoxy)-4-iodobenzene

  • Dissolve 2-(4-Iodo-phenoxy)-ethanol (1 eq) in dimethylformamide (DMF).

  • Add sodium azide (1.5 eq) and stir the mixture at 80°C for 6 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-(2-azidoethoxy)-4-iodobenzene.

1.3. Synthesis of this compound

  • Dissolve 1-(2-azidoethoxy)-4-iodobenzene (1 eq) in methanol.

  • Add 10% Palladium on carbon (0.1 eq) to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4 hours.

  • Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to yield this compound.

Protocol 2: Synthesis of a Hypothetical Bioactive Molecule: N-(2-(4-Iodo-phenoxy)-ethyl)-1H-indole-5-carboxamide

This protocol describes a hypothetical synthesis to illustrate the use of this compound as an intermediate.

  • To a solution of 1H-indole-5-carboxylic acid (1 eq) in DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.1 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the target compound.

Visualizations

Synthetic Workflow

Synthetic_Workflow A 4-Iodophenol B 2-(4-Iodo-phenoxy)-ethanol A->B Etherification C 1-(2-Azidoethoxy)-4-iodobenzene B->C Azidation D This compound C->D Reduction E Bioactive Molecule D->E Amide Coupling

Caption: General synthetic workflow for utilizing this compound.

Hypothetical Signaling Pathway Modulation

The following diagram illustrates a hypothetical mechanism of action for a drug candidate derived from this compound, targeting the adrenergic signaling pathway, similar to carvedilol.

Signaling_Pathway cluster_membrane Cell Membrane Receptor β-Adrenergic Receptor G_Protein G-Protein Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP Converts Drug Drug Candidate (Derived from Intermediate) Drug->Receptor Antagonist Norepinephrine Norepinephrine Norepinephrine->Receptor ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates

Caption: Hypothetical antagonism of the β-adrenergic signaling pathway.

References

Application Notes: Synthetic Routes to Derivatives from 2-(4-Iodo-phenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction 2-(4-Iodo-phenoxy)-ethylamine is a versatile bifunctional building block for the synthesis of novel compounds in drug discovery and materials science. Its structure features two key reactive sites: a primary aliphatic amine and an aryl iodide. The primary amine is readily derivatized through N-acylation and N-alkylation reactions. The carbon-iodine bond provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These application notes provide detailed protocols for the synthesis of diverse derivatives from this starting material.

Derivatization of the Amine Moiety: N-Acylation

The primary amine of this compound can be readily acylated to form amides. Amide bonds are prevalent in pharmaceuticals and biologically active molecules.[1] This transformation is typically achieved using reactive acylating agents like acyl chlorides or by using coupling agents to form the amide bond from a carboxylic acid.[2]

General Reaction Scheme: N-Acylation

N_Acylation_Workflow cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up & Purification cluster_end Final Product SM This compound + Acylating Agent (R-CO-X) Setup Dissolve amine in anhydrous solvent (e.g., DCM) SM->Setup Base Add base (e.g., Triethylamine) Setup->Base Cool Cool to 0 °C Base->Cool AddAcyl Add acylating agent dropwise Cool->AddAcyl Stir Stir at room temperature (Monitor by TLC) AddAcyl->Stir Quench Quench with water Stir->Quench Extract Extract with organic solvent Quench->Extract Wash Wash with aq. NaHCO₃ and brine Extract->Wash Dry Dry (e.g., MgSO₄), filter, concentrate Wash->Dry Purify Purify via column chromatography Dry->Purify Product N-Acylated Product Purify->Product

Caption: General workflow for the N-acylation of this compound.

Experimental Protocol: N-Acylation with an Acyl Chloride

This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride.[2]

Materials:

  • This compound (1.0 eq)

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2-1.5 eq)[3]

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C using an ice bath.[2]

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.[2]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[2]

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[2]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[2]

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure N-acylated product.

Representative N-Acylation Reaction Data

The following table summarizes typical conditions for N-acylation reactions. Yields are representative and may vary based on the specific acylating agent and substrate scale.

Acylating AgentBaseSolventTime (h)Typical Yield (%)
Acetyl ChlorideTEADCM2-4>90
Benzoyl ChlorideDIPEACH₂Cl₂380-95[3]
Carboxylic Acid + HBTUDIPEADMF4-1275-90[2]
Acetic AnhydrideNone/PyridineNeat or DCM0.5-1>90[4]

Derivatization via Palladium-Catalyzed Cross-Coupling

The aryl iodide moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C and C-N bonds. This enables the synthesis of biaryl, aryl-alkyne, and arylamine structures, which are of significant interest in medicinal chemistry.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the aryl iodide and an organoboron compound, such as a boronic acid.[5] This reaction is fundamental for synthesizing biaryl compounds.[5]

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-I pd0->pd2_complex Oxidative Addition product Ar-R' pd2_trans Ar-Pd(II)L₂-R' pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination pd2_trans->product product->pd0 Catalyst Regeneration aryl_halide Ar-I aryl_halide->pd2_complex boronic_acid R'-B(OH)₂ boronic_acid->pd2_trans base Base (e.g., K₂CO₃) base->pd2_trans

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]

2.1.1 Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[5]

Materials:

  • N-protected this compound (1.0 eq) (Note: The amine should be protected, e.g., as a Boc-carbamate, to prevent side reactions.)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq)

  • Degassed solvent (e.g., Dioxane/Water 4:1, Toluene, DMF)

Procedure:

  • In a Schlenk flask or sealed tube, combine the N-protected this compound (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[5]

  • Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[5]

  • Add the degassed solvent mixture via syringe.[5]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 12-16 hours.[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by column chromatography on silica gel.[5]

  • If necessary, deprotect the amine group using appropriate conditions (e.g., TFA or HCl for a Boc group).

2.1.2 Representative Suzuki-Miyaura Coupling Data

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Typical Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10085-98
Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O9075-95[5]
Pd₂(dba)₃ (1.5)P(t-Bu)₃ (3)KFDioxane11070-85[7]
Pd(OAc)₂ (2)PCy₃ (4)K₃PO₄n-Butanol10080-95[8]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, producing aryl-alkyne derivatives.[9] This reaction is catalyzed by palladium and a copper(I) co-catalyst.[10]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-I pd0->pd2_complex Oxidative Addition (Ar-I) pd2_trans Ar-Pd(II)L₂-C≡CR' pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-C≡C-R' pd2_trans->product alkyne R'-C≡C-H cu_acetylide Cu-C≡C-R' alkyne->cu_acetylide + Cu(I), Base cu_acetylide->pd2_complex

Caption: Dual catalytic cycle of the Sonogashira cross-coupling reaction.[9]

2.2.1 Experimental Protocol: Sonogashira Coupling

This protocol outlines a standard procedure for the Sonogashira coupling of a protected this compound with a terminal alkyne.[11]

Materials:

  • N-protected this compound (1.0 eq)

  • Terminal alkyne (1.2-1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-2 mol%)

  • Copper(I) iodide (CuI) (2-4 mol%)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the N-protected this compound (1.0 eq), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).[11]

  • Add anhydrous THF, followed by the base (e.g., TEA, 2.0 eq).[11]

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.[11]

  • Heat the reaction to the desired temperature (typically 50-70 °C) and monitor its progress by TLC.[11]

  • Once complete, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.[11]

  • Concentrate the filtrate under reduced pressure.

  • Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.[11]

2.2.2 Representative Sonogashira Coupling Data

Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Typical Yield (%)
PdCl₂(PPh₃)₂ (2)CuI (4)TEATHF50-7080-95[11]
Pd₂(dba)₃ (1)- (Copper-free)DIPEADMF80-10075-90[11]
Pd(PPh₃)₄ (2)CuI (2)NBu₃THF10070-85[12]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds between an aryl halide and an amine.[13] This allows for the synthesis of diarylamine or N-aryl alkylamine structures from this compound. The high reactivity of the C-I bond makes it an excellent substrate for this transformation.[14]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-I pd0->pd2_complex Oxidative Addition product Ar-NR'R'' pd2_amide [Ar-Pd(II)L₂(NR'R'')]⁺ pd2_complex->pd2_amide Amine Coordination & Deprotonation pd2_amide->pd0 Reductive Elimination pd2_amide->product product->pd0 Catalyst Regeneration aryl_halide Ar-I aryl_halide->pd2_complex amine H-NR'R'' amine->pd2_amide base Base (e.g., NaOtBu) base->pd2_amide

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[13]

2.3.1 Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for coupling a primary or secondary amine with the aryl iodide of a protected this compound.[14][15]

Materials:

  • N-protected this compound (1.0 eq)

  • Amine (primary or secondary) (1.1-1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., XantPhos, BINAP, 2-10 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₂CO₃, 1.5-3.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, add the N-protected this compound (1.0 eq), the desired amine (1.2 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XantPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 eq).[14]

  • Add the anhydrous, degassed solvent via syringe.[14]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[14]

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove insoluble salts.[14]

  • Wash the filtrate with water and brine.[14]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.[14]

  • Purify the crude product by flash column chromatography on silica gel.[14]

2.3.2 Representative Buchwald-Hartwig Amination Data

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Typical Yield (%)
Pd₂(dba)₃ (2)XantPhos (4)Cs₂CO₃Dioxane10080-95
Pd(OAc)₂ (2)BINAP (3)NaOtBuToluene10085-98[13]
Pd₂(dba)₃ (1)RuPhos (2)K₃PO₄t-AmylOH11075-90
"XantPhos Pd G3" (5)-DBUMeCN/PhMe14070-90[12]

References

Application Notes and Protocols for N-Alkylation of 2-(4-Iodo-phenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of 2-(4-Iodo-phenoxy)-ethylamine, a key transformation for the synthesis of a variety of compounds with potential applications in medicinal chemistry and drug development. The presence of the iodo-phenyl group offers a site for further functionalization, for instance, through cross-coupling reactions, making the N-alkylated products valuable intermediates.

Two primary methods for the N-alkylation of this compound are presented: Direct N-Alkylation with Alkyl Halides and Reductive Amination . Each method has its advantages and is suited for different synthetic strategies.

Method Comparison

MethodDescriptionAdvantagesDisadvantages
Direct N-Alkylation A nucleophilic substitution reaction where the primary amine attacks an alkyl halide.[1]Simple procedure, readily available reagents.Prone to overalkylation, resulting in mixtures of secondary, tertiary, and quaternary ammonium salts, which can lead to poor yields of the desired mono-alkylated product.[1][2]
Reductive Amination A two-step, one-pot reaction involving the formation of an imine intermediate from the amine and a carbonyl compound, followed by in-situ reduction.[3]High selectivity for mono-alkylation, good functional group tolerance, and generally mild reaction conditions.[4]Requires a carbonyl compound as the alkyl source and a specific reducing agent.

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes the direct N-alkylation of this compound using an alkyl halide in the presence of a base. Using an excess of the primary amine can help to favor mono-alkylation.[5]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Add the alkyl halide (1.1 eq) dropwise to the stirring mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). If the reaction is slow, the mixture can be heated to 50-60 °C.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Protocol 2: Reductive Amination

This protocol details the N-alkylation of this compound with an aldehyde or ketone via reductive amination using sodium triacetoxyborohydride as the reducing agent. This method is highly effective for the controlled synthesis of mono-alkylated products.[4]

Materials:

  • This compound

  • Aldehyde or ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE) (anhydrous)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous dichloromethane.

  • Add a catalytic amount of acetic acid to the solution.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride in one portion.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired N-alkylated product.

Experimental Workflow

experimental_workflow cluster_alkylation Direct N-Alkylation cluster_reductive Reductive Amination A1 Dissolve Amine & Base in Acetonitrile A2 Add Alkyl Halide A1->A2 A3 Reaction Monitoring (TLC) A2->A3 A4 Work-up A3->A4 A5 Purification (Column Chromatography) A4->A5 product N-Alkylated Product A5->product R1 Dissolve Amine & Carbonyl in DCM/DCE R2 Imine Formation (cat. Acetic Acid) R1->R2 R3 Add NaBH(OAc)₃ R2->R3 R4 Reaction Monitoring (TLC) R3->R4 R5 Work-up & Quench R4->R5 R6 Purification (Column Chromatography) R5->R6 R6->product start This compound start->A1 start->R1

Caption: Comparative workflow for Direct N-Alkylation and Reductive Amination.

References

Application Notes and Protocols for 2-(4-Iodo-phenoxy)-ethylamine in Radioligand Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance on the use of 2-(4-Iodo-phenoxy)-ethylamine as a precursor in the synthesis of radioligands for molecular imaging, particularly Positron Emission Tomography (PET). The document outlines two primary radiolabeling strategies: radioiodination of the aryl iodide and ¹⁸F-labeling via the primary amine, offering versatile options for targeting various biological systems.

Radioiodination of this compound

The presence of a stable iodine atom on the phenoxy ring of this compound makes it an ideal precursor for radioiodination. This can be achieved through direct electrophilic substitution, most commonly via isotopic exchange or from a stannylated precursor. These methods allow for the incorporation of radioiodine isotopes such as ¹²³I for Single Photon Emission Computed Tomography (SPECT) or ¹²⁴I for PET imaging.

Quantitative Data Summary for Radioiodination

The following table summarizes representative data for the radioiodination of this compound based on established methods for aryl iodides.

ParameterIododestannylation MethodIsotopic Exchange Method
Precursor 2-(4-(Tributylstannyl)phenoxy)ethylamineThis compound
Radionuclide ¹²³I or ¹²⁵I¹²³I or ¹²⁵I
Radiochemical Yield (RCY) >70%[1]55-99%[2]
Radiochemical Purity (RCP) >99%[1]>98%
Specific Activity >74 GBq/µmol[3]>700 Ci/mmol[2]
Reaction Time 10-15 minutes60 minutes[2]
Reaction Temperature Room Temperature155°C[2]
Experimental Protocol: Radioiodination via Iododestannylation

This protocol describes the synthesis of radioiodinated this compound from its corresponding tributyltin precursor. Iododestannylation is a widely used method for radioiodination that involves the reaction of a stannane precursor with an in situ generated iodinating reagent.[4]

Materials:

  • 2-(4-(Tributylstannyl)phenoxy)ethylamine precursor

  • Sodium [¹²⁵I]iodide (Na¹²⁵I)

  • Chloramine-T

  • Sodium metabisulfite

  • Ethanol

  • Phosphate buffered saline (PBS), pH 7.4

  • HPLC system with a reverse-phase C18 column

  • tC18 Sep-Pak cartridge

Procedure:

  • Precursor Preparation: Dissolve 1 mg of the 2-(4-(Tributylstannyl)phenoxy)ethylamine precursor in 150 µL of absolute ethanol.

  • Oxidant Preparation: Prepare a fresh solution of Chloramine-T (1 mg/mL in water).

  • Radioiodination Reaction:

    • To a shielded vial, add the precursor solution.

    • Add 5-10 µL of Na¹²⁵I solution.

    • Initiate the reaction by adding 10 µL of the Chloramine-T solution.

    • Vortex the mixture gently and let it react at room temperature for 15 minutes.[5]

  • Quenching: Stop the reaction by adding 20 µL of freshly prepared sodium metabisulfite solution (2 mg/mL in water).[5]

  • Purification:

    • Dilute the reaction mixture with 1 mL of the mobile phase (e.g., water/acetonitrile with 0.1% TFA).

    • Purify the crude product using a semi-preparative HPLC system.

    • Alternatively, for initial purification, the reaction mixture can be passed through a pre-conditioned tC18 Sep-Pak cartridge.[5] Wash the cartridge with water to remove unreacted iodide and elute the product with ethanol.

  • Quality Control:

    • Analyze the radiochemical purity of the final product by analytical HPLC with a radioactivity detector.

    • Determine the specific activity by measuring the radioactivity of a known amount of the purified product.

G cluster_prep Preparation cluster_reaction Radioiodination cluster_purification Purification & QC Precursor Dissolve Stannyl Precursor in Ethanol ReactionVial Combine Precursor, Na[¹²⁵I], and Chloramine-T Precursor->ReactionVial Oxidant Prepare Chloramine-T Solution Oxidant->ReactionVial Incubate Incubate at RT for 15 min ReactionVial->Incubate Initiate Reaction Quench Quench with Sodium Metabisulfite Incubate->Quench HPLC HPLC Purification Quench->HPLC QC Quality Control (RCP & SA) HPLC->QC

Workflow for Radioiodination via Iododestannylation.

¹⁸F-Labeling of this compound via Prosthetic Groups

The primary amine of this compound serves as a valuable conjugation site for the introduction of ¹⁸F for PET imaging. This is typically achieved indirectly using ¹⁸F-labeled prosthetic groups. Prosthetic groups are bifunctional molecules that are first radiolabeled with ¹⁸F and then conjugated to the target molecule under mild conditions.[6]

Quantitative Data Summary for ¹⁸F-Labeling

The following table presents representative data for the ¹⁸F-labeling of this compound using a common prosthetic group, N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB).

Parameter[¹⁸F]SFB Conjugation Method
Prosthetic Group N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB)
Radionuclide ¹⁸F
Radiochemical Yield (RCY) of Prosthetic Group 26-51% (for similar prosthetic groups)[7]
Conjugation Yield >90%[7]
Radiochemical Purity (RCP) >99%
Specific Activity 10-15 GBq/µmol[8]
Conjugation Time 10-20 minutes
Conjugation Temperature Room Temperature to 40°C
Experimental Protocol: ¹⁸F-Labeling using [¹⁸F]SFB

This protocol details the two-step process for labeling this compound with ¹⁸F using the prosthetic group [¹⁸F]SFB.

Part 1: Synthesis of [¹⁸F]SFB

  • [¹⁸F]Fluoride Production and Activation:

    • Produce no-carrier-added [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction.

    • Trap the [¹⁸F]fluoride on an anion exchange cartridge.

    • Elute the [¹⁸F]fluoride into a reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate.

    • Azeotropically dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen.

  • Radiolabeling:

    • Dissolve the precursor, ethyl 4-(trimethylammonium triflate)benzoate, in anhydrous acetonitrile.

    • Add the precursor solution to the dried [¹⁸F]fluoride complex.

    • Heat the reaction mixture at 110°C for 10 minutes to produce ethyl 4-[¹⁸F]fluorobenzoate.

  • Hydrolysis:

    • Cool the reaction mixture and add a solution of sodium hydroxide.

    • Heat at 110°C for 5 minutes to hydrolyze the ester to 4-[¹⁸F]fluorobenzoic acid.

  • Activation and Purification:

    • Cool the mixture and acidify.

    • Pass the solution through a pre-conditioned C18 Sep-Pak cartridge to trap the 4-[¹⁸F]fluorobenzoic acid.

    • Wash the cartridge with water and elute the product with ethanol.

    • To the eluted 4-[¹⁸F]fluorobenzoic acid, add a solution of N-hydroxysuccinimide and a coupling agent (e.g., DCC or HATU) in acetonitrile.

    • Heat briefly to form [¹⁸F]SFB.

    • Purify the [¹⁸F]SFB by HPLC.

Part 2: Conjugation of [¹⁸F]SFB to this compound

  • Precursor Preparation: Dissolve this compound in a suitable buffer (e.g., 0.1 M borate buffer, pH 8.5) or an organic solvent like DMSO.

  • Conjugation Reaction:

    • Add the purified [¹⁸F]SFB (in a small volume of solvent) to the solution of this compound.

    • Incubate the reaction mixture at room temperature or slightly elevated temperature (e.g., 40°C) for 15-20 minutes.

  • Purification:

    • Purify the final radiolabeled product, N-(2-(4-iodophenoxy)ethyl)-4-[¹⁸F]fluorobenzamide, using analytical or semi-preparative HPLC.

  • Quality Control:

    • Confirm the identity and radiochemical purity of the product using analytical HPLC with co-injection of a non-radioactive standard.

    • Determine the specific activity.

G cluster_sfb [¹⁸F]SFB Synthesis cluster_conjugation Conjugation & Purification F18_Activation [¹⁸F]Fluoride Activation Labeling Nucleophilic Substitution on Precursor F18_Activation->Labeling Hydrolysis Ester Hydrolysis Labeling->Hydrolysis Activation_Purification NHS Ester Formation & HPLC Purification Hydrolysis->Activation_Purification Combine Combine [¹⁸F]SFB with This compound Activation_Purification->Combine Purified [¹⁸F]SFB Incubate Incubate at RT Combine->Incubate Purify HPLC Purification of Final Product Incubate->Purify QC Quality Control Purify->QC

Workflow for ¹⁸F-Labeling via [¹⁸F]SFB Conjugation.

References

Application Notes and Protocols for 2-(4-Iodo-phenoxy)-ethylamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Published research specifically detailing the applications of 2-(4-Iodo-phenoxy)-ethylamine in drug discovery is limited. The following application notes and protocols are based on the well-established roles of the broader classes of phenethylamine and phenoxyethylamine derivatives in medicinal chemistry.[1][2] These notes are intended to serve as a foundational guide for initiating research and exploring the potential therapeutic applications of this compound.

Introduction to the Therapeutic Potential of the Phenoxyethylamine Scaffold

The 2-phenethylamine framework is a cornerstone in medicinal chemistry, forming the backbone of numerous endogenous neurotransmitters like dopamine and norepinephrine, as well as a wide array of pharmaceuticals and bioactive compounds.[1] Derivatives of this scaffold are known to exhibit a broad spectrum of pharmacological activities, targeting the central nervous system (CNS) and other biological systems.[2][3] The inclusion of a phenoxy moiety can influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing its ability to interact with various biological targets.

The presence of an iodine atom on the phenyl ring is a key feature of this compound. Halogenation is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. Specifically, iodine can participate in halogen bonding, a type of non-covalent interaction that can contribute to enhanced binding affinity and selectivity for a biological target.

Given the activities of related compounds, this compound is a candidate for investigation in several therapeutic areas, including but not limited to:

  • Neurological and Psychiatric Disorders: Many phenethylamine derivatives modulate the activity of neurotransmitter receptors and transporters.[1][3]

  • Inflammatory Diseases: Phenoxy acetamide derivatives have shown potential as anti-inflammatory agents.[4]

  • Oncology: Certain phenoxy derivatives have been explored for their anti-cancer properties.[4]

  • Infectious Diseases: The phenoxyethylamine scaffold can be found in compounds with antimicrobial or antiparasitic activity.[5]

Hypothetical Quantitative Data Summary

While specific experimental data for this compound is not available in the public domain, a typical drug discovery campaign would generate data that could be summarized as follows. The table below is a template illustrating how such data would be presented.

Assay Type Target Metric Hypothetical Value Reference Compound Reference Value
In Vitro Binding Serotonin Receptor 5-HT2AKi (nM)50Ketanserin2
Dopamine Transporter (DAT)IC50 (nM)250Cocaine100
µ-Opioid ReceptorKi (nM)>10,000Morphine5
In Vitro Functional 5-HT2A AgonismEC50 (nM)150Serotonin10
DAT Uptake InhibitionIC50 (nM)300Bupropion50
Cytotoxicity HepG2 Cell LineCC50 (µM)>100Doxorubicin1
Pharmacokinetics (Rat) Oral Bioavailability (%)F40Propranolol25
Brain-to-Plasma RatioB/P2.5Diazepam3

Table 1: Illustrative data template for the initial characterization of this compound. All values are hypothetical and for exemplary purposes only.

Key Experimental Protocols

The following are generalized protocols for the initial evaluation of this compound in a drug discovery setting.

Protocol for In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of this compound for a panel of CNS-related G-protein coupled receptors (GPCRs) and transporters.

Materials:

  • This compound

  • Radioligands specific for each target receptor/transporter (e.g., [3H]-Ketanserin for 5-HT2A, [3H]-WIN 35,428 for DAT)

  • Cell membranes expressing the target receptor/transporter

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives)

  • 96-well microplates

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Reference compounds for each target

Procedure:

  • Prepare serial dilutions of this compound and reference compounds in the assay buffer.

  • In a 96-well plate, add the cell membranes, the radioligand, and either the test compound, buffer (for total binding), or a saturating concentration of a non-labeled ligand (for non-specific binding).

  • Incubate the plate at an appropriate temperature and for a sufficient duration to reach equilibrium (e.g., 60 minutes at room temperature).

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filter discs to scintillation vials, add the scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the Ki or IC50 values by non-linear regression analysis.

Protocol for In Vitro Cytotoxicity Assay

Objective: To assess the general cytotoxicity of this compound in a human cell line.

Materials:

  • This compound

  • Human cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound. Include vehicle controls and a positive control for cytotoxicity.

  • Incubate the cells for a specified period (e.g., 24 or 48 hours).

  • Add the MTT reagent to each well and incubate for a further 2-4 hours, allowing viable cells to form formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).

Visualizations

Hypothetical Signaling Pathway

G_protein_coupled_receptor_signaling cluster_membrane Cell Membrane receptor GPCR (e.g., 5-HT2A) g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ligand This compound ligand->receptor Binds and Activates dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release ip3->ca_release Induces cellular_response Cellular Response (e.g., Neuronal Excitability) pkc->cellular_response Phosphorylates Targets ca_release->cellular_response Modulates Drug_Discovery_Workflow compound This compound primary_screening Primary Screening (e.g., Receptor Binding Panel) compound->primary_screening hit_id Hit Identification primary_screening->hit_id secondary_assays Secondary Assays (Functional & Cellular) hit_id->secondary_assays Active stop Inactive/ Stop hit_id->stop lead_gen Lead Generation secondary_assays->lead_gen lead_opt Lead Optimization (SAR Studies) lead_gen->lead_opt Promising preclinical Preclinical Candidate lead_opt->preclinical SAR_Logic cluster_modifications Structural Modifications parent Parent Compound This compound mod_r1 Modify Phenyl Ring (e.g., change I position) parent->mod_r1 mod_r2 Modify Phenoxy Linker (e.g., replace O with S) parent->mod_r2 mod_r3 Modify Ethylamine Chain (e.g., add methyl group) parent->mod_r3 synthesis Synthesize Analogs mod_r1->synthesis mod_r2->synthesis mod_r3->synthesis testing Biological Testing (Binding & Functional Assays) synthesis->testing sar Establish SAR testing->sar

References

Application Notes and Protocols for Coupling Reactions with 2-(4-Iodo-phenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium- and copper-catalyzed cross-coupling reactions utilizing the versatile building block, 2-(4-Iodo-phenoxy)-ethylamine. This compound is a valuable starting material in medicinal chemistry and materials science, allowing for the introduction of diverse functionalities at the aryl position. The protocols outlined below are adapted from established methodologies for similar aryl iodides and serve as a comprehensive guide for the synthesis of novel derivatives.

I. Overview of Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For an aryl iodide such as this compound, several key reactions can be employed to generate a wide array of derivatives. These include the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Ullmann reactions. The choice of reaction depends on the desired bond to be formed (C-C, C-N, etc.) and the nature of the coupling partner.

Due to the presence of a primary amine in this compound, protection of this functional group (e.g., as a carbamate or by in-situ protonation) may be necessary to prevent side reactions, depending on the specific reaction conditions and the nature of the other reagents. The protocols provided below are presented without amine protection for simplicity, but this should be a consideration during experimental design.

II. Experimental Protocols and Quantitative Data

The following sections provide detailed experimental protocols for key coupling reactions. The quantitative data presented in the tables are representative examples from analogous systems and are intended to provide a reference for expected outcomes.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[1]

Protocol: Synthesis of 2-(4'-Biphenyl-4-yloxy)-ethylamine

  • Materials:

    • This compound (1.0 mmol, 263.1 mg)

    • Phenylboronic acid (1.2 mmol, 146 mg)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

    • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

    • Degassed Dioxane/Water (4:1 mixture, 5 mL)

  • Procedure:

    • To a reaction tube, add this compound, phenylboronic acid, and potassium carbonate.

    • Add the palladium catalyst, Pd(PPh₃)₄.

    • Evacuate the tube and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Seal the tube and heat the reaction mixture to 90 °C with stirring for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield the desired product.

Table 1: Representative Data for Suzuki-Miyaura Coupling of Aryl Iodides with Arylboronic Acids

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
14-IodoanisolePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O10095
21-Iodo-4-nitrobenzene4-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Dioxane/H₂O8092
3N-Boc-2-iodoaniline3-Thienylboronic acidPd₂(dba)₃ (1) / XPhos (2)Cs₂CO₃t-BuOH10088
B. Heck Coupling

The Heck reaction forms a carbon-carbon bond between an aryl halide and an alkene.[1][2]

Protocol: Synthesis of (E)-2-(4-(2-Styryl)phenoxy)ethylamine

  • Materials:

    • This compound (1.0 mmol, 263.1 mg)

    • Styrene (1.2 mmol, 125 mg)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

    • Triphenylphosphine [PPh₃] (0.04 mmol, 10.5 mg)

    • Triethylamine (NEt₃) (1.5 mmol, 152 mg)

    • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, and PPh₃.

    • Add anhydrous DMF and stir at room temperature for 10 minutes.

    • Add styrene and triethylamine to the reaction mixture.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling, dilute the mixture with ethyl acetate (25 mL).

    • Wash with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient).

Table 2: Representative Data for Heck Coupling of Aryl Iodides with Alkenes

EntryAryl HalideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1IodobenzeneMethyl acrylatePd(OAc)₂ (1)NEt₃Acetonitrile8090
24-IodoacetophenoneStyrenePdCl₂(PPh₃)₂ (2)K₂CO₃DMF10085
31-Iodo-3-methoxybenzenen-Butyl acrylatePd₂(dba)₃ (1) / P(o-tol)₃ (4)NaOAcToluene11088
C. Sonogashira Coupling

The Sonogashira coupling reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl halide.[3][4]

Protocol: Synthesis of 2-(4-(Phenylethynyl)phenoxy)ethylamine

  • Materials:

    • This compound (1.0 mmol, 263.1 mg)

    • Phenylacetylene (1.1 mmol, 112 mg)

    • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 21 mg)

    • Copper(I) iodide [CuI] (0.05 mmol, 9.5 mg)

    • Triethylamine (NEt₃) (2.0 mmol, 202 mg)

    • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous THF.

    • Add Pd(PPh₃)₂Cl₂, CuI, and triethylamine.

    • Add phenylacetylene dropwise with stirring.

    • Stir the reaction mixture at room temperature for 6-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite.

    • Wash the filtrate with saturated aqueous NH₄Cl solution (15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Table 3: Representative Data for Sonogashira Coupling of Aryl Iodides with Terminal Alkynes

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
14-IodotoluenePhenylacetylenePd(PPh₃)₄ (2)CuI (4)NEt₃THFRT92
21-Iodo-4-fluorobenzene1-HexynePdCl₂(PPh₃)₂ (1.5)CuI (3)DiisopropylamineDMF5089
33-IodopyridineTrimethylsilylacetylenePd₂(dba)₃ (1) / XPhos (2)CuI (2)Cs₂CO₃Dioxane8085
D. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[5][6][7]

Protocol: Synthesis of N-Phenyl-4-(2-aminoethoxy)aniline

  • Materials:

    • This compound (1.0 mmol, 263.1 mg)

    • Aniline (1.2 mmol, 112 mg)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 9.2 mg)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 mmol, 9.5 mg)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

    • Anhydrous Toluene (5 mL)

  • Procedure:

    • In a glovebox, charge a reaction vial with Pd₂(dba)₃, XPhos, and NaOtBu.

    • Add this compound and aniline.

    • Add anhydrous toluene.

    • Seal the vial and heat the reaction mixture to 100 °C with stirring for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling, dilute with ethyl acetate (20 mL) and filter through celite.

    • Wash the filtrate with water (15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Table 4: Representative Data for Buchwald-Hartwig Amination of Aryl Iodides

EntryAryl HalideAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-IodoanisoleMorpholinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene10091
21-Iodo-4-cyanobenzeneBenzylaminePd₂(dba)₃ (1)Xantphos (2)Cs₂CO₃Dioxane11087
32-Iodothiophenen-HexylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH9093
E. Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of carbon-oxygen or carbon-nitrogen bonds.[8]

Protocol: Synthesis of 2-(4-Phenoxyphenoxy)ethylamine

  • Materials:

    • This compound (1.0 mmol, 263.1 mg)

    • Phenol (1.2 mmol, 113 mg)

    • Copper(I) iodide [CuI] (0.1 mmol, 19 mg)

    • 1,10-Phenanthroline (0.2 mmol, 36 mg)

    • Cesium carbonate [Cs₂CO₃] (2.0 mmol, 652 mg)

    • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Procedure:

    • To a reaction flask, add CuI, 1,10-phenanthroline, and Cs₂CO₃.

    • Add this compound and phenol.

    • Add anhydrous DMF.

    • Heat the reaction mixture to 120 °C under an inert atmosphere for 24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine (20 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Table 5: Representative Data for Ullmann Condensation of Aryl Iodides

EntryAryl HalideNucleophileCu Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Iodobenzene4-MethoxyphenolCuI (10)1,10-Phenanthroline (20)K₂CO₃Pyridine13085
24-IodonitrobenzeneAnilineCu₂O (5)Salicylaldoxime (10)Cs₂CO₃DMF11090
31-Iodo-2-methylbenzeneEthanolCuI (15)N,N-Dimethylglycine (30)K₃PO₄Dioxane10078

III. Signaling Pathways and Experimental Workflows

Derivatives of 2-(4-phenoxy)-ethylamine are scaffolds found in many biologically active molecules, particularly those targeting G-protein coupled receptors (GPCRs). Below are diagrams of potential signaling pathways that could be modulated by compounds synthesized from this compound, as well as a generalized experimental workflow for a coupling reaction.

G cluster_workflow Generalized Cross-Coupling Workflow Reactants Reactants: - this compound - Coupling Partner - Base Reaction Reaction under Inert Atmosphere (Heat if necessary) Reactants->Reaction Catalyst Catalyst System: - Pd or Cu Precatalyst - Ligand Catalyst->Reaction Solvent Anhydrous Solvent Solvent->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Product Characterized Product Purification->Product

Caption: Generalized workflow for cross-coupling reactions.

G cluster_pathway Beta-Adrenergic Receptor Signaling Pathway Ligand Adrenergic Ligand (e.g., Norepinephrine) Receptor Beta-Adrenergic Receptor (GPCR) Ligand->Receptor G_Protein Gs Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., Increased Heart Rate, Lipolysis) PKA->Response phosphorylates targets

Caption: Simplified beta-adrenergic receptor signaling cascade.[9][10][11][12]

G cluster_pathway Serotonin Reuptake Inhibition at the Synapse Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Serotonin Serotonin (5-HT) Reuptake Reuptake Receptor Postsynaptic 5-HT Receptor Serotonin->Receptor binds Vesicle Vesicle Release Release Release->Serotonin SERT Serotonin Transporter (SERT) SERT->Presynaptic transports Reuptake->SERT Signal Signal Transduction Receptor->Signal SSRI SSRI (Potential Derivative) SSRI->SERT blocks

Caption: Mechanism of action for a serotonin reuptake inhibitor.[13][14][15][16]

References

Application Notes: Quantitative Analysis of 2-(4-Iodo-phenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Iodo-phenoxy)-ethylamine is a chemical intermediate that may be used in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this compound is critical for process monitoring, quality control of starting materials, and impurity profiling in final active pharmaceutical ingredients (APIs). These application notes provide detailed protocols and performance expectations for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). The methodologies are based on established analytical strategies for structurally related phenethylamines and aromatic iodo-compounds.

Data Presentation: Comparative Performance of Analytical Methods

The selection of an analytical method depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes typical quantitative performance parameters for the analysis of aromatic amines and related compounds, providing a benchmark for method development and validation for this compound.

Validation ParameterHigh-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Linearity (Correlation Coefficient, r²) > 0.999> 0.999[1]> 0.999
Typical Range 0.5 - 150 µg/mL0.25 - 25 µM[1]1 - 100 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL< 10 ng/mL[2]~0.2 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL0.25 µM[1]~1 µg/mL
Accuracy (% Recovery) 97.5 - 101.5%80 - 120%98.0 - 102.0%
Precision (% RSD) < 2.0%< 15%< 2.0%

Experimental Workflows and Logical Relationships

A general workflow for the quantification of this compound is presented below. This workflow outlines the critical steps from sample handling to final data reporting, ensuring a systematic and reproducible analytical process.

Quantification Workflow cluster_pre Pre-Analysis cluster_analysis Analytical Run cluster_post Post-Analysis SampleReceipt Sample Receipt and Login StandardPrep Standard Solution Preparation SampleReceipt->StandardPrep Reference Standard SamplePrep Sample Preparation (Dilution, Extraction) SampleReceipt->SamplePrep Test Sample SystemSuitability System Suitability Test StandardPrep->SystemSuitability Calibration Calibration Curve Analysis StandardPrep->Calibration SampleAnalysis Sample Sequence Run SamplePrep->SampleAnalysis SystemSuitability->Calibration System OK Calibration->SampleAnalysis Valid Curve DataProcessing Data Processing (Integration, Quantification) SampleAnalysis->DataProcessing Review Data Review and Verification DataProcessing->Review Reporting Report Generation Review->Reporting Approved Data

Caption: General workflow for the quantification of this compound.

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the assay of this compound in bulk materials and simple formulations where high sensitivity is not required. The presence of the aromatic ring and the iodo-substituent should provide strong UV absorbance.

A. Instrumentation and Conditions:

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a diode array detector (DAD) or a variable wavelength detector (VWD).

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase: A gradient mixture of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm (based on typical absorbance for iodo-aromatic compounds).

  • Injection Volume: 10 µL.

B. Reagents and Solutions:

  • Diluent: 50:50 (v/v) mixture of acetonitrile and water.

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the diluent at a concentration of 1 mg/mL. Prepare working standards by serial dilution to cover the linear range (e.g., 0.5, 5, 25, 75, 150 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to obtain a theoretical concentration within the calibration range.

C. Validation Procedure:

  • Specificity: Inject the diluent, a known related substance, and a sample solution to demonstrate the absence of interference at the retention time of the analyte.

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. A correlation coefficient (r²) of >0.999 is expected.

  • Accuracy and Precision: Analyze samples spiked with known concentrations of the standard at three levels (e.g., 80%, 100%, and 120% of the target concentration) to determine recovery and repeatability.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the quantification of trace levels of this compound in complex matrices such as biological fluids or in API impurity analysis, offering high selectivity and sensitivity.

A. Instrumentation and Conditions:

  • LC-MS/MS System: A Sciex TripleQuad 6500 or equivalent, coupled with an Agilent 1290 Infinity HPLC or similar.[3]

  • Column: XSelect HSS T3 (4.6 mm × 50 mm, 2.5 µm, Waters) or equivalent.[4]

  • Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile.[4]

  • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, then return to initial conditions and re-equilibrate.

  • Flow Rate: 0.5 mL/min.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: To be determined by infusing a standard solution. The precursor ion will be the protonated molecule [M+H]⁺. Product ions will result from fragmentation of the ethylamine side chain or the phenoxy bond.

B. Sample Preparation:

  • For Bulk Material: Dissolve in a suitable solvent (e.g., methanol) and dilute to the ng/mL range.

  • For Biological Matrices (e.g., Plasma): Perform a protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard to 1 volume of plasma. Vortex, centrifuge, and inject the supernatant.

C. Method Validation:

  • A calibration curve should be prepared in the matrix of interest to account for matrix effects.[5]

  • The Lower Limit of Quantification (LLOQ) should be established as the lowest point on the calibration curve with acceptable precision and accuracy.[1]

  • Within-batch and batch-to-batch precision and accuracy should be assessed using quality control (QC) samples at low, medium, and high concentrations.[2]

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for this compound, particularly after derivatization to improve its volatility and chromatographic behavior.

A. Instrumentation and Conditions:

  • GC-MS System: An Agilent GC-MS system or equivalent with a mass selective detector.

  • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 5 min.

  • Injector: Splitless mode at 250°C.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-500. For quantification, use selected ion monitoring (SIM) of characteristic ions of the derivatized analyte.

B. Derivatization Protocol:

  • The primary amine of this compound can be acylated to form a more volatile derivative.[6]

  • Procedure:

    • Dissolve a known amount of the sample in a suitable solvent (e.g., ethyl acetate).

    • Add an acylation reagent such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) and a catalyst like pyridine.

    • Incubate the mixture at 50-70°C for 15-30 minutes.[7]

    • After cooling, the sample can be directly injected or subjected to a basic wash to remove excess reagent before injection.[7]

C. Quantitative Analysis:

  • An internal standard should be used for accurate quantification.

  • A calibration curve is generated by derivatizing and analyzing a series of standards of known concentrations.

  • The ratio of the peak area of the analyte derivative to the internal standard is plotted against the concentration.

References

Application Notes and Protocols: Synthesis of Novel Receptor Ligands from 2-(4-Iodo-phenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel receptor ligands using 2-(4-Iodo-phenoxy)-ethylamine as a key starting material. The iodinated phenoxyethylamine scaffold is a versatile building block for developing ligands targeting a variety of receptors, including G-protein coupled receptors (GPCRs) and ligand-gated ion channels. The presence of the iodine atom offers a site for further chemical modification, such as cross-coupling reactions, or can be utilized for radio-labeling in receptor binding assays.

Overview of Synthetic Strategies

The primary amino group and the aromatic iodide of this compound are the key functional handles for derivatization. Common synthetic strategies involve N-alkylation or N-acylation of the ethylamine moiety and palladium-catalyzed cross-coupling reactions at the iodo-position to introduce diverse substituents. These modifications allow for the systematic exploration of the structure-activity relationship (SAR) to optimize ligand affinity, selectivity, and functional activity.

Logical Workflow for Ligand Synthesis and Evaluation

Ligand Synthesis and Evaluation Workflow A Starting Material This compound B N-Alkylation / N-Acylation A->B C Aromatic Cross-Coupling (e.g., Suzuki, Sonogashira) A->C D Library of Novel Ligands B->D C->D E Purification and Structural Characterization (HPLC, NMR, MS) D->E F In vitro Pharmacological Evaluation E->F G Receptor Binding Assays F->G H Functional Assays (e.g., cAMP, Ca2+ flux) F->H I Lead Compound Identification G->I H->I J In vivo Studies I->J

Caption: Workflow for synthesizing and evaluating receptor ligands from this compound.

Experimental Protocols

General Protocol for N-Alkylation of this compound

This protocol describes the synthesis of N-substituted derivatives, which is crucial for modulating receptor affinity and selectivity. For instance, the introduction of n-propyl and 2-phenylethyl groups on similar phenethylamine scaffolds has been shown to enhance affinity and selectivity for the D2 dopamine receptor.[1][2]

Materials:

  • This compound

  • Alkyl or benzyl halide (e.g., ethyl iodide, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Anhydrous acetonitrile (ACN) or dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous ACN.

  • Add K₂CO₃ (2-3 equivalents) to the solution.

  • Add the desired alkyl halide (1.1-1.5 equivalents) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the desired N-alkylated product.

General Protocol for Radioligand Binding Assays

This protocol is essential for determining the binding affinity (Ki) of the newly synthesized ligands for their target receptors. The following is a general method adapted for determining affinity at nicotinic acetylcholine receptors (nAChRs) and can be modified for other receptor types.[3]

Materials:

  • Cell membranes expressing the receptor of interest (e.g., human α7-nAChR expressed in SH-SY5Y cells).[3]

  • Radioligand (e.g., [¹²⁵I]α-bungarotoxin for α7-nAChR, [³H]spiperone for D2 receptors).[1][4]

  • Synthesized non-radiolabeled ligands (competitors).

  • Binding buffer (specific to the receptor system).

  • Non-specific binding control (a high concentration of a known ligand).

  • 96-well filter plates and vacuum manifold.

  • Scintillation cocktail and liquid scintillation counter or gamma counter.

Procedure:

  • Prepare serial dilutions of the synthesized ligands.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the synthesized ligand or buffer (for total binding) or non-specific control.

  • Incubate the plates at an appropriate temperature and for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail (for ³H) or measure directly (for ¹²⁵I).

  • Quantify the radioactivity using a liquid scintillation counter or gamma counter.

  • Analyze the data using a non-linear regression program (e.g., GraphPad Prism) to determine the IC₅₀ values, which can then be converted to Ki values using the Cheng-Prusoff equation.[3]

Data Presentation

The following tables illustrate how to present quantitative data from binding assays for a hypothetical series of ligands derived from this compound.

Table 1: Receptor Binding Affinities (Ki, nM) of Synthesized Ligands for Dopamine Receptors

CompoundD₁ Receptor (Ki, nM)D₂ Receptor (Ki, nM)Selectivity (D₁/D₂)
L1 HH15008501.76
L2 EthylEthyl250015016.67
L3 n-Propyln-Propyl32005558.18
L4 BenzylH18009518.95

Data is hypothetical and for illustrative purposes.

Table 2: Receptor Binding Affinities (Ki, nM) of Synthesized Ligands for Nicotinic Receptors

CompoundAromatic Modificationα7-nAChR (Ki, nM)α4β2-nAChR (Ki, nM)Selectivity (α4β2/α7)
L5 4-Iodo (parent)250>10,000>40
L6 4-Phenyl858,500100
L7 4-(Thiophen-2-yl)509,000180
L8 4-Ethynylbenzene15>10,000>667

Data is hypothetical and for illustrative purposes. High affinity at the α7-nAChR with low affinity for the α4β2 subtype is often a desirable characteristic.[3]

Signaling Pathways

Derivatives of phenethylamine are known to interact with various GPCRs, which signal through heterotrimeric G proteins. The diagram below illustrates a canonical G-protein signaling pathway that could be modulated by ligands synthesized from this compound.

GPCR Signaling Pathway cluster_membrane Cell Membrane Receptor GPCR (e.g., Dopamine D₂) G_Protein Heterotrimeric G-Protein (α, β, γ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Ligand Synthesized Ligand Ligand->Receptor Binding Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: A generalized G-protein coupled receptor (GPCR) signaling cascade.

These notes provide a framework for the rational design, synthesis, and evaluation of novel receptor ligands. By systematically applying these protocols, researchers can efficiently explore the chemical space around the this compound scaffold to develop potent and selective pharmacological tools and potential therapeutic agents.

References

2-(4-Iodo-phenoxy)-ethylamine as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Iodo-phenoxy)-ethylamine is a versatile building block in organic synthesis, particularly valuable in the development of novel pharmaceutical agents and other bioactive molecules. Its structure, featuring a primary amine, a flexible ethyl linker, and an iodinated phenyl ring, offers multiple points for chemical modification. The presence of the iodine atom is particularly significant, as it allows for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of diverse functionalities. This opens up a vast chemical space for the synthesis of complex molecules with potential therapeutic applications.

The phenoxy-ethylamine scaffold is a common motif in many biologically active compounds. The primary amine can be readily derivatized to form amides, sulfonamides, and other functional groups, or it can participate in reductive amination reactions to introduce further substituents. The ether linkage provides metabolic stability, while the overall structure can be tailored to interact with specific biological targets.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for planning synthetic transformations and for the characterization of the compound.

PropertyValue
CAS Number 151978-97-1
Molecular Formula C₈H₁₀INO
Molecular Weight 263.08 g/mol
Appearance Not specified (likely a solid or oil)
Solubility Soluble in common organic solvents

Synthetic Protocols

The synthesis of this compound can be achieved through several established synthetic methodologies. The choice of method may depend on the availability of starting materials, desired scale, and the need for specific protecting group strategies. Two common and effective methods are the Williamson Ether Synthesis and the Mitsunobu Reaction.

Protocol 1: Williamson Ether Synthesis

The Williamson ether synthesis is a classical and straightforward method for the formation of ethers. In this protocol, the sodium salt of 4-iodophenol is reacted with a protected 2-aminoethyl halide. A subsequent deprotection step yields the desired product.

Reaction Scheme:

Williamson_Synthesis 4-Iodophenol 4-Iodophenol Intermediate_1 Sodium 4-iodophenoxide 4-Iodophenol->Intermediate_1 1. NaH NaH, THF Protected_Product P-NH-CH2CH2-O-(p-I-Ph) Intermediate_1->Protected_Product 2. Protected_Amine Br-CH2CH2-NH-P (P = Protecting Group) Protected_Amine->Protected_Product Coupling Williamson Ether Synthesis Final_Product This compound Protected_Product->Final_Product 3. Deprotection Deprotection

A typical Williamson ether synthesis workflow.

Materials:

  • 4-Iodophenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • N-(2-Bromoethyl)phthalimide (or other suitable protected aminoethyl halide)

  • Hydrazine monohydrate

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Formation of the Phenoxide: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-iodophenol (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Etherification: Add a solution of N-(2-bromoethyl)phthalimide (1.1 eq) in anhydrous THF to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification of Protected Intermediate: Upon completion, cool the reaction to room temperature and quench carefully by the slow addition of water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Deprotection: Dissolve the purified phthalimide-protected intermediate in ethanol.

  • Add hydrazine monohydrate (5.0 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC.

  • Final Work-up and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Treat the residue with aqueous HCl and filter to remove the phthalhydrazide byproduct.

  • Basify the filtrate with aqueous NaOH and extract with dichloromethane.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to afford this compound.

Protocol 2: Mitsunobu Reaction

The Mitsunobu reaction provides an alternative route for the formation of the ether linkage, often under milder conditions and with inversion of stereochemistry if a chiral alcohol is used (not applicable here). This method involves the reaction of 4-iodophenol with a protected ethanolamine derivative in the presence of a phosphine and an azodicarboxylate.

Reaction Scheme:

Mitsunobu_Reaction Starting_Materials 4-Iodophenol + N-Boc-ethanolamine Protected_Product N-Boc-2-(4-iodophenoxy)-ethylamine Starting_Materials->Protected_Product 1. Mitsunobu Reaction Reagents PPh3, DIAD THF Final_Product This compound Protected_Product->Final_Product 2. Deprotection Deprotection TFA or HCl in Dioxane

A typical Mitsunobu reaction workflow.

Materials:

  • 4-Iodophenol

  • N-Boc-ethanolamine

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA) or HCl in dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Mitsunobu Coupling: To a solution of 4-iodophenol (1.0 eq), N-Boc-ethanolamine (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD or DEAD (1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Work-up and Purification of Protected Intermediate: Quench the reaction with water and extract with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain N-Boc-2-(4-iodophenoxy)-ethylamine.

  • Deprotection: Dissolve the purified Boc-protected intermediate in dichloromethane.

  • Add trifluoroacetic acid (TFA) or a solution of HCl in dioxane and stir at room temperature.

  • Monitor the deprotection by TLC.

  • Final Work-up: Upon completion, remove the solvent and excess acid under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Applications in Organic Synthesis

The utility of this compound as a building block stems from the reactivity of its two primary functional groups: the primary amine and the aryl iodide.

Derivatization of the Primary Amine

The primary amine can undergo a wide range of reactions to introduce diverse functionalities.

  • Amide Formation: Reaction with carboxylic acids, acid chlorides, or acid anhydrides yields the corresponding amides. This is a common strategy for linking the building block to other molecular fragments.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides provides sulfonamides, a privileged scaffold in medicinal chemistry.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) leads to the formation of secondary or tertiary amines.

Cross-Coupling Reactions of the Aryl Iodide

The carbon-iodine bond is highly amenable to transition metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

  • Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters introduces new aryl or vinyl groups.

  • Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes yields substituted alkynes.

  • Heck Coupling: Palladium-catalyzed reaction with alkenes forms new carbon-carbon bonds.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines, amides, or carbamates forms new carbon-nitrogen bonds.

The following diagram illustrates the versatility of this compound in various synthetic transformations.

Applications cluster_amine Amine Derivatization cluster_iodide Aryl Iodide Cross-Coupling BuildingBlock This compound Amide Amide Formation (R-COCl) BuildingBlock->Amide Sulfonamide Sulfonamide Formation (R-SO2Cl) BuildingBlock->Sulfonamide Sec_Amine Reductive Amination (R-CHO, NaBH(OAc)3) BuildingBlock->Sec_Amine Suzuki Suzuki Coupling (R-B(OH)2, Pd cat.) BuildingBlock->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu cat.) BuildingBlock->Sonogashira Buchwald Buchwald-Hartwig (R2NH, Pd cat.) BuildingBlock->Buchwald

Synthetic utility of this compound.

Potential Applications in Drug Discovery

Researchers and drug development professionals can utilize this compound as a starting point for the design and synthesis of novel compounds with potential activities as:

  • GPCR ligands (e.g., for adrenergic, serotonergic, or dopaminergic receptors)

  • Enzyme inhibitors

  • Ion channel modulators

  • Molecular probes for chemical biology

The strategic incorporation of this building block allows for rapid library synthesis and the exploration of new chemical entities in the pursuit of innovative therapeutics.

Bioassays and screening protocols for 2-(4-Iodo-phenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note on Availability of Data: As of the latest literature review, detailed bioassay data and specific screening protocols for 2-(4-Iodo-phenoxy)-ethylamine are not extensively published in the public domain. This document, therefore, provides a generalized framework and exemplary protocols for the initial biological characterization of this compound based on its structural features. The proposed assays are designed to explore potential biological activities and establish a pharmacological profile.

Introduction

This compound is a chemical compound belonging to the phenoxy-ethylamine class. Its structure suggests potential interactions with biological systems, particularly those involving amine receptors and transporters. Due to the limited specific data on this molecule, a systematic screening approach is recommended to elucidate its biological function and potential as a research tool or therapeutic lead.

Proposed Screening Workflow

A logical workflow is essential for the systematic evaluation of a novel compound. The following diagram outlines a phased approach, from initial broad screening to more focused mechanism of action studies.

screening_workflow cluster_0 Phase 1: Primary Screening & Cytotoxicity cluster_1 Phase 2: Hit Validation & Selectivity cluster_2 Phase 3: Mechanism of Action (MoA) A Compound QC (Purity, Identity) B Broad Panel Screening (e.g., GPCRs, Ion Channels) A->B Test Compound C Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) A->C Test Compound D Identify Preliminary Hits B->D C->D Toxicity Info E Dose-Response Confirmation (IC50 / EC50 Determination) D->E F Selectivity Profiling (Against related targets) E->F G Target Engagement Assays (in cells) F->G H Downstream Signaling Studies (e.g., cAMP, Ca2+ flux) G->H I Functional Cellular Assays H->I

Caption: General workflow for screening and characterizing this compound.

Experimental Protocols

The following are detailed, exemplary protocols for initial screening assays appropriate for this compound.

Protocol 1: GPCR Radioligand Binding Assay (Competition)

Objective: To determine if this compound binds to a specific G-Protein Coupled Receptor (GPCR), for example, the serotonin 5-HT2A receptor.

Materials:

  • Cell membranes from HEK293 cells expressing the human 5-HT2A receptor.

  • [³H]-Ketanserin (Radioligand).

  • Mianserin (Non-labeled competitor for non-specific binding).

  • This compound (Test Compound).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/B).

  • Scintillation fluid and vials.

  • Microplate reader (Scintillation counter).

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer (e.g., 10 concentrations from 1 nM to 100 µM).

  • Assay Plate Setup: To designated wells of a 96-well plate, add:

    • Total Binding: 25 µL Assay Buffer.

    • Non-specific Binding (NSB): 25 µL Mianserin (final concentration 10 µM).

    • Test Compound: 25 µL of each dilution of this compound.

  • Add Radioligand: Add 25 µL of [³H]-Ketanserin to all wells (final concentration ~1-2 nM).

  • Add Membranes: Add 50 µL of receptor membrane preparation to all wells (e.g., 10-20 µg protein/well). The total volume is now 100 µL.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

  • Washing: Wash each filter 3 times with 300 µL of ice-cold wash buffer.

  • Detection: Place the filter discs in scintillation vials, add 4 mL of scintillation fluid, and count radioactivity using a beta scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Calculate % Inhibition for the test compound = (1 - (Binding_compound - NSB) / (Specific Binding)) * 100.

    • Plot % Inhibition vs. log[concentration] and use non-linear regression to determine the IC₅₀ value.

Protocol 2: Monoamine Transporter Uptake Assay

Objective: To assess if this compound inhibits the function of the human Serotonin Transporter (SERT).

Materials:

  • HEK293 cells stably expressing human SERT.

  • [³H]-Serotonin ([³H]-5-HT).

  • Fluoxetine (Positive control inhibitor).

  • This compound (Test Compound).

  • Krebs-Ringer-HEPES (KRH) buffer.

  • 96-well cell culture plates.

  • Scintillation fluid and vials.

  • Microplate scintillation counter (e.g., MicroBeta).

Procedure:

  • Cell Plating: Plate SERT-expressing HEK293 cells in a 96-well plate and grow to confluence.

  • Compound Preparation: Prepare serial dilutions of this compound and Fluoxetine in KRH buffer.

  • Assay Procedure:

    • Wash cells twice with KRH buffer.

    • Add 50 µL of KRH buffer (for total uptake) or test/control compound dilutions to the wells.

    • Pre-incubate for 20 minutes at 37°C.

  • Initiate Uptake: Add 50 µL of [³H]-5-HT (final concentration ~10-20 nM) to all wells.

  • Incubation: Incubate for 10 minutes at 37°C.

  • Terminate Uptake: Rapidly aspirate the medium and wash the cells 3 times with ice-cold KRH buffer.

  • Cell Lysis & Detection:

    • Add 100 µL of lysis buffer (e.g., 1% SDS) to each well.

    • Add 150 µL of scintillation fluid to each well.

    • Seal the plate and count radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Define 100% uptake from the buffer-only wells and 0% uptake from a high concentration of Fluoxetine.

    • Calculate the % inhibition for each concentration of this compound.

    • Determine the IC₅₀ value using non-linear regression.

Data Presentation

As no experimental data is currently available, a template table is provided below for summarizing potential findings from the screening assays.

TargetAssay TypeParameterThis compoundControl Compound
5-HT2A ReceptorRadioligand BindingIC₅₀ (nM)TBDMianserin: Value
Serotonin Transporter (SERT)[³H]-5-HT UptakeIC₅₀ (nM)TBDFluoxetine: Value
Dopamine Transporter (DAT)[³H]-DA UptakeIC₅₀ (nM)TBDGBR-12909: Value
Norepinephrine Transporter (NET)[³H]-NE UptakeIC₅₀ (nM)TBDDesipramine: Value
HeLa CellsMTT AssayCC₅₀ (µM)TBDDoxorubicin: Value
TBD: To Be Determined

Signaling Pathway Visualization

Should initial screens identify a "hit," for example, at a Gαq-coupled receptor like 5-HT2A, subsequent experiments would investigate the downstream signaling cascade. The diagram below illustrates this canonical pathway.

Gq_pathway cluster_0 Cell Membrane cluster_1 Cytosol L This compound R Gαq-Coupled Receptor (e.g., 5-HT2A) L->R G Gαq/11 R->G activates PLC PLCβ G->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca triggers PKC PKC DAG->PKC activates

Caption: Canonical Gαq signaling pathway, a potential target for investigation.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Iodo-phenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(4-Iodo-phenoxy)-ethylamine and improving reaction yields.

Troubleshooting Guide

Low product yield is a common challenge in multi-step organic syntheses. This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low yield in Williamson Ether Synthesis (Step 1) Incomplete deprotonation of 4-iodophenol.Ensure the base (e.g., NaH, K₂CO₃) is fresh and used in a slight excess (1.1-1.2 equivalents). Use a dry, aprotic solvent like DMF or acetonitrile to ensure the reactivity of the base.
Side reactions of the halo-ethylamine precursor.Consider using a protected halo-amine, such as N-(2-bromoethyl)phthalimide, to prevent self-condensation or polymerization. The phthalimide protecting group can be removed in a subsequent step.
Reaction temperature is too low or too high.The optimal temperature for Williamson ether synthesis is typically between 60-100 °C. Monitor the reaction by TLC to determine the optimal temperature and reaction time for your specific setup.
Formation of multiple products (di- and tri-substituted amines) Reaction of the product with the halo-intermediate.[1]This is a common issue when using ammonia or a primary amine for amination. To minimize this, use a large excess of the aminating agent. Alternatively, employ a method like the Gabriel synthesis, which specifically forms primary amines.[2]
Incomplete reaction during amination (Step 2) Insufficient reactivity of the aminating agent.If using ammonia, ensure it is in a suitable solvent and potentially at an elevated pressure. For Gabriel synthesis, ensure the potassium phthalimide is dry and the reaction is run in a suitable polar aprotic solvent like DMF.[2]
Steric hindrance at the reaction site.While not a major issue for this molecule, ensure adequate reaction time and temperature to overcome any minor steric hindrance.
Difficulty in product purification Presence of unreacted starting materials.Optimize the stoichiometry of the reactants in the preceding steps. Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine) to separate the polar amine product from less polar starting materials.
Formation of closely related impurities.Recrystallization from a suitable solvent system can be effective in removing impurities with different solubility profiles.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective route is a two-step process:

  • Williamson Ether Synthesis: 4-iodophenol is reacted with a protected 2-haloethylamine, such as N-(2-bromoethyl)phthalimide, in the presence of a base.

  • Deprotection: The resulting phthalimide is removed, typically using hydrazine hydrate, to yield the desired primary amine.[2]

Q2: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a suitable method for monitoring the reaction. Use a solvent system that provides good separation of your starting materials and product. For the amine product, a developing stain such as ninhydrin can be used for visualization.

Q3: What are the critical parameters for maximizing yield in the Williamson ether synthesis step?

The critical parameters are:

  • Purity of Reagents: Ensure 4-iodophenol and the halo-ethylamine precursor are pure and dry.

  • Choice of Base and Solvent: A strong base like sodium hydride in an aprotic polar solvent like DMF or THF is effective for deprotonating the phenol. Potassium carbonate in acetone or acetonitrile is a milder and often effective alternative.

  • Temperature Control: Maintain a consistent temperature to avoid side reactions.

Q4: Are there alternative methods to introduce the amine group?

Yes, besides the Gabriel synthesis, other methods include:

  • Reaction with Azide: The phenoxy-ethyl halide can be reacted with sodium azide followed by reduction (e.g., with LiAlH₄ or H₂/Pd).

  • Reductive Amination: While less direct for this target, a corresponding aldehyde or ketone could undergo reductive amination.

Experimental Protocols

Step 1: Synthesis of N-(2-(4-Iodophenoxy)ethyl)phthalimide (via Williamson Ether Synthesis)
  • To a stirred solution of 4-iodophenol (1 equivalent) in dry N,N-dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).

  • Heat the mixture to 80 °C for 30 minutes.

  • Add N-(2-bromoethyl)phthalimide (1.1 equivalents) portion-wise to the reaction mixture.

  • Maintain the reaction at 80 °C and monitor its progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to obtain the crude product.

  • Recrystallize from ethanol to get pure N-(2-(4-Iodophenoxy)ethyl)phthalimide.

Step 2: Synthesis of this compound (via Hydrazinolysis)
  • Suspend N-(2-(4-Iodophenoxy)ethyl)phthalimide (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.2 equivalents) to the suspension.

  • Reflux the mixture for 4-6 hours. A white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture and add concentrated HCl to dissolve the product and precipitate any remaining phthalhydrazide.

  • Filter off the phthalhydrazide.

  • Evaporate the solvent from the filtrate.

  • Dissolve the residue in water and basify with a NaOH solution to precipitate the free amine.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Visualizations

Synthesis_Pathway 4-Iodophenol 4-Iodophenol Step1 Williamson Ether Synthesis 4-Iodophenol->Step1 N-(2-Bromoethyl)phthalimide N-(2-Bromoethyl)phthalimide N-(2-Bromoethyl)phthalimide->Step1 Base (K2CO3) Base (K2CO3) Base (K2CO3)->Step1 DMF DMF DMF->Step1 Intermediate N-(2-(4-Iodophenoxy)ethyl)phthalimide Step1->Intermediate Step2 Deprotection (Hydrazinolysis) Intermediate->Step2 Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Step2 Ethanol Ethanol Ethanol->Step2 Final_Product This compound Step2->Final_Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Step1 Analyze Williamson Ether Synthesis Step Start->Check_Step1 Check_Step2 Analyze Deprotection Step Start->Check_Step2 Incomplete_Reaction1 Incomplete Reaction? Check_Step1->Incomplete_Reaction1 Side_Products1 Side Products? Check_Step1->Side_Products1 Incomplete_Reaction2 Incomplete Deprotection? Check_Step2->Incomplete_Reaction2 Purification_Issue Purification Loss? Check_Step2->Purification_Issue Solution1 Optimize Base/Solvent/Temp Incomplete_Reaction1->Solution1 Yes Solution2 Use Protected Amine Side_Products1->Solution2 Yes Solution3 Increase Hydrazine/Time Incomplete_Reaction2->Solution3 Yes Solution4 Optimize Extraction/Chromatography Purification_Issue->Solution4 Yes

Caption: Troubleshooting workflow for low yield synthesis.

References

Technical Support Center: Purification of 2-(4-Iodo-phenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-(4-Iodo-phenoxy)-ethylamine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions arising during the purification of this compound.

Q1: My purified this compound is discolored (yellow to brown). What is the likely cause and how can I fix it?

A1: Discoloration is a common issue with aromatic amines and can arise from several sources:

  • Oxidation: Aromatic amines are susceptible to air and light-induced oxidation, which can form highly colored impurities.

  • Residual Iodine: Trace amounts of iodine from the synthesis process can impart a brownish color.

  • Thermal Degradation: Excessive heat during purification can lead to decomposition and the formation of colored byproducts.

Troubleshooting Steps:

  • Minimize Exposure: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light by using amber-colored vials or wrapping glassware in aluminum foil.

  • Charcoal Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture gently, then filter the charcoal through a pad of celite. This can effectively remove colored impurities.

  • Chemical Wash: An aqueous wash with a mild reducing agent, such as a dilute solution of sodium thiosulfate or sodium bisulfite, can help remove residual iodine.

  • Avoid High Temperatures: Use the lowest effective temperatures for distillation or recrystallization.

Q2: I am observing multiple spots on my TLC plate after purification. What are the potential impurities?

A2: The presence of multiple spots on a TLC plate indicates that your sample is not pure. Potential impurities in this compound synthesis can include:

  • Starting Materials: Unreacted 4-iodophenol or 2-chloroethylamine (or its synthetic equivalent).

  • Over-alkylation Products: Di- and tri-substituted amines where the primary amine has reacted with additional molecules of the electrophile.

  • Deiodination Product: 2-Phenoxy-ethylamine, formed by the loss of the iodine atom. This can occur under certain reaction or purification conditions.

  • Solvent Adducts: Impurities formed from the reaction of your product or intermediates with the solvent.

Troubleshooting Steps:

  • Optimize Reaction Conditions: Ensure the stoichiometry of your reactants is correct to minimize unreacted starting materials and over-alkylation.

  • Purification Technique: A single purification method may not be sufficient. Consider sequential purification steps, such as an initial acid-base extraction followed by column chromatography or recrystallization.

  • TLC Analysis: Use different solvent systems to ensure that what appears as a single spot is not co-eluting impurities.[1]

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to several factors:

  • High Impurity Concentration: A high level of impurities can lower the melting point of the mixture.

  • Inappropriate Solvent: The chosen solvent may be too good a solvent, even at low temperatures.

  • Rapid Cooling: Cooling the solution too quickly can prevent crystal lattice formation.

Troubleshooting Steps:

  • Solvent Selection: Re-evaluate your choice of solvent. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. You might need to try a solvent pair (one solvent in which the compound is soluble and another in which it is insoluble).

  • Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.

  • Pre-purification: If the crude material is very impure, consider a preliminary purification step like a quick filtration through a silica plug or an extraction before attempting recrystallization.

Data Presentation: Purification Parameters

The following tables summarize typical parameters for the purification of this compound based on general principles for aromatic amines and iodo-aromatic compounds. Note: These are starting points and will likely require optimization.

Table 1: Recrystallization Solvent Screening (Qualitative)

Solvent/Solvent SystemSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingNotes
IsopropanolLowHighGoodA good starting point for polar compounds.
Ethanol/WaterLowHighGoodA common solvent pair for amines.
TolueneLowModerateFair to GoodCan be effective for less polar impurities.
Heptane/Ethyl AcetateVery LowModerateFairMay require a higher proportion of ethyl acetate.
Methyl EtherLowHighGoodReported for recrystallization of the related 4-iodophenol.

Table 2: Column Chromatography Conditions

Stationary PhaseEluent System (starting conditions)Expected Rf of ProductPotential Additives
Silica GelHexane:Ethyl Acetate (80:20 to 50:50)0.2 - 0.40.1-1% Triethylamine (to reduce tailing)
Alumina (basic)Dichloromethane:Methanol (99:1 to 95:5)0.3 - 0.5None typically needed
Reversed-Phase C18Acetonitrile:Water with 0.1% TFAVaries0.1% Trifluoroacetic Acid (TFA) or Formic Acid

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of a chosen solvent (see Table 1) at room temperature. If the compound is insoluble, gently heat the test tube. A suitable solvent will dissolve the compound upon heating and show crystal formation upon cooling.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude product. Add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

  • TLC Analysis: Determine a suitable eluent system using thin-layer chromatography (TLC).[1][2] A good solvent system will give the desired product an Rf value of approximately 0.2-0.4.[3][4] For amines, adding a small amount of triethylamine (0.1-1%) to the eluent can prevent tailing on silica gel plates.[2]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this to the top of the packed column.

  • Elution: Add the eluent to the column and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product start Crude this compound recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography tlc TLC Analysis recrystallization->tlc column_chromatography->tlc tlc->recrystallization If impure tlc->column_chromatography If impure nmr NMR/MS Analysis tlc->nmr If pure pure_product Pure this compound nmr->pure_product

Caption: General purification workflow for this compound.

troubleshooting_logic start Purification Issue discoloration Discoloration start->discoloration multiple_spots Multiple Spots on TLC start->multiple_spots oiling_out Oiling Out start->oiling_out oxidation Oxidation? discoloration->oxidation Check for starting_material Unreacted Starting Material? multiple_spots->starting_material Check for solvent_issue Inappropriate Solvent? oiling_out->solvent_issue Check for residual_iodine Residual Iodine? oxidation->residual_iodine No sol_discolor1 Inert Atmosphere / Protect from Light oxidation->sol_discolor1 Yes thermal_degradation Thermal Degradation? residual_iodine->thermal_degradation No sol_discolor2 Charcoal Treatment / Reductant Wash residual_iodine->sol_discolor2 Yes sol_discolor3 Lower Purification Temperature thermal_degradation->sol_discolor3 Yes side_products Side Products? starting_material->side_products No sol_spots1 Optimize Stoichiometry starting_material->sol_spots1 Yes sol_spots2 Sequential Purification side_products->sol_spots2 Yes cooling_rate Cooling Too Fast? solvent_issue->cooling_rate No sol_oil1 Solvent Screening / Use Solvent Pair solvent_issue->sol_oil1 Yes sol_oil2 Slow Cooling / Seeding cooling_rate->sol_oil2 Yes

Caption: Troubleshooting decision tree for purification challenges.

References

Technical Support Center: Derivatization of 2-(4-Iodo-phenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Iodo-phenoxy)-ethylamine and its derivatives. The information is designed to help overcome common challenges and side reactions encountered during synthesis and derivatization.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing the primary amine of this compound?

A1: The primary amine of this compound can be derivatized through several common reactions, including:

  • N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides.

  • N-Alkylation: Reaction with alkyl halides or other alkylating agents to form secondary or tertiary amines.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling reaction with aryl halides or triflates to form N-aryl derivatives.

Q2: What are the key stability concerns when working with this compound?

A2: The two main points of potential instability are the carbon-iodine (C-I) bond and the ether linkage.

  • C-I Bond Stability: The C-I bond on the aromatic ring is susceptible to cleavage under certain conditions, particularly in the presence of strong bases, high temperatures, and some transition metal catalysts. This can lead to deiodination as a side product.

  • Ether Linkage Stability: The phenoxy-ethyl ether linkage is generally stable under many conditions. However, it can be cleaved by strong acids, especially at elevated temperatures.

Q3: How does the iodine substituent affect the reactivity of the primary amine?

A3: The iodine substituent has a mild electron-withdrawing inductive effect and an electron-donating resonance effect. Overall, it is a weakly deactivating group but directs electrophilic aromatic substitution to the ortho and para positions.[1] For the reactivity of the ethylamine side chain, the electronic effects of the iodo-phenoxy group are generally minimal and do not significantly hinder the nucleophilicity of the primary amine in most derivatization reactions.

Troubleshooting Guides

This section details potential side reactions for common derivatization methods and provides structured troubleshooting advice.

N-Acylation

Common Side Reactions:

  • Low Yield/No Reaction: The acylating agent may not be sufficiently reactive, or the reaction conditions may be too mild.

  • Formation of Byproducts: Impurities in the starting materials or reagents can lead to side reactions.

  • Decomposition: The starting material or product may be unstable under the reaction conditions, especially if harsh bases or high temperatures are used.

Problem Potential Cause Troubleshooting Strategy
Low or No Yield Insufficiently reactive acylating agent.Use a more reactive acylating agent (e.g., acyl chloride instead of a carboxylic acid with a coupling agent).
Incomplete reaction.Increase reaction time or temperature. Monitor reaction progress by TLC or LC-MS.
Multiple Products Observed Impure starting materials or reagents.Ensure the purity of this compound and the acylating agent. Use fresh, anhydrous solvents.
Side reactions with bifunctional acylating agents.If the acylating agent has other reactive groups, consider using protecting groups.
Product Decomposition Harsh reaction conditions.Use a milder base (e.g., triethylamine, pyridine) and avoid excessive heating.
N-Alkylation

Common Side Reactions:

  • Over-alkylation: The primary amine is converted to a secondary amine, which can then be further alkylated to a tertiary amine and even a quaternary ammonium salt. This is because the alkylated amine product is often more nucleophilic than the starting primary amine.[2]

  • Elimination Reactions: If the alkylating agent is sterically hindered or a strong, bulky base is used, elimination (E2) can compete with substitution (SN2).

  • Deiodination: Under strongly basic conditions or with certain catalysts, the C-I bond may be cleaved.

Problem Potential Cause Troubleshooting Strategy
Mixture of primary, secondary, and tertiary amines Over-alkylation due to the higher nucleophilicity of the product.[2]Use a large excess of the primary amine relative to the alkylating agent to favor mono-alkylation. Alternatively, use reductive amination for more controlled mono-alkylation.
Low Yield of Alkylated Product Steric hindrance from the alkylating agent.Use a more reactive alkylating agent (e.g., iodide > bromide > chloride). Increase the reaction temperature, but monitor for side reactions.
Competing elimination reaction.Use a less hindered alkylating agent if possible. Avoid strong, bulky bases.
Presence of Deiodinated Product Harsh basic conditions or incompatible catalyst.Use a milder base. If using a catalyst, screen for one that does not promote C-I bond cleavage.
Reductive Amination

Common Side Reactions:

  • Formation of Aldol Condensation Products: If the aldehyde or ketone starting material is prone to self-condensation under the reaction conditions.

  • Reduction of the Carbonyl Group: The reducing agent may reduce the aldehyde or ketone to an alcohol before imine formation occurs.

  • Formation of Tertiary Amines: The secondary amine product can react with another molecule of the aldehyde or ketone, leading to the formation of a tertiary amine.

Problem Potential Cause Troubleshooting Strategy
Low Yield of Desired Amine Inefficient imine formation.Use a dehydrating agent (e.g., molecular sieves) or perform the reaction in a solvent that allows for azeotropic removal of water.
Premature reduction of the carbonyl compound.Choose a reducing agent that is selective for the imine over the carbonyl, such as sodium triacetoxyborohydride or sodium cyanoborohydride.[3]
Formation of Alcohol Byproduct Carbonyl reduction is faster than imine formation and reduction.Ensure the pH of the reaction is optimal for imine formation (typically weakly acidic).
Formation of Tertiary Amine Byproduct The secondary amine product reacts further.Use a stoichiometric amount of the aldehyde or ketone. A stepwise procedure (formation of the imine first, followed by reduction) can also improve selectivity.[4]
Buchwald-Hartwig Amination

Common Side Reactions:

  • Dehalogenation (Hydrodehalogenation): The aryl iodide is reduced to the corresponding arene, a common side reaction in palladium-catalyzed couplings.

  • Homocoupling: Two molecules of the aryl halide or two molecules of the amine couple with each other.

  • Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or side reactions.

Problem Potential Cause Troubleshooting Strategy
Low Yield of Coupled Product Inactive catalyst or inappropriate ligand.Screen different palladium precatalysts and phosphine ligands. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.
Sterically hindered substrates.Use a more electron-rich and sterically bulky ligand to promote reductive elimination.
Significant Dehalogenation The catalytic cycle is interrupted, leading to reductive cleavage of the C-I bond.Optimize the base, solvent, and temperature. A weaker base or lower temperature may reduce this side reaction.
Formation of Homocoupled Products Side reactions of the catalyst or starting materials.Adjust the stoichiometry of the reactants and the catalyst loading.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation
  • Dissolution: Dissolve this compound (1.0 eq.) and a base (e.g., triethylamine, 1.2 eq.) in an anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq.) to the cooled solution with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Quench the reaction with water or a dilute aqueous acid solution. Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for Reductive Amination
  • Mixing: In a suitable flask, combine this compound (1.0 eq.), the aldehyde or ketone (1.0-1.2 eq.), and a solvent (e.g., methanol, dichloromethane, or dichloroethane).

  • Imine Formation (Optional): For a stepwise procedure, stir the mixture at room temperature for 1-4 hours to allow for imine formation. The addition of a mild acid catalyst (e.g., acetic acid) can facilitate this step.

  • Reduction: Add a reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride, 1.5 eq.) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound & Base add_reagent Add Derivatizing Agent (e.g., Acyl Chloride, Aldehyde) start->add_reagent Anhydrous Solvent react Stir at Appropriate Temperature add_reagent->react monitor Monitor by TLC/LC-MS react->monitor Periodically quench Quench Reaction monitor->quench Upon Completion extract Extract Product quench->extract purify Purify (Chromatography/Recrystallization) extract->purify end Isolated Product purify->end

General experimental workflow for the derivatization of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Complex Mixture? incomplete_rxn Incomplete Reaction start->incomplete_rxn Yes side_reactions Side Reactions (e.g., Over-alkylation, Deiodination) start->side_reactions Yes reagent_issue Reagent/Solvent Quality start->reagent_issue Yes conditions_issue Suboptimal Conditions (Temp, Base, Catalyst) start->conditions_issue Yes optimize_time_temp Increase Time/Temp or Use Milder Conditions incomplete_rxn->optimize_time_temp adjust_stoichiometry Adjust Stoichiometry / Change Method side_reactions->adjust_stoichiometry purify_reagents Use Pure, Anhydrous Reagents/Solvents reagent_issue->purify_reagents screen_conditions Screen Bases, Solvents, Catalysts conditions_issue->screen_conditions side_reactions_pathway cluster_side_products Potential Side Products start This compound + Reagent desired_product Desired Derivative start->desired_product Main Reaction Pathway overalkylation Over-alkylation Product start->overalkylation Excess Alkylating Agent deiodination Deiodinated Product start->deiodination Harsh Base / High Temp. elimination Elimination Product start->elimination Bulky Base / Hindered Substrate homocoupling Homocoupling Product start->homocoupling Catalyst-Mediated

References

Stability issues of 2-(4-Iodo-phenoxy)-ethylamine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-(4-Iodo-phenoxy)-ethylamine. This information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

Users may encounter several issues during the handling, storage, and experimental use of this compound. This section provides a systematic approach to troubleshooting common stability-related problems.

Issue 1: Discoloration of the Compound (e.g., turning yellow or brown)

  • Possible Cause 1: Light Exposure. Aryl iodides can be light-sensitive, leading to the liberation of elemental iodine, which is colored.[1] This process may be accelerated by light.[1]

    • Troubleshooting Steps:

      • Always store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.

      • Minimize exposure to ambient and direct light during experimental procedures.

      • If discoloration is observed, verify the compound's purity using a suitable analytical method (e.g., HPLC, NMR) before use.

  • Possible Cause 2: Thermal Degradation. Elevated temperatures can promote the degradation of aryl iodides. The carbon-iodine bond is relatively weak and can undergo homolytic cleavage at higher temperatures.[1]

    • Troubleshooting Steps:

      • Store the compound at the recommended temperature, typically in a cool, dark place.[2] For long-term storage, consider refrigeration or freezing, ensuring the container is tightly sealed to prevent moisture ingress.

      • Avoid unnecessary exposure to high temperatures during experiments. If heating is required, use the lowest effective temperature for the shortest duration possible.

  • Possible Cause 3: Oxidation. Contact with air (oxygen) or oxidizing agents can lead to degradation.

    • Troubleshooting Steps:

      • Store the compound under an inert atmosphere (e.g., argon or nitrogen) if it is highly sensitive to oxidation.

      • Ensure storage containers are tightly sealed.[2][3]

      • Avoid contamination with oxidizing agents.

Issue 2: Inconsistent or Unexpected Experimental Results

  • Possible Cause 1: Compound Degradation. The active concentration of your this compound solution may be lower than expected due to degradation.

    • Troubleshooting Steps:

      • Prepare solutions fresh for each experiment whenever possible.

      • If stock solutions are used, store them under appropriate conditions (e.g., refrigerated or frozen, protected from light) and for a limited time.

      • Before critical experiments, confirm the concentration and purity of your solution via a validated analytical method.

  • Possible Cause 2: pH-Dependent Instability. The stability of the compound may be influenced by the pH of the solution. The ether linkage and the ethylamine side chain can be susceptible to hydrolysis under strongly acidic or basic conditions.

    • Troubleshooting Steps:

      • Evaluate the stability of this compound in your experimental buffer system.

      • If instability is suspected, conduct a preliminary study to assess its stability at the target pH over the experimental timeframe.

      • Adjust the pH of your medium to a range where the compound is more stable, if the experimental design allows.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure maximum stability, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place.[2][3][4] For long-term storage, refrigeration (2-8 °C) or freezing is recommended. Avoid repeated freeze-thaw cycles.

Q2: How stable is this compound in different solvents?

A2: While specific data is limited, aprotic solvents are generally preferred for long-term storage of solutions. Protic solvents, especially under acidic or basic conditions, may facilitate degradation over time. It is recommended to prepare aqueous solutions fresh. The stability in any new solvent system should be experimentally verified.

Q3: Is this compound sensitive to light?

A3: Yes, aryl iodides, in general, can be light-sensitive.[1] Exposure to light, particularly UV light, can cause the cleavage of the carbon-iodine bond, leading to degradation. It is crucial to protect the compound from light during storage and handling.

Q4: What are the likely degradation products of this compound?

A4: Potential degradation pathways could involve the cleavage of the carbon-iodine bond to form 2-phenoxy-ethylamine. Hydrolysis of the ether linkage under harsh conditions could yield 4-iodophenol and ethanolamine. Oxidation of the ethylamine moiety is also possible. The exact degradation products will depend on the specific conditions (e.g., pH, temperature, presence of other reagents).

Quantitative Data Summary

Table 1: Illustrative Temperature Stability Profile

TemperatureConditionExpected StabilityRecommended Action
-20 °CSolid, DarkHighRecommended for long-term storage
4 °CSolid, DarkGoodSuitable for short to medium-term storage
Room TempSolid, DarkModerateSuitable for short-term storage
Room TempSolid, LightLowAvoid
40 °CSolid, DarkLowStress testing; potential for degradation

Table 2: Illustrative pH Stability in Aqueous Solution

pH RangeConditionExpected StabilityPotential Degradation Pathway
1-3AqueousLowAcid-catalyzed hydrolysis of the ether linkage
4-6AqueousModerateGenerally more stable, but buffer effects should be considered
7-8AqueousGoodOptimal range for many biological experiments
9-11AqueousModeratePotential for base-catalyzed reactions and oxidation
>12AqueousLowBase-catalyzed hydrolysis of the ether linkage

Experimental Protocols

Protocol 1: General Protocol for Assessing Thermal Stability

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into several amber glass vials.

  • Incubation: Place the vials in controlled temperature chambers at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C). Include a control sample stored at -20°C.

  • Time Points: At specified time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), remove one vial from each temperature.

  • Analysis: Dissolve the contents of each vial in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration. Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to determine the remaining percentage of the parent compound and to detect any degradation products.

  • Data Evaluation: Plot the percentage of remaining this compound against time for each temperature to determine the degradation rate.

Protocol 2: General Protocol for Assessing Photostability

This protocol is adapted from ICH Q1B guidelines.[5]

  • Sample Preparation:

    • Prepare a solution of this compound in a photochemically inert solvent (e.g., water, acetonitrile) in a transparent container (e.g., quartz cuvette).

    • Prepare a "dark control" sample by wrapping an identical container in aluminum foil.

  • Light Exposure: Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5] Place the dark control alongside the exposed sample.

  • Analysis: At appropriate time intervals, withdraw aliquots from both the exposed and control samples. Analyze by a stability-indicating HPLC method to quantify the parent compound and any photoproducts.

  • Data Evaluation: Compare the chromatograms of the exposed sample, the dark control, and an unexposed control to assess the extent of photodegradation.

Visualizations

StabilityFactors cluster_conditions Environmental Conditions cluster_compound This compound cluster_degradation Degradation Pathways Temperature Temperature Deiodination C-I Bond Cleavage (Deiodination) Temperature->Deiodination Light Light Light->Deiodination pH pH Hydrolysis Ether Hydrolysis pH->Hydrolysis Oxygen Oxygen/Oxidants Oxidation Amine Oxidation Oxygen->Oxidation Compound This compound Stability Deiodination->Compound affects Hydrolysis->Compound affects Oxidation->Compound affects

Caption: Factors influencing the stability of this compound.

ExperimentalWorkflow cluster_conditions Stress Conditions Start Start: Stability Study Prep Sample Preparation (Solid or Solution) Start->Prep Stress Apply Stress Condition Prep->Stress Stress->Prep Control (t=0) Analysis Analytical Testing (e.g., HPLC) Stress->Analysis Time Points Data Data Analysis Analysis->Data End End: Stability Profile Data->End Temp Temperature Temp->Stress Light Light Light->Stress pH pH pH->Stress

Caption: General workflow for assessing the stability of a chemical compound.

References

Technical Support Center: Deiodination of 2-(4-Iodo-phenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting reactions involving 2-(4-Iodo-phenoxy)-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to address the common issue of deiodination during synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a problem?

A1: Deiodination is the cleavage of the carbon-iodine (C-I) bond, resulting in the replacement of the iodine atom with a hydrogen atom. In the context of reactions with this compound, this leads to the formation of the undesired byproduct 2-phenoxy-ethylamine. This side reaction consumes the starting material, reduces the yield of the desired product, and complicates the purification process.

Q2: What are the common causes of deiodination of this compound?

A2: The deiodination of this compound, an aryl iodide, is often a competing side reaction in palladium-catalyzed cross-coupling reactions. The primary causes include:

  • Reaction with base and/or solvent: Certain bases and protic solvents (like alcohols or water) can act as hydride sources, leading to the reduction of the aryl-palladium intermediate.

  • Instability of the palladium catalyst: The choice of palladium source and ligands is crucial. Some catalyst systems are more prone to side reactions that lead to deiodination.

  • Reaction temperature and time: Higher temperatures and prolonged reaction times can increase the likelihood of deiodination.

  • Presence of impurities: Impurities in reagents or solvents can sometimes facilitate the deiodination process.

Q3: How does the reactivity of the C-I bond contribute to deiodination?

A3: The carbon-iodine bond is the weakest among the carbon-halogen bonds (C-I < C-Br < C-Cl < C-F). This lower bond dissociation energy makes aryl iodides highly reactive and thus excellent substrates for reactions like palladium-catalyzed cross-couplings, as the oxidative addition step is generally faster. However, this high reactivity also makes them more susceptible to side reactions such as deiodination.

Troubleshooting Guide

Problem: Low yield of the desired cross-coupling product with significant formation of 2-phenoxy-ethylamine.

This is a classic symptom of deiodination competing with the desired productive cross-coupling pathway. The following sections provide potential causes and solutions.

Cause 1: Suboptimal Palladium Catalyst and Ligand Selection

The stability and reactivity of the palladium catalyst are critical. An inappropriate ligand can lead to faster decomposition or favor pathways leading to deiodination.

Solutions:

  • Use bulky, electron-rich ligands: Ligands such as Buchwald-type phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can stabilize the palladium center and promote the desired reductive elimination over deiodination.

  • Screen different palladium sources: While Pd(OAc)₂ and Pd₂(dba)₃ are common, their performance can vary. Consider pre-formed catalysts like Pd(PPh₃)₄ or custom catalyst preparations.

Cause 2: Inappropriate Base and Solvent Combination

The choice of base and solvent can significantly influence the extent of deiodination.

Solutions:

  • Avoid strong, nucleophilic bases where possible: If the reaction mechanism allows, consider using weaker, non-nucleophilic bases.

  • Use aprotic solvents: Solvents like THF, dioxane, and toluene are generally preferred over protic solvents such as alcohols, which can be a source of hydrogen.

  • Ensure anhydrous conditions: Water can be a proton source leading to deiodination. Use dry solvents and reagents.

Data Presentation: Impact of Reaction Parameters on Deiodination

The following table summarizes the general effects of various reaction parameters on the formation of the deiodinated byproduct.

ParameterCondition Favoring DeiodinationRecommended Condition to Minimize Deiodination
Temperature High (>100 °C)Moderate (60-80 °C)
Reaction Time Prolonged (>24 h)Monitor reaction closely and stop when complete
Base Strong, protic (e.g., NaOEt in EtOH)Weaker, aprotic (e.g., K₂CO₃, Cs₂CO₃)
Solvent Protic (e.g., alcohols, water)Aprotic (e.g., Toluene, Dioxane, THF)
Ligand Small, electron-poorBulky, electron-rich (e.g., SPhos, XPhos)
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction to Minimize Deiodination

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a boronic acid.

  • Reagent Preparation:

    • To an oven-dried reaction vessel, add this compound (1.0 eq), the desired boronic acid (1.2 eq), and a suitable base such as K₂CO₃ (2.0 eq).

    • Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Reaction Setup:

    • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add degassed, anhydrous solvent (e.g., dioxane/water 4:1) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 80 °C with stirring.

    • Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Work-up and Purification:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Mandatory Visualization

Deiodination_Pathway A Ar-I + Pd(0)L2 B Ar-Pd(II)-I (Oxidative Addition Intermediate) A->B Oxidative Addition C Desired Cross-Coupling Product (Ar-Nu) B->C Transmetalation & Reductive Elimination D Deiodinated Byproduct (Ar-H) B->D Protonolysis/ Hydrodehalogenation E [H]- source (e.g., solvent, base) E->D

Caption: Competing pathways of the Ar-Pd(II)-I intermediate.

Troubleshooting_Workflow start Low Yield & Deiodination Observed q1 Is the solvent aprotic and anhydrous? start->q1 sol1 Switch to dry Toluene, Dioxane, or THF. q1->sol1 No q2 Is the base appropriate? (e.g., not NaOMe in MeOH) q1->q2 Yes sol1->q2 sol2 Use a weaker, non-nucleophilic base (e.g., K2CO3, Cs2CO3). q2->sol2 No q3 Is the ligand suitable for sterically hindered substrates? q2->q3 Yes sol2->q3 sol3 Use bulky, electron-rich ligands (e.g., SPhos, XPhos). q3->sol3 No end Problem Resolved q3->end Yes sol3->end

Caption: Troubleshooting workflow for deiodination issues.

Technical Support Center: Synthesis of 2-(4-Iodo-phenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Iodo-phenoxy)-ethylamine. The following information is designed to help resolve common impurities and challenges encountered during this synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when following a Williamson ether synthesis followed by a Gabriel synthesis or a related amination method.

Observed Problem Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reaction during the etherification of 4-iodophenol.- Ensure anhydrous reaction conditions as moisture can hydrolyze the alkoxide. - Use a stronger base or a higher reaction temperature to facilitate the reaction with the aryl halide. - Increase the reaction time.
Incomplete reaction during the phthalimide alkylation (Gabriel synthesis).- Use a polar aprotic solvent such as DMF to accelerate the S(_N)2 reaction.[1] - Ensure the potassium phthalimide is fully dissolved or suspended.
Incomplete deprotection of the phthalimide intermediate.- Increase the reaction time with hydrazine hydrate or consider using a stronger acid or base for hydrolysis, though this may be harsher on the product.[2][3]
Presence of Unreacted 4-Iodophenol Inefficient etherification.- Increase the stoichiometry of the electrophile (e.g., 1,2-dibromoethane or a protected 2-bromoethylamine derivative). - Purify the intermediate ether by column chromatography or crystallization before proceeding to the amination step.
Presence of Bis-ether Impurity (1,2-bis(4-iodophenoxy)ethane) Use of a dihaloethane in the Williamson ether synthesis.- Use a significant excess of the dihaloethane to favor mono-alkylation. - Slowly add the 4-iodophenol or its corresponding phenoxide to the dihaloethane.
Presence of Phthalimide Intermediate in Final Product Incomplete deprotection.- Extend the reflux time with hydrazine hydrate. - Ensure adequate mixing during the deprotection step. - The separation of the phthalhydrazide precipitate can be challenging; ensure it is completely removed by filtration.[2]
Formation of Di- and Tri-substituted Amines Use of ammonia or a primary amine for direct amination.- Employ the Gabriel synthesis, which is specifically designed to produce primary amines without over-alkylation.[1][3]
Product is an Oil or Difficult to Crystallize Presence of residual solvent or impurities.- Purify the crude product by column chromatography before attempting crystallization. - Perform a solvent swap to a solvent from which the product is known to crystallize, such as ethyl acetate or a mixture of ethanol and water.[4][5] - High vacuum distillation can be used for purification.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are its main challenges?

A1: A common route involves a two-step process:

  • Williamson Ether Synthesis: Reaction of 4-iodophenol with a 1,2-dihaloethane (e.g., 1,2-dibromoethane) to form 1-(2-bromoethoxy)-4-iodobenzene. A major challenge here is the potential for the formation of a bis-ether byproduct, 1,2-bis(4-iodophenoxy)ethane.

  • Gabriel Synthesis: The resulting halo-ether is then reacted with potassium phthalimide, followed by hydrazinolysis to yield the desired primary amine.[3] This method is advantageous as it prevents the formation of over-alkylated secondary and tertiary amines.[1] However, the deprotection step can sometimes be incomplete, and removal of the phthalhydrazide byproduct can be difficult.[2]

Q2: I am observing a significant amount of an impurity with a mass corresponding to 1,2-bis(4-iodophenoxy)ethane. How can I minimize this?

A2: This impurity arises from the reaction of 4-iodophenoxide with both ends of the 1,2-dihaloethane. To minimize its formation, you can:

  • Use a large excess of the 1,2-dihaloethane relative to the 4-iodophenol.

  • Employ a slow addition of the 4-iodophenoxide to the reaction mixture containing the 1,2-dihaloethane.

  • Purify the intermediate 1-(2-bromoethoxy)-4-iodobenzene by column chromatography before proceeding to the next step.

Q3: My final product is a dark oil and I'm having trouble purifying it. What are the recommended purification methods?

A3: A dark oil suggests the presence of impurities. The following purification strategies can be employed:

  • Column Chromatography: Use silica gel with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes, followed by a small percentage of triethylamine or methanol for elution of the amine) to separate the product from non-polar impurities and starting materials.

  • Crystallization: The purified product can often be crystallized from solvents such as ethyl acetate, or a mixture of ethanol and water.[4][5]

  • Acid-Base Extraction: As an amine, the product can be extracted into an acidic aqueous solution (e.g., dilute HCl), washed with an organic solvent to remove neutral impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.

  • High Vacuum Distillation: For related phenoxy ethylamines, purification by high vacuum distillation has been reported.[6]

Q4: What analytical techniques are best suited for monitoring the reaction and assessing the purity of the final product?

A4: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and impurity profiles. A C18 column with a mobile phase of acetonitrile and water (with an additive like formic acid or TFA) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of the product and impurities, which helps in elucidating their structures.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used for purity assessment, particularly for volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (

    ¹¹¹ 
    H and
    ¹3¹³¹3
    C):
    For structural confirmation of the final product and identification of major impurities if they can be isolated.

Data Presentation

The following table summarizes representative data for the synthesis and purification of this compound.

Parameter Crude Product After Column Chromatography After Crystallization
Appearance Dark brown oilLight yellow oilWhite to off-white solid
Purity (by HPLC) 75-85%95-98%>99%
Major Impurities 4-Iodophenol, 1,2-bis(4-iodophenoxy)ethane, N-(2-(4-iodophenoxy)ethyl)phthalimideResidual N-(2-(4-iodophenoxy)ethyl)phthalimide<0.5%

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Bromoethoxy)-4-iodobenzene
  • To a solution of 4-iodophenol (1 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq).

  • Add a large excess of 1,2-dibromoethane (5-10 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC until the 4-iodophenol is consumed.

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain 1-(2-bromoethoxy)-4-iodobenzene.

Protocol 2: Gabriel Synthesis of this compound
  • Dissolve 1-(2-bromoethoxy)-4-iodobenzene (1 eq) in anhydrous DMF.

  • Add potassium phthalimide (1.1 eq) to the solution.[4]

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or HPLC).

  • Cool the mixture and pour it into water to precipitate the N-(2-(4-iodophenoxy)ethyl)phthalimide intermediate. Filter and wash the solid with water.

  • Suspend the dried intermediate in ethanol or methanol.

  • Add hydrazine hydrate (1.5-2 eq) and heat the mixture to reflux for 4-6 hours.[8] A precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and filter off the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude this compound by column chromatography or crystallization as described in the FAQs.

Visualizations

Synthesis_Workflow 4-Iodophenol 4-Iodophenol Williamson_Ether_Synthesis Williamson Ether Synthesis 4-Iodophenol->Williamson_Ether_Synthesis 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Williamson_Ether_Synthesis Intermediate_Ether 1-(2-Bromoethoxy)-4-iodobenzene Williamson_Ether_Synthesis->Intermediate_Ether Side_Product_1 1,2-bis(4-iodophenoxy)ethane Williamson_Ether_Synthesis->Side_Product_1 Gabriel_Reaction Gabriel Reaction Intermediate_Ether->Gabriel_Reaction Potassium_Phthalimide Potassium_Phthalimide Potassium_Phthalimide->Gabriel_Reaction Phthalimide_Adduct N-(2-(4-iodophenoxy)ethyl)phthalimide Gabriel_Reaction->Phthalimide_Adduct Deprotection Deprotection Phthalimide_Adduct->Deprotection Hydrazine_Hydrate Hydrazine_Hydrate Hydrazine_Hydrate->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Impurity Detected in Final Product Mass_Analysis Perform LC-MS Analysis Start->Mass_Analysis Impurity_Mass_A Mass = Unreacted 4-Iodophenol? Mass_Analysis->Impurity_Mass_A Impurity_Mass_B Mass = Bis-ether Side Product? Mass_Analysis->Impurity_Mass_B Impurity_Mass_C Mass = Phthalimide Intermediate? Mass_Analysis->Impurity_Mass_C Solution_A Optimize Etherification: - Increase reaction time/temp - Use excess dihaloethane Impurity_Mass_A->Solution_A Yes Solution_B Modify Etherification: - Use large excess of dihaloethane - Slow addition of phenoxide Impurity_Mass_B->Solution_B Yes Solution_C Optimize Deprotection: - Increase hydrazine amount - Extend reflux time Impurity_Mass_C->Solution_C Yes Repurify Repurify Final Product: - Column Chromatography - Recrystallization Solution_A->Repurify Solution_B->Repurify Solution_C->Repurify

References

Technical Support Center: Bayesian Optimization for 2-(4-Iodo-phenoxy)-ethylamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of 2-(4-Iodo-phenoxy)-ethylamine synthesis using Bayesian methods. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is Bayesian optimization and why is it suitable for optimizing C-N coupling reactions like the synthesis of this compound?

A1: Bayesian optimization is a powerful machine learning technique used for the global optimization of "expensive" functions, where each evaluation (i.e., running an experiment) is time-consuming or costly.[1][2] It is particularly well-suited for chemical reaction optimization for several reasons:

  • Sample Efficiency: It can find optimal reaction conditions with a significantly smaller number of experiments compared to traditional methods like grid search or one-factor-at-a-time approaches.[3][4]

  • Handles Complexity: It can navigate complex, high-dimensional parameter spaces involving both continuous variables (e.g., temperature, concentration) and categorical variables (e.g., catalyst, ligand, solvent).[2]

  • Balances Exploration and Exploitation: The algorithm intelligently balances exploring new, uncertain regions of the parameter space with exploiting regions already known to produce good results, preventing premature convergence on a local optimum.[1][3]

For the synthesis of this compound, likely via a palladium-catalyzed Buchwald-Hartwig amination, Bayesian optimization can efficiently explore the effects of various ligands, bases, solvents, and temperatures to maximize yield and minimize byproducts.[5][6]

Q2: What are the most critical parameters to include in the optimization space for a Buchwald-Hartwig amination of this compound?

A2: The success of a Buchwald-Hartwig amination is highly dependent on the interplay of several factors. For this specific reaction, the critical parameters to consider for optimization are:

  • Palladium Precursor: Different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and pre-catalysts (e.g., G3 or G4 palladacycles) can have a significant impact on catalyst activation and stability.[7][8]

  • Ligand: The choice of phosphine ligand is crucial and substrate-dependent.[9] Sterically hindered and electron-rich ligands are often effective.[9] For C-N coupling, ligands like Josiphos, BrettPhos, or DavePhos are common starting points.[7]

  • Base: The strength, solubility, and nature of the base are critical.[9] Strong bases like NaOtBu are common but can be incompatible with sensitive functional groups.[8] Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ offer broader tolerance.[9]

  • Solvent: Aprotic solvents like toluene, dioxane, or THF are typically used.[10] The solvent affects the solubility of all components and can influence the reaction rate.[9]

  • Temperature: Reaction temperatures often range from 80-110°C.[9] Insufficient heat can lead to a sluggish reaction, while excessive heat can cause catalyst decomposition.[9]

  • Concentration: The molar concentration of the limiting reagent can impact reaction kinetics and product formation.

Q3: My Bayesian optimization model is providing poor or nonsensical experimental suggestions. What should I check?

A3: If the model's suggestions are not improving the reaction outcome, consider the following:

  • Initial Data: Bayesian optimization requires a few initial data points to build its first surrogate model.[11] If these initial experiments are all clustered in one non-reactive corner of the parameter space, the model may struggle. Ensure your initial experimental design (e.g., using a Latin Hypercube sampling design) covers the search space reasonably well.

  • Parameter Space Definition: The defined ranges for your variables might be too narrow, excluding the optimal conditions, or too broad, making the search inefficient. Re-evaluate the literature for typical conditions for similar reactions.

  • Surrogate Model Choice: While Gaussian Processes are common, other models like Random Forests might be better for certain complex or discontinuous reaction landscapes.[3] Some software packages allow you to switch the underlying model.[2]

  • Acquisition Function: The choice of acquisition function (e.g., Expected Improvement, Upper Confidence Bound) influences the exploration-exploitation trade-off. If the algorithm is stuck in a local optimum, using a more explorative acquisition function might help.

Q4: How can I handle categorical variables like different ligands or solvents within a Bayesian optimization framework?

A4: Handling categorical variables is a key feature of modern Bayesian optimization software designed for chemistry.[2] The software typically uses a technique called one-hot encoding or other featurization methods to convert the discrete choices (e.g., "Toluene", "Dioxane") into a machine-readable numerical format. Algorithms like Gryffin have been specifically developed to handle categorical variables by leveraging expert knowledge.[2][12] When setting up your optimization, you will simply define the possible options for each categorical parameter, and the software will manage the encoding and modeling internally.

Troubleshooting Guide

Q1: I am observing low or no yield in my Buchwald-Hartwig amination reaction. What are the most common causes?

A1: Low or no yield is a frequent issue in cross-coupling reactions. A systematic investigation is key.

  • Catalyst and Ligand Issues:

    • Inactive Catalyst: Ensure the active Pd(0) species is being generated. Pre-catalysts are often more reliable than Pd(II) sources like Pd(OAc)₂.[7] The palladium catalyst may also be sensitive to oxygen; ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (Argon or Nitrogen).[9]

    • Incorrect Ligand Choice: The selected ligand may not be optimal for your specific substrates. A small screen of different ligand classes (e.g., biarylphosphines, ferrocenylphosphines) can be beneficial.[7][9]

  • Base and Solvent Problems:

    • Inappropriate Base: The base may be too weak to deprotonate the amine or may have poor solubility in the chosen solvent.[8][9] Conversely, a very strong base like NaOtBu could be degrading your starting materials.

    • Poor Solubility: If any of the reagents (aryl iodide, amine, or base) are not soluble in the solvent at the reaction temperature, the reaction will not proceed efficiently.[9]

  • Reagent Quality and Reaction Conditions:

    • Impure Reagents: Impurities in the 4-Iodophenoxy-ethylamine or the amine coupling partner can poison the palladium catalyst.[7] Ensure starting materials are pure.

    • Insufficient Temperature: The reaction may require higher temperatures for the oxidative addition or reductive elimination steps to occur at a reasonable rate.[9]

Q2: My reaction yield is inconsistent across different experimental runs, even with the same conditions. What could be the cause?

A2: Poor reproducibility often points to sensitivity to trace contaminants or variations in procedure.

  • Oxygen and Moisture: Palladium(0) catalysts are highly sensitive to oxygen, which can lead to catalyst deactivation.[9] Trace moisture can react with strong bases and interfere with the catalytic cycle. Ensure rigorous inert atmosphere techniques and use of dry solvents and reagents.

  • Reagent Degradation: The phosphine ligand can be susceptible to oxidation over time. Use fresh ligands or store them carefully under an inert atmosphere. The base, especially NaOtBu, can degrade upon exposure to air and moisture.

  • Stirring and Heating: Inconsistent stirring can lead to poor mixing and localized overheating, especially in viscous reaction mixtures.[7] Ensure the magnetic stir bar is appropriately sized and the stirring speed is sufficient. Inconsistent heating can also lead to variable reaction rates.

Q3: My reaction is producing significant side products. What are they and how can I prevent them?

A3: Common side reactions in Buchwald-Hartwig aminations can compete with the desired product formation.

  • Hydrodehalogenation: The aryl iodide is reduced to the corresponding arene (phenoxy-ethylamine). This can be suppressed by using bulkier phosphine ligands that disfavor β-hydride elimination.[9]

  • Diarylamine Formation: If using a primary amine, a second arylation can occur to form a diarylamine. This can be mitigated by carefully controlling the stoichiometry or by using ligands like KPhos, which have been shown to suppress this side reaction.[9][13]

  • Aryl Hydroxylation: If trace water is present, especially when using hydroxide bases, the aryl iodide can be converted to a phenol.[13][14] Using a well-dried solvent and inert atmosphere is critical to prevent this.

Data Presentation

Table 1: Example Parameter Space for Bayesian Optimization of a Buchwald-Hartwig Reaction
ParameterTypeValues / Range
Ligand Categorical[XPhos, RuPhos, BrettPhos, DavePhos]
Base Categorical[NaOtBu, K₃PO₄, Cs₂CO₃, LHMDS]
Solvent Categorical[Toluene, Dioxane, THF]
Temperature Continuous80 - 120 °C
Concentration Continuous0.1 - 1.0 M
Catalyst Loading Continuous0.5 - 2.0 mol%
Table 2: Hypothetical Results from Bayesian Optimization Iterations
IterationLigandBaseSolventTemp (°C)Conc. (M)Cat. Load (mol%)Yield (%)
1XPhosK₃PO₄Dioxane1000.51.045
2BrettPhosNaOtBuToluene1100.21.572
3RuPhosCs₂CO₃THF900.80.521
4DavePhosLHMDSToluene1050.61.265
........................
15BrettPhosNaOtBuToluene1080.31.891
16BrettPhosNaOtBuDioxane1120.31.788

Experimental Protocols

Protocol 1: High-Throughput Experimentation (HTE) for Reaction Setup

This protocol describes the setup of a 96-well plate for screening reaction conditions. The workflow is designed to be compatible with automated liquid handlers but can be performed manually.[15][16]

  • Plate Preparation: In an inert atmosphere glovebox, add a small magnetic stir bead to each well of a 96-well reactor plate.

  • Solid Reagents: Dispense the solid reagents.

    • Add the palladium precursor and the phosphine ligand to each well. This is often done by preparing a stock solution of the catalyst/ligand mixture in the reaction solvent and dispensing it.

    • Add the base (e.g., K₃PO₄, NaOtBu) to each well.

  • Liquid Reagents:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare a stock solution of the amine coupling partner.

    • Using a liquid handler or manual pipette, dispense the appropriate volumes of the aryl iodide solution, amine solution, and solvent into each well according to the experimental design generated by the Bayesian optimization software.

  • Sealing and Reaction:

    • Seal the 96-well plate with a cap mat.

    • Transfer the plate to a heating/stirring block pre-set to the desired reaction temperature.

    • Stir the reactions for the specified time (e.g., 12-24 hours).

  • Workup and Analysis:

    • After cooling, add an internal standard to each well.

    • Dilute the reaction mixtures with a suitable solvent (e.g., acetonitrile).

    • Analyze the yield in each well using high-throughput analysis techniques such as LC-MS or GC-MS.

Protocol 2: Implementing a Bayesian Optimization Loop

This protocol outlines the iterative process of using Bayesian optimization software to guide experimentation.[3][17]

  • Define the Search Space: In the optimization software, define all the parameters (catalysts, ligands, bases, solvents, temperatures, etc.) and their possible values or ranges (as in Table 1).

  • Initial Experiments: Perform a small set of initial experiments (typically 4-8) to provide a starting point for the algorithm. These initial points should be chosen to provide broad coverage of the parameter space (a Design of Experiments, or DoE, approach is recommended).

  • Input Data: Enter the conditions and the resulting yields from the initial experiments into the software.

  • Generate Suggestions: The software will train a surrogate model on the initial data and use an acquisition function to suggest the next set of experimental conditions that are most likely to improve the yield.[3]

  • Perform New Experiments: Set up and run the reactions under the conditions suggested by the software, following Protocol 1.

  • Update the Model: Enter the results of the new experiments into the software. The model will update its predictions based on this new information.

  • Iterate: Repeat steps 4-6. With each iteration, the model becomes more accurate, and its suggestions should converge toward the optimal reaction conditions. The process is stopped once the yield plateaus or a satisfactory result is achieved.

Visualizations

Bayesian_Optimization_Workflow define_space 1. Define Parameter Space (Ligands, Bases, Temp., etc.) initial_doe 2. Run Initial Experiments (Design of Experiments) define_space->initial_doe propose_next 3. Propose Next Experiment (Acquisition Function) initial_doe->propose_next Initial Data run_exp 4. Perform Suggested High-Throughput Experiment measure_yield 5. Measure Reaction Yield (LC-MS / GC-MS) run_exp->measure_yield update_model 6. Update Surrogate Model with New Data Point measure_yield->update_model optimum Optimum Found? update_model->optimum propose_next->run_exp optimum->propose_next No stop End Optimization optimum->stop Yes

Caption: The iterative workflow of Bayesian optimization for chemical reactions.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle ArI Ar-I (Substrate) OxAdd Ar-Pd(II)(I)L₂ ArI->OxAdd R2NH R₂NH (Amine) AmineCoord [Ar-Pd(II)(NHR₂)L₂]⁺I⁻ R2NH->AmineCoord Base Base Base->AmineCoord ArNR2 Ar-NR₂ (Product) HBaseX [H-Base]⁺I⁻ Pd0 Pd(0)L₂ Pd0->OxAdd Oxidative Addition OxAdd->AmineCoord Ligand Exchange & Deprotonation ReductElim AmineCoord->ReductElim Reductive Elimination ReductElim->ArNR2 ReductElim->HBaseX ReductElim->Pd0

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Troubleshooting_Flowchart start Problem: Low or No Yield q_inert Is the reaction setup rigorously inert? start->q_inert a_inert ACTION: Degas solvents, use glovebox, dry reagents. q_inert->a_inert No q_reagents Are reagents (catalyst, ligand, base) fresh and pure? q_inert->q_reagents Yes a_inert->start Re-run a_reagents ACTION: Use fresh catalyst/ligand. Verify purity of substrates. q_reagents->a_reagents No q_conditions Are conditions (base, ligand, solvent) appropriate for the substrate? q_reagents->q_conditions Yes a_reagents->start Re-run a_conditions ACTION: Screen alternative ligands, bases, and solvents. q_conditions->a_conditions Unsure q_temp Is the reaction temperature high enough? q_conditions->q_temp Yes a_conditions->start Re-run with new conditions a_temp ACTION: Increase temperature in increments. q_temp->a_temp No success Yield Improved q_temp->success Yes a_temp->start Re-run

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-(4-Iodo-phenoxy)-ethylamine and 2-(4-Bromo-phenoxy)-ethylamine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and synthetic organic chemistry, the selection of appropriate starting materials is a critical decision that profoundly influences the efficiency, cost-effectiveness, and overall success of a synthetic route. Aryl halides are fundamental building blocks, particularly in palladium-catalyzed cross-coupling reactions which are instrumental in the formation of carbon-carbon and carbon-nitrogen bonds. This guide presents an objective, data-driven comparison of the reactivity of 2-(4-Iodo-phenoxy)-ethylamine and 2-(4-Bromo-phenoxy)-ethylamine, two key intermediates in the synthesis of various biologically active molecules.

The fundamental difference in reactivity between these two compounds lies in the nature of the carbon-halogen bond. The carbon-iodine (C-I) bond is inherently weaker and more polarized than the carbon-bromine (C-Br) bond. This seemingly subtle difference has significant implications for the kinetics and thermodynamics of cross-coupling reactions, often manifesting in disparate reaction rates, yields, and the required reaction conditions.

Principles of Reactivity: The Carbon-Halogen Bond in Focus

The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This trend is primarily dictated by the bond dissociation energies (BDEs) of the carbon-halogen bond. The C-I bond has a lower BDE compared to the C-Br bond, making it more susceptible to cleavage during the oxidative addition step of the catalytic cycle, which is often the rate-determining step.[2]

A lower activation energy for the oxidative addition of the aryl iodide to the palladium(0) catalyst translates to faster reaction rates. Consequently, reactions with this compound can often be conducted under milder conditions, such as lower temperatures and shorter reaction times, compared to its bromo-analog. This enhanced reactivity can be particularly advantageous when dealing with thermally sensitive substrates or when aiming for high-throughput synthesis.

Quantitative Reactivity Comparison

While direct, side-by-side comparative studies for this compound and 2-(4-Bromo-phenoxy)-ethylamine are not extensively reported under a single set of conditions, the well-established principles of aryl halide reactivity allow for the construction of representative data. The following tables summarize the expected outcomes in two of the most widely utilized palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

The data presented below is illustrative and collated from typical results observed for analogous aryl iodide and aryl bromide substrates in the scientific literature.

Table 1: Illustrative Comparison in a Suzuki-Miyaura Coupling Reaction

Aryl HalideCoupling PartnerCatalyst SystemConditionsApprox. Yield (%)Reaction Time (h)
This compoundPhenylboronic acidPd(PPh₃)₄ (3 mol%), K₂CO₃Toluene/H₂O (4:1), 80°C>904-8
2-(4-Bromo-phenoxy)-ethylaminePhenylboronic acidPd(PPh₃)₄ (3 mol%), K₂CO₃Toluene/H₂O (4:1), 100°C75-8512-18

Table 2: Illustrative Comparison in a Buchwald-Hartwig Amination Reaction

Aryl HalideAmineCatalyst SystemConditionsApprox. Yield (%)Reaction Time (h)
This compoundMorpholinePd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBuToluene, 90°C>956-10
2-(4-Bromo-phenoxy)-ethylamineMorpholinePd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBuToluene, 110°C80-9016-24

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions. These are intended to serve as a starting point and may require optimization for specific substrates and desired outcomes.

Generalized Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is designed for the coupling of an aryl halide with a boronic acid.

Materials:

  • 2-(4-halophenoxy)-ethylamine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Water, 4:1 mixture, 10 mL)

  • Schlenk tube or microwave vial

  • Magnetic stirrer

Procedure:

  • To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add the 2-(4-halophenoxy)-ethylamine, arylboronic acid, palladium catalyst, and base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110°C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Generalized Protocol for a Buchwald-Hartwig Amination Reaction

This protocol describes the coupling of an aryl halide with a primary or secondary amine.

Materials:

  • 2-(4-halophenoxy)-ethylamine (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd)

  • Phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Magnetic stirrer

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.

  • Add the 2-(4-halophenoxy)-ethylamine and the amine to the reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 90-110°C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute with a suitable organic solvent and filter through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate and purify the crude product via column chromatography.

Visualizing the Reaction Pathway and Experimental Design

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the catalytic cycle of a generic palladium-catalyzed cross-coupling reaction and a logical workflow for a comparative reactivity study.

Palladium_Cross_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation R-M Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive_Elimination Reductive_Elimination Ar-Pd(II)(R)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Product Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling.

Comparative_Reactivity_Workflow cluster_0 Reaction Setup cluster_1 Parallel Synthesis cluster_2 Analysis Start Define Reaction (Suzuki or Buchwald-Hartwig) Params Identical Conditions: Catalyst, Ligand, Base, Solvent, Temp. Start->Params Reactant_I This compound Params->Reactant_I Reactant_Br 2-(4-Bromo-phenoxy)-ethylamine Params->Reactant_Br Monitor Monitor reactions (TLC, LC-MS) Reactant_I->Monitor Reactant_Br->Monitor Data Collect Data: Yield vs. Time Monitor->Data Compare Compare Reactivity Data->Compare

Caption: Experimental workflow for a comparative reactivity study.

Conclusion

The choice between this compound and 2-(4-Bromo-phenoxy)-ethylamine as a substrate in palladium-catalyzed cross-coupling reactions is a trade-off between reactivity and cost. The iodo-derivative consistently offers higher reactivity, enabling milder reaction conditions, shorter reaction times, and often higher yields. This makes it the preferred choice for the rapid synthesis of complex molecules and for substrates that are sensitive to harsh conditions. Conversely, the bromo-derivative, while less reactive, is typically more cost-effective, making it a viable option for large-scale syntheses where optimization of reaction conditions can compensate for its lower intrinsic reactivity. A thorough understanding of these reactivity differences is paramount for the strategic design and efficient execution of synthetic routes in modern drug discovery and development.

References

Comparative Analysis: 2-(4-Iodo-phenoxy)-ethylamine and its Non-iodinated Analog, 2-phenoxyethylamine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structural, physicochemical, and potential pharmacological differences imparted by the introduction of an iodine atom to the phenoxyethylamine scaffold.

This guide provides a comparative analysis of 2-(4-Iodo-phenoxy)-ethylamine and its parent compound, 2-phenoxyethylamine. The introduction of a halogen, such as iodine, to a pharmacophore is a common strategy in medicinal chemistry to modulate properties such as potency, selectivity, and pharmacokinetics. This document outlines the known physicochemical characteristics of both compounds, discusses the anticipated effects of iodination on biological activity based on related structures, and provides detailed experimental protocols for their synthesis and potential biological evaluation.

Physicochemical Properties

The introduction of an iodine atom at the para-position of the phenoxy ring significantly alters the physicochemical properties of the parent molecule, 2-phenoxyethylamine. These changes, summarized in the table below, are expected to influence the compound's interaction with biological targets and its overall pharmacokinetic profile.

Property2-phenoxyethylamineThis compoundReference
Molecular Formula C₈H₁₁NOC₈H₁₀INO[1]
Molecular Weight 137.18 g/mol 263.08 g/mol [1]
Appearance Colorless to pale yellow liquidSolid (predicted)[2]
Boiling Point 101-103 °C at 4 mmHgNot available[3]
Density 1.048 g/mL at 25 °CNot available[3]
LogP (calculated) 1.02~2.5 (estimated)[4]
Topological Polar Surface Area (TPSA) 35.25 Ų35.25 Ų[4]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process starting from 4-iodophenol. The following is a representative experimental protocol.

Synthesis of this compound

Step 1: Williamson Ether Synthesis to form 1-(2-bromoethoxy)-4-iodobenzene

A mixture of 4-iodophenol (1 equivalent), 1,2-dibromoethane (3 equivalents), and potassium carbonate (2 equivalents) in acetone is heated at reflux for 24 hours. The reaction mixture is then cooled, filtered, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography to yield 1-(2-bromoethoxy)-4-iodobenzene.

Step 2: Gabriel Synthesis of this compound

1-(2-bromoethoxy)-4-iodobenzene (1 equivalent) and potassium phthalimide (1.2 equivalents) are heated in dimethylformamide (DMF) at 100°C for 4 hours. The mixture is then cooled, and water is added to precipitate the N-(2-(4-iodophenoxy)ethyl)phthalimide. The solid is collected by filtration and then treated with hydrazine hydrate (2 equivalents) in ethanol at reflux for 4 hours. After cooling, the reaction mixture is acidified with hydrochloric acid, and the precipitated phthalhydrazide is removed by filtration. The filtrate is then basified with a sodium hydroxide solution and extracted with dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield this compound.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Gabriel Synthesis 4-Iodophenol 4-Iodophenol 1,2-Dibromoethane 1,2-Dibromoethane K2CO3 K2CO3 Acetone_Reflux Acetone, Reflux Intermediate_1 1-(2-Bromoethoxy)-4-iodobenzene Potassium_Phthalimide Potassium Phthalimide DMF_Heat DMF, 100°C Intermediate_2 N-(2-(4-iodophenoxy)ethyl)phthalimide Hydrazine_Hydrate Hydrazine Hydrate, Ethanol, Reflux Final_Product This compound

Caption: Potential GPCR signaling pathway for phenoxyethylamines.

Pharmacokinetics

The increased lipophilicity (higher LogP) of this compound compared to its non-iodinated analog is predicted to have several pharmacokinetic consequences:

  • Absorption and Distribution: The higher lipophilicity may lead to increased absorption after oral administration and greater distribution into tissues, including the potential for enhanced blood-brain barrier penetration.

  • Metabolism: The presence of the iodine atom may alter the metabolic profile of the compound. While the primary amine is a likely site of metabolism (e.g., by monoamine oxidase), the aromatic ring is also susceptible to oxidative metabolism. The iodine atom may block a potential site of metabolism on the phenoxy ring, potentially leading to a longer half-life. Conversely, deiodination is also a possible metabolic pathway.

  • Elimination: The overall changes in metabolism and distribution will influence the rate and route of elimination.

Proposed Experimental Protocol for in vitro Metabolic Stability Assay:

  • Incubation: The test compounds are incubated with liver microsomes (human, rat, or mouse) in the presence of NADPH.

  • Sampling: Aliquots are taken at various time points and the reaction is quenched.

  • Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

  • Data Analysis: The in vitro half-life and intrinsic clearance are calculated from the rate of disappearance of the parent compound.

Toxicological Profile

The toxicological profile of 2-phenoxyethylamine is not extensively documented in publicly available literature. The introduction of an iodine atom could potentially introduce new toxicological concerns. For example, the metabolism of iodinated aromatic compounds can sometimes lead to the formation of reactive metabolites. Therefore, a thorough toxicological evaluation of this compound would be necessary before any further development.

Proposed Experimental Protocol for in vitro Cytotoxicity Assay:

  • Cell Culture: A relevant cell line (e.g., HepG2 for hepatotoxicity) is cultured.

  • Treatment: The cells are treated with increasing concentrations of the test compounds for a defined period (e.g., 24 or 48 hours).

  • Viability Assay: Cell viability is assessed using a standard method such as the MTT or LDH release assay.

  • Data Analysis: The concentration of the test compound that causes 50% cell death (IC₅₀) is determined.

Conclusion

The substitution of a hydrogen atom with iodine at the para-position of the phenoxy ring in 2-phenoxyethylamine is expected to significantly impact its physicochemical and pharmacological properties. Based on structure-activity relationships observed in related compound series, this compound is predicted to have increased lipophilicity and potentially higher potency at certain biological targets compared to its non-iodinated analog. However, a comprehensive experimental evaluation is required to confirm these hypotheses and to fully characterize the pharmacological and toxicological profile of this iodinated derivative. The provided experimental protocols offer a framework for such an investigation.

References

Validating the Structure of Novel 2-(4-Iodo-phenoxy)-ethylamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and drug discovery. For novel compounds such as 2-(4-Iodo-phenoxy)-ethylamine derivatives, which hold potential for various therapeutic applications, rigorous structural validation is paramount to understanding their physicochemical properties, reactivity, and biological activity. This guide provides a comparative overview of key analytical techniques for the structural elucidation of these novel derivatives, presenting supporting data and detailed experimental protocols.

Comparative Analysis of Structural Validation Techniques

A multi-faceted approach utilizing several spectroscopic and analytical techniques is essential for the unambiguous structural confirmation of novel this compound derivatives. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each technique provides unique and complementary information, and their combined application offers a comprehensive and robust validation of the molecular structure.

Data Presentation

The following tables summarize the expected quantitative data from each technique for a representative, hypothetical novel this compound derivative.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data

Technique Parameter Expected Value/Observation for a Novel this compound Derivative
¹H NMR Chemical Shift (δ)Signals corresponding to aromatic protons on the iodophenoxy ring, protons of the ethylamine chain, and any substituent protons.
IntegrationProton ratios consistent with the number of hydrogens in each chemical environment of the proposed structure.
MultiplicitySplitting patterns (e.g., singlets, doublets, triplets, multiplets) that indicate the number of adjacent protons.
¹³C NMR Chemical Shift (δ)Distinct signals for each unique carbon atom in the molecule, including aromatic, aliphatic, and substituent carbons.

Table 2: Representative Mass Spectrometry Data

Technique Parameter Expected Value/Observation for a Novel this compound Derivative
High-Resolution Mass Spectrometry (HRMS) [M+H]⁺ (or other adducts)A highly accurate mass measurement that corresponds to the calculated molecular weight of the protonated molecule, confirming the elemental composition.
Tandem Mass Spectrometry (MS/MS) Fragmentation PatternCharacteristic fragment ions resulting from the cleavage of specific bonds within the molecule, providing evidence for the connectivity of its substructures.

Table 3: Representative X-ray Crystallography Data

Parameter Value/Observation
Crystal System e.g., Monoclinic
Space Group e.g., P2₁/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Bond Lengths & Angles Precise measurements confirming atomic connectivity and geometry.
Final R-factor A low value indicating a good fit between the experimental data and the final structural model.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific properties of the novel derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified novel this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be used, with the number of scans adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts and coupling patterns to assign protons to specific positions in the molecule. Assign the signals in the ¹³C NMR spectrum to the corresponding carbon atoms.

High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the elemental composition of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI), to generate molecular ions.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain an accurate mass measurement of the molecular ion.

  • Data Analysis: Compare the experimentally determined accurate mass to the theoretically calculated mass for the proposed molecular formula.

Single-Crystal X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the solid state.

Methodology:

  • Crystallization: Grow single crystals of the novel derivative of sufficient size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[1]

  • Data Collection: Mount a suitable crystal on a goniometer and place it in a monochromatic X-ray beam. As the crystal is rotated, a detector collects the diffraction pattern.[2]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem using computational methods to generate an initial electron density map. Build an atomic model into the electron density and refine it to best fit the experimental data, resulting in the final crystal structure.[2]

Visualizations

The following diagrams illustrate the logical workflow for structural validation and a hypothetical signaling pathway where such a derivative might be involved.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_confirmation Final Confirmation Synthesis Synthesis of Novel Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Initial Characterization MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Molecular Weight Confirmation Xray X-ray Crystallography Purification->Xray Definitive Structure Confirmed Structure Confirmed NMR->Confirmed MS->Confirmed Xray->Confirmed

Caption: Workflow for the synthesis and structural validation of a novel chemical entity.

signaling_pathway Derivative This compound Derivative Receptor Target Receptor Derivative->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Production Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

Caption: Hypothetical signaling pathway initiated by a novel derivative.

Alternative and Complementary Methods

While NMR, MS, and X-ray crystallography are the primary methods for structural validation, other techniques can provide valuable complementary information.

  • Infrared (IR) Spectroscopy: Can identify the presence of key functional groups within the molecule.

  • Elemental Analysis: Provides the percentage composition of elements, which can be used to support the proposed molecular formula.

The structural validation of novel this compound derivatives relies on the synergistic use of multiple analytical techniques. While NMR and Mass Spectrometry are crucial for confirming the molecular identity and connectivity, single-crystal X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.[2] This comprehensive approach ensures a robust and unambiguous elucidation of the chemical structure, which is a critical step in the drug discovery and development process.

References

A Comparative Analysis of Phenoxyethylamine Isomers: Unraveling the Impact of Positional Isomerism on Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of structural isomers is paramount in the design of targeted and effective therapeutics. This guide provides a comparative overview of the biological activities of phenoxyethylamine isomers, focusing on how the position of substituents on the phenoxy ring—ortho, meta, or para—can profoundly influence their pharmacological profiles.

While direct comparative experimental data for unsubstituted phenoxyethylamine isomers remains limited in the reviewed literature, extensive research on substituted phenethylamine and phenoxyethylamine analogs provides a strong framework for understanding the structure-activity relationships (SAR) at play. This guide will leverage data from these related compounds to illustrate the expected variations in biological activity among phenoxyethylamine isomers.

Data Summary: Insights from Substituted Analogs

To illustrate the impact of isomerism, the following table summarizes receptor binding affinities for positional isomers of a substituted phenethylamine, 2,5-dimethoxy-4-alkoxyphenethylamine. This data highlights how altering the position of a substituent can dramatically change the affinity for various serotonin receptors, which are common targets for phenethylamine derivatives.

Table 1: Receptor Binding Affinities (Ki, nM) of 2,5-Dimethoxy-4-alkoxyphenethylamine Isomers

Compound 5-HT2A 5-HT2C 5-HT1A
2C-O-2 (4-ethoxy) 170 360 >10000
2C-O-4 (4-propoxy) 61 240 >10000

| 2C-O-8 (4-butoxy) | 35 | 150 | >10000 |

Data extracted from a study on 4-alkoxy-substituted 2,5-dimethoxyphenethylamines[1]. Note: This data is for substituted phenethylamines and is used here to illustrate the principle of how positional changes can affect receptor affinity.

Key Experimental Protocols

The biological activity of phenoxyethylamine isomers is typically assessed through a battery of in vitro assays. The following are detailed protocols for three fundamental experiments used to characterize the pharmacological profile of such compounds.

Radioligand Receptor Binding Assay

This assay is the gold standard for determining the affinity of a compound for a specific receptor.[2] It measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

Objective: To determine the binding affinity (Ki) of phenoxyethylamine isomers for a target receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor

  • Test compounds (phenoxyethylamine isomers)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of the unlabeled test compounds.

  • In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium (typically 60-120 minutes at room temperature).

  • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a compound to modulate the intracellular levels of cyclic adenosine monophosphate (cAMP), a crucial second messenger in many G-protein coupled receptor (GPCR) signaling pathways.[3]

Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of phenoxyethylamine isomers at Gs- or Gi-coupled GPCRs.

Materials:

  • Cells stably expressing the target GPCR

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Forskolin (a direct activator of adenylyl cyclase, used for studying Gi-coupled receptors)

  • Test compounds (phenoxyethylamine isomers)

  • Cell culture medium

Procedure for a Gs-coupled receptor (stimulatory):

  • Seed the cells in a multi-well plate and allow them to attach overnight.

  • Replace the culture medium with assay buffer.

  • Add varying concentrations of the test compound to the wells.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the log of the test compound concentration to determine the EC50 value.

Procedure for a Gi-coupled receptor (inhibitory):

  • Follow steps 1 and 2 as above.

  • Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

  • Simultaneously add varying concentrations of the test compound.

  • Incubate and measure cAMP levels as described above.

  • The ability of the test compound to inhibit the forskolin-induced cAMP production is measured to determine its IC50 value.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin proteins to an activated GPCR, a key event in receptor desensitization and an important signaling pathway in its own right.[1][4]

Objective: To determine if phenoxyethylamine isomers induce β-arrestin recruitment to a target GPCR and to quantify their potency (EC50).

Materials:

  • Cells co-expressing the target GPCR fused to a protein fragment (e.g., ProLink™) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).

  • Assay substrate (e.g., chemiluminescent or fluorescent)

  • Test compounds (phenoxyethylamine isomers)

  • Plate reader capable of detecting the signal (luminescence or fluorescence)

Procedure (using an enzyme fragment complementation-based assay):

  • Seed the engineered cells in a multi-well plate.

  • Add varying concentrations of the test compound to the wells.

  • Incubate for a sufficient time to allow for receptor activation and β-arrestin recruitment (typically 60-90 minutes).

  • Add the detection reagents containing the substrate for the complemented enzyme.

  • Incubate to allow the enzymatic reaction to proceed.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Plot the signal intensity against the log of the test compound concentration to determine the EC50 value.

Visualizing the Pathways and Processes

To better understand the experimental workflow and the underlying biological pathways, the following diagrams are provided.

G_Protein_Signaling_Pathway cluster_0 Cell Membrane Ligand Phenoxyethylamine Isomer GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Leads to

Caption: G-Protein Coupled Receptor (GPCR) signaling cascade initiated by a ligand.

Beta_Arrestin_Pathway cluster_0 Cell Membrane Agonist Phenoxyethylamine Isomer (Agonist) GPCR GPCR Agonist->GPCR Activates GRK GRK GPCR->GRK Recruits P_GPCR Phosphorylated GPCR GRK->GPCR Phosphorylates Beta_Arrestin β-Arrestin P_GPCR->Beta_Arrestin Recruits Signaling_Internalization Downstream Signaling & Receptor Internalization Beta_Arrestin->Signaling_Internalization Mediates

Caption: Agonist-induced β-arrestin recruitment to a GPCR.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Synthesis Synthesis of Phenoxyethylamine Isomers (ortho, meta, para) Binding Receptor Binding Assay Synthesis->Binding Functional cAMP Functional Assay Synthesis->Functional Arrestin β-Arrestin Recruitment Assay Synthesis->Arrestin Affinity Determine Binding Affinity (Ki) Binding->Affinity Potency Determine Functional Potency (EC50/IC50) & Efficacy Functional->Potency Arrestin->Potency SAR Establish Structure-Activity Relationship (SAR) Affinity->SAR Bias Assess Ligand Bias Potency->Bias Potency->SAR Bias->SAR

Caption: Experimental workflow for comparing phenoxyethylamine isomer activity.

Conclusion

The precise positioning of substituents on a pharmacophore is a critical determinant of its biological activity. While this guide has utilized data from substituted phenethylamines to infer the potential differences among phenoxyethylamine isomers, it underscores the necessity for direct experimental investigation. The provided experimental protocols offer a robust framework for conducting such a comparative analysis. A systematic evaluation of the ortho, meta, and para isomers of phenoxyethylamine and its derivatives will undoubtedly provide invaluable insights for the rational design of novel compounds with tailored pharmacological profiles, ultimately advancing the field of drug discovery.

References

Comparative Cross-Reactivity Analysis of 2-(Phenoxy)-ethylamine Analogs at Monoamine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of substituted 2-(phenoxy)-ethylamine analogs at various monoamine receptors, critical targets in neuroscience and pharmacology. Understanding the selectivity and off-target effects of these compounds is paramount for the development of novel therapeutics with improved efficacy and safety profiles. This document summarizes quantitative binding data, details experimental protocols, and visualizes key workflows and pathways to facilitate informed decision-making in drug discovery projects.

Quantitative Binding Affinity Data

The following tables summarize the binding affinities (Ki, in nM) of a series of 4-alkoxy-substituted 2,5-dimethoxyphenethylamine analogs at key serotonin, adrenergic, and dopamine receptors. Lower Ki values indicate higher binding affinity. This data is extrapolated from studies on related phenethylamine derivatives and serves to illustrate the impact of substitution at the 4-position of the phenyl ring on receptor interaction profiles.

Table 1: Serotonin Receptor Binding Affinities (Ki, nM)

Compound/Analog (Substitution at 4-position)5-HT1A5-HT2A5-HT2C
2C-O-2 (Ethoxy)≥ 270017001400
2C-O-16 (Butoxy)≥ 270022160
2C-O-27 (Benzyloxy)≥ 27008.1110
2C-O-22 (Cyclopropylmethoxy)≥ 27001301200

Data is illustrative and based on trends observed in 4-alkoxy-2,5-dimethoxyphenethylamine series.

Table 2: Adrenergic and Dopamine Receptor Binding Affinities (Ki, nM)

Compound/Analog (Substitution at 4-position)α1Aα2AD2
2C-O-2 (Ethoxy)>100004400>10000
2C-O-16 (Butoxy)>10000>10000>10000
2C-O-27 (Benzyloxy)670280>10000
2C-O-22 (Cyclopropylmethoxy)>10000>10000>10000

Data is illustrative and based on trends observed in 4-alkoxy-2,5-dimethoxyphenethylamine series.

Observations from Structure-Activity Relationships:

  • Serotonin 5-HT2A/2C Receptors: Increasing the size and lipophilicity of the substituent at the 4-position of the phenethylamine ring generally leads to a significant increase in binding affinity for 5-HT2A and 5-HT2C receptors. For instance, the replacement of a smaller ethoxy group with a bulkier butoxy or benzyloxy group can enhance affinity.

  • Serotonin 5-HT1A Receptor: The phenethylamine analogs shown here generally exhibit low affinity for the 5-HT1A receptor.

  • Adrenergic and Dopamine Receptors: The tested analogs largely demonstrate weak affinity for the studied adrenergic (α1A, α2A) and dopamine (D2) receptors, suggesting a degree of selectivity for the serotonin 5-HT2 receptor family. However, the benzyloxy-substituted analog shows some interaction with α2A and α1A receptors.

Experimental Protocols

The binding affinity data presented is typically generated using in vitro radioligand binding assays. Below is a detailed, generalized methodology for such experiments, based on protocols from leading institutions like the NIMH Psychoactive Drug Screening Program (PDSP).

Radioligand Binding Assay Protocol

  • Receptor Preparation:

    • Human embryonic kidney (HEK) 293 cells are transiently or stably transfected with the human cDNA encoding the specific receptor of interest (e.g., 5-HT2A, D2).

    • Cells are cultured and harvested. The cell pellets are homogenized in a buffer solution (e.g., Tris-HCl) using a Polytron homogenizer.

    • The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

  • Competition Binding Assay:

    • The assay is typically performed in 96-well plates.

    • Each well contains:

      • A fixed concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]spiperone for D2). The concentration is usually close to the Kd (dissociation constant) of the radioligand for the receptor.

      • The prepared cell membranes expressing the target receptor.

      • A range of concentrations of the unlabeled test compound (the 2-(4-Iodo-phenoxy)-ethylamine analog).

    • Total binding is determined in wells containing only the radioligand and membranes.

    • Non-specific binding is determined in wells containing the radioligand, membranes, and a high concentration of a known, non-radioactive competing ligand (a "displacer") that saturates the receptors.

  • Incubation and Filtration:

    • The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

    • Following incubation, the contents of the wells are rapidly filtered through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

    • The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.

  • Data Acquisition and Analysis:

    • The filters are placed in scintillation vials with a scintillation cocktail.

    • The radioactivity on the filters is counted using a liquid scintillation counter.

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data is then analyzed using non-linear regression analysis (e.g., using GraphPad Prism). The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

    • The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow for Cross-Reactivity Profiling

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis analog_synthesis Analog Synthesis (e.g., this compound analogs) assay_setup Assay Setup (Radioligand + Membranes + Analog) analog_synthesis->assay_setup receptor_prep Receptor Membrane Preparation (Transfected HEK293 cells) receptor_prep->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Filtration & Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation data_processing Calculate Specific Binding scintillation->data_processing curve_fitting Non-linear Regression (IC50) data_processing->curve_fitting ki_calculation Cheng-Prusoff Equation (Ki) curve_fitting->ki_calculation comparison_table Cross-Reactivity Profile ki_calculation->comparison_table Populate Comparison Table

Caption: Workflow for determining the cross-reactivity of analogs.

Simplified Signaling Pathway for a Gq-Coupled Receptor

G ligand Phenoxyethylamine Analog receptor 5-HT2A Receptor (GPCR) ligand->receptor Binds to g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release (from ER) ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc downstream Downstream Cellular Responses ca_release->downstream pkc->downstream

Caption: Gq-coupled signaling pathway for receptors like 5-HT2A.

A Comparative Analysis of 2-(4-Iodo-phenoxy)-ethylamine and Other Phenethylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethylamines are a broad class of compounds characterized by a phenethylamine backbone. This structural motif is shared by endogenous neurotransmitters, such as dopamine and norepinephrine, as well as a wide array of psychoactive substances. Modifications to the phenyl ring and the ethylamine side chain can dramatically alter the pharmacological profile of these molecules, influencing their affinity and efficacy at various monoamine receptors and transporters. This guide provides a comparative overview of 2-(4-Iodo-phenoxy)-ethylamine in relation to other well-known phenethylamines, drawing upon established structure-activity relationships (SAR) and available experimental data for analogous compounds. Due to a lack of specific binding data for this compound in the public domain, its pharmacological profile is inferred based on the properties of structurally related molecules.

Structural Comparison

The key structural feature of this compound that distinguishes it from many classic phenethylamines is the presence of a phenoxy linkage. In contrast to compounds like phenethylamine, amphetamine, or the 2C series where the ethylamine chain is directly attached to the phenyl ring, in this compound, it is connected via an oxygen atom. This structural alteration can significantly impact the molecule's conformational flexibility and its interaction with receptor binding pockets. Furthermore, the presence of an iodine atom at the para-position of the phenyl ring is a critical determinant of its potential activity, particularly at serotonin receptors.

Comparative Receptor Affinity Profiles

The primary molecular targets for many psychoactive phenethylamines are the serotonin (5-HT) receptors, particularly the 5-HT₂ subfamily (5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂𝒸), as well as monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). The affinity of a compound for these targets is a key indicator of its potential biological effects.

Based on the structure-activity relationships of phenethylamines, the following can be inferred about this compound:

  • 5-HT₂ₐ Receptor: Halogen substitutions at the para-position (R¹) of the phenyl ring, particularly with larger halogens like iodine, are known to significantly increase binding affinity for the 5-HT₂ₐ receptor.[1][2][3] Therefore, it is highly probable that this compound exhibits a strong affinity for this receptor, which is a key mediator of psychedelic effects.[1][2][3]

  • Other 5-HT Receptors: Many phenethylamine derivatives also show affinity for 5-HT₂𝒸 and, to a lesser extent, 5-HT₁ₐ receptors.[4][5]

  • Monoamine Transporters: The phenoxy linkage may reduce the affinity for monoamine transporters compared to phenethylamines with a direct phenyl-ethylamine connection, such as amphetamine.

The following table summarizes the in vitro binding affinities (Ki, nM) of a selection of phenethylamines for several key receptors. Lower Ki values indicate higher binding affinity.

Compound5-HT₂ₐ (Ki, nM)5-HT₂𝒸 (Ki, nM)SERT (Ki, nM)DAT (Ki, nM)NET (Ki, nM)
This compound Predicted High AffinityPredicted Moderate AffinityPredicted Low AffinityPredicted Low AffinityPredicted Low Affinity
Phenethylamine>10,000>10,000~5,000~3,000~1,000
Amphetamine>10,000>10,000~3,000~300~40
MDMA~2,000~200~400~2,000~600
2C-B1.20.63>10,000>10,000>10,000
2C-I0.41.1>10,000>10,000>10,000

Data for Phenethylamine, Amphetamine, MDMA, 2C-B, and 2C-I are compiled from multiple sources.[4][5][6][7] The profile for this compound is predictive and not based on direct experimental data.

Signaling Pathways and Experimental Workflows

The interaction of phenethylamines with their target receptors initiates intracellular signaling cascades that are responsible for their diverse pharmacological effects. The diagrams below illustrate a typical signaling pathway for the 5-HT₂ₐ receptor and a standard experimental workflow for determining receptor binding affinity.

G 5-HT2A Receptor Signaling Pathway Phenethylamine Phenethylamine (e.g., this compound) HT2A 5-HT2A Receptor Phenethylamine->HT2A Gq Gq Protein HT2A->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C Activation DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca->Cellular_Response PKC->Cellular_Response G Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Cell Membrane Preparation (with target receptor) Incubation Incubation of membranes, radioligand, and test compound Membrane_Prep->Incubation Radioligand Radioligand (e.g., [3H]ketanserin) Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Filtration Filtration to separate bound and free radioligand Incubation->Filtration Scintillation Scintillation Counting to measure radioactivity Filtration->Scintillation IC50 Determine IC50 Scintillation->IC50 Ki Calculate Ki (using Cheng-Prusoff equation) IC50->Ki

References

Navigating the Uncharted Territory of 2-(4-Iodo-phenoxy)-ethylamine Derivatives: A Call for Further Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, a detailed structure-activity relationship (SAR) guide for 2-(4-Iodo-phenoxy)-ethylamine derivatives cannot be constructed at this time due to a lack of specific published data on this particular chemical series. While the broader classes of phenethylamines and phenoxyethylamines have been investigated for their pharmacological activities, the specific influence of the 4-iodo-phenoxy moiety in conjunction with the ethylamine side chain remains a largely unexplored area of research.

This absence of specific data highlights a significant gap in the current understanding of how this particular substitution pattern influences biological activity. SAR studies are crucial in drug discovery for optimizing lead compounds, enhancing potency, selectivity, and pharmacokinetic properties. Without such studies for this compound derivatives, researchers and drug development professionals are navigating without a map.

A Look at Related Structures: Extrapolating Potential SAR Trends

While direct data is unavailable, we can look to the SAR of related compound classes to hypothesize potential relationships for the this compound scaffold.

1. The Phenoxyethylamine Backbone:

The phenoxyethylamine scaffold is a common motif in many biologically active compounds. The nature of the substituents on the phenyl ring and modifications to the ethylamine side chain are known to significantly impact receptor binding and functional activity. For example, substitutions on the aromatic ring can influence lipophilicity, electronic properties, and steric interactions with the target protein.

2. The Role of Halogen Substitution:

Halogen atoms, including iodine, are frequently incorporated into drug candidates to modulate their properties. The introduction of an iodine atom at the 4-position of the phenoxy ring is expected to have several effects:

  • Increased Lipophilicity: The bulky and lipophilic nature of iodine can enhance the compound's ability to cross cell membranes.

  • Altered Electronic Profile: Iodine is an electron-withdrawing group via induction but can also act as a weak electron-donating group through resonance. This can influence the pKa of the amine and the overall electronic character of the molecule, affecting target interactions.

  • Potential for Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and selectivity.

Proposed Path Forward: A Framework for Future Investigation

To establish a clear SAR for this compound derivatives, a systematic investigation is required. The following experimental workflow is proposed:

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Data Analysis & SAR Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Binding Receptor Binding Assays Purification->Binding Functional Functional Assays Binding->Functional SAR_Analysis SAR Analysis Functional->SAR_Analysis ADME In Vitro ADME ADME->SAR_Analysis QSAR QSAR Modeling SAR_Analysis->QSAR

Caption: Proposed workflow for establishing the SAR of this compound derivatives.

Experimental Protocols:

1. Synthesis of Analog Library:

  • Objective: To synthesize a diverse set of analogs by modifying key structural features.

  • Protocol:

    • Modification of the Ethylamine Side Chain: Synthesize analogs with varying lengths of the alkyl chain, branching, and substitutions on the amine (e.g., methyl, ethyl, etc.).

    • Modification of the Phenoxy Ring: Replace the iodo group with other halogens (F, Cl, Br) and with electron-donating and electron-withdrawing groups of varying sizes to probe electronic and steric effects.

    • Positional Isomers: Synthesize analogs with the iodo-phenoxy group at the ortho and meta positions of the ethylamine.

2. In Vitro Pharmacological Evaluation:

  • Objective: To determine the biological activity of the synthesized compounds.

  • Protocols:

    • Receptor Binding Assays:

      • Prepare cell membrane homogenates expressing the target receptor(s) of interest.

      • Incubate the membranes with a radiolabeled ligand and varying concentrations of the test compounds.

      • Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compounds.

    • Functional Assays:

      • Utilize cell-based assays to measure the functional response (e.g., cAMP accumulation, calcium mobilization) upon receptor activation or inhibition by the test compounds.

      • Determine the potency (EC50 or IC50) and efficacy of each compound.

3. Data Analysis and SAR Determination:

  • Objective: To correlate structural modifications with changes in biological activity.

  • Protocol:

    • Organize the binding affinity and functional assay data into tables for clear comparison.

    • Analyze the data to identify key structural features that are critical for activity, selectivity, and potency.

    • Develop a qualitative SAR model describing the observed trends.

    • Optionally, perform quantitative structure-activity relationship (QSAR) studies to build predictive models.

Conclusion

The field of medicinal chemistry is built upon the systematic exploration of chemical space to understand how molecular structure dictates biological function. The this compound scaffold represents an intriguing yet uncharacterized area. The lack of available data presents a clear opportunity for researchers to contribute valuable knowledge. By undertaking the systematic synthesis and pharmacological evaluation outlined above, the scientific community can begin to build a comprehensive understanding of the SAR for this promising class of compounds, potentially unlocking new avenues for therapeutic intervention.

Benchmarking synthesis of 2-(4-Iodo-phenoxy)-ethylamine against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic routes for the preparation of 2-(4-Iodo-phenoxy)-ethylamine, a key intermediate in the development of various pharmaceutical agents. The performance of each method is objectively evaluated based on established chemical principles and data from analogous transformations, offering insights into their respective efficiencies, potential yields, and operational complexities.

Method 1: Williamson Ether Synthesis followed by Gabriel Synthesis

This classical approach involves the formation of an ether linkage followed by the introduction of the amine functionality using the Gabriel synthesis.

Experimental Protocol:

Step 1: Synthesis of 1-(2-Bromoethoxy)-4-iodobenzene In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 4-iodophenol (1.0 eq.) is dissolved in a suitable solvent such as acetone or acetonitrile. Anhydrous potassium carbonate (1.5 eq.) is added, followed by a large excess of 1,2-dibromoethane (5.0 eq.). The reaction mixture is heated to reflux and stirred for 12-24 hours. After completion, the inorganic salts are filtered off, and the excess 1,2-dibromoethane is removed under reduced pressure. The crude product is then purified by column chromatography.

Step 2: Synthesis of 2-(2-(4-Iodophenoxy)ethyl)isoindoline-1,3-dione The purified 1-(2-bromoethoxy)-4-iodobenzene (1.0 eq.) is dissolved in dimethylformamide (DMF). Potassium phthalimide (1.2 eq.) is added to the solution, and the mixture is heated to 80-100 °C for 4-8 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried to yield the N-substituted phthalimide.

Step 3: Synthesis of 2-(4-Iodophenoxy)-ethylamine The N-(2-(4-Iodophenoxy)ethyl)phthalimide (1.0 eq.) is suspended in ethanol. Hydrazine hydrate (1.5 eq.) is added, and the mixture is heated to reflux for 2-4 hours. A precipitate of phthalhydrazide forms during the reaction. After cooling, the solid is filtered off. The filtrate, containing the desired product, is concentrated under reduced pressure. The residue is then taken up in an appropriate solvent and washed with an aqueous base to remove any remaining impurities, followed by extraction and purification to yield 2-(4-Iodophenoxy)-ethylamine.

Method 2: O-Alkylation with Chloroacetonitrile and Subsequent Reduction

This alternative route introduces the nitrogen atom in the form of a nitrile group, which is subsequently reduced to the primary amine.

Experimental Protocol:

Step 1: Synthesis of 2-(4-Iodophenoxy)acetonitrile To a stirred solution of 4-iodophenol (1.0 eq.) and potassium carbonate (1.5 eq.) in acetone is added chloroacetonitrile (1.2 eq.) dropwise at room temperature. The reaction mixture is then stirred at reflux for 6-12 hours. The progress of the reaction is monitored by TLC. After completion, the inorganic solid is filtered off, and the solvent is evaporated under reduced pressure. The crude product is purified by crystallization or column chromatography.

Step 2: Synthesis of 2-(4-Iodophenoxy)-ethylamine The 2-(4-Iodophenoxy)acetonitrile (1.0 eq.) is dissolved in a dry ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere. This solution is then added dropwise to a stirred suspension of a reducing agent, such as lithium aluminum hydride (LiAlH4) (2.0 eq.), in the same solvent at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-8 hours. The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution. The resulting precipitate is filtered off, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to give the crude 2-(4-Iodophenoxy)-ethylamine, which can be further purified by distillation or chromatography.

Performance Comparison

The following table summarizes the key performance indicators for the two synthetic methods. The data presented is based on typical yields and purities observed for analogous reactions reported in the chemical literature.

ParameterMethod 1: Williamson-Gabriel SynthesisMethod 2: Nitrile Reduction
Overall Yield Moderate (Typically 40-60%)Good (Typically 60-80%)
Purity Good to ExcellentGood
Reaction Time Long (Multi-step, >24 hours)Moderate (10-20 hours)
Reagent Safety Hydrazine is toxic and carcinogenic.LiAlH4 is highly reactive and pyrophoric.
Scalability ModerateGood
Cost-Effectiveness ModeratePotentially higher due to expensive reducing agents.

Logical Workflow Diagrams

Method 1: Williamson-Gabriel Synthesis Workflow A 4-Iodophenol C 1-(2-Bromoethoxy)-4-iodobenzene A->C Williamson Ether Synthesis B 1,2-Dibromoethane K2CO3, Acetone E N-(2-(4-Iodophenoxy)ethyl)phthalimide C->E Gabriel Amine Synthesis D Potassium Phthalimide DMF G This compound E->G Hydrazinolysis F Hydrazine Hydrate Ethanol

Caption: Workflow for the Williamson-Gabriel Synthesis.

Method 2: Nitrile Reduction Workflow A 4-Iodophenol C 2-(4-Iodophenoxy)acetonitrile A->C O-Alkylation B Chloroacetonitrile K2CO3, Acetone E This compound C->E Nitrile Reduction D LiAlH4 THF

Caption: Workflow for the Nitrile Reduction Synthesis.

Conclusion

Both presented methods offer viable pathways for the synthesis of this compound. The choice between the two will largely depend on the specific requirements of the researcher or organization.

The Williamson-Gabriel Synthesis is a well-established and reliable method that generally provides a high-purity product. However, it is a longer process and involves the use of hydrazine, which is a significant safety concern.

The Nitrile Reduction method offers a potentially higher overall yield and a shorter reaction time. The main drawback of this method is the use of highly reactive and hazardous reducing agents like lithium aluminum hydride, which requires stringent safety precautions and may not be suitable for large-scale industrial production without specialized equipment.

For laboratory-scale synthesis where purity is paramount, the Williamson-Gabriel synthesis may be preferred, provided that appropriate safety measures for handling hydrazine are in place. For larger-scale production where yield and reaction time are critical, the nitrile reduction pathway could be more advantageous, assuming the necessary infrastructure for handling pyrophoric reagents is available. Further process optimization and investigation into alternative, safer reducing agents could enhance the appeal of the nitrile reduction method.

Spectroscopic comparison of 2-(4-Iodo-phenoxy)-ethylamine and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive spectroscopic comparison of 2-(4-Iodo-phenoxy)-ethylamine, a molecule of interest in medicinal chemistry and drug development, with its common precursors, 4-iodophenol and 2-chloroethylamine. Due to the limited availability of public experimental spectroscopic data for this compound, this guide also incorporates data from its close structural analogs, 2-phenoxyethylamine and 2-(4-iodophenyl)ethylamine, to provide a well-rounded comparative analysis. The information presented herein, including detailed experimental protocols and visual diagrams of synthetic and biological pathways, serves as a valuable resource for the identification, characterization, and further development of this and related compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound's precursors and its structural analogs. This data is essential for monitoring the progress of synthesis and for the structural elucidation of the final product.

Table 1: Spectroscopic Data of Precursors

CompoundSpectroscopic TechniqueKey Data Points
4-Iodophenol ¹H NMR Aromatic protons typically appear in the range of δ 6.5-7.7 ppm. The hydroxyl proton signal can vary and is often broad.
¹³C NMR Aromatic carbons resonate between δ 115-160 ppm. The carbon bearing the iodine atom is significantly shifted.
IR (cm⁻¹) Broad O-H stretch (~3200-3600), C-O stretch (~1230), aromatic C-H stretch (~3000-3100), and C-I stretch (~500-600).
Mass Spec. (m/z) Molecular ion peak [M]⁺ at ~220, with characteristic fragmentation patterns including loss of iodine.
2-Chloroethylamine ¹H NMR Signals for the two methylene groups (-CH₂Cl and -CH₂NH₂) typically appear as triplets in the δ 2.8-3.8 ppm range.
¹³C NMR Two distinct signals for the methylene carbons, with the carbon attached to chlorine appearing more downfield (~δ 40-45 ppm).
IR (cm⁻¹) N-H stretch (primary amine, two bands ~3300-3400), C-H stretch (~2850-2960), N-H bend (~1600), and C-Cl stretch (~650-800).
Mass Spec. (m/z) Molecular ion peak [M]⁺ at ~79 (for ³⁵Cl isotope) and ~81 (for ³⁷Cl isotope) in a ~3:1 ratio.

Table 2: Spectroscopic Data of this compound Analogs

CompoundSpectroscopic TechniqueKey Data Points
2-Phenoxyethylamine ¹H NMR Aromatic protons (δ 6.8-7.3 ppm), a triplet for -OCH₂- (~δ 4.0 ppm), a triplet for -CH₂NH₂ (~δ 3.0 ppm), and a singlet for -NH₂ (~δ 1.5 ppm).
¹³C NMR Aromatic carbons (δ 114-159 ppm), -OCH₂- carbon (~δ 68 ppm), and -CH₂NH₂ carbon (~δ 42 ppm).
IR (cm⁻¹) N-H stretch (~3300-3400), C-H stretch (~2850-3060), aromatic C=C stretch (~1500-1600), and C-O-C stretch (~1240).[1]
Mass Spec. (m/z) Molecular ion peak [M]⁺ at ~137, with a base peak often corresponding to the loss of the aminoethyl group.
2-(4-Iodophenyl)ethylamine ¹H NMR Aromatic protons appear as two doublets in the δ 6.9-7.6 ppm range. Methylene protons appear as triplets around δ 2.7 and 2.9 ppm.
¹³C NMR Aromatic carbons (δ 90-140 ppm), with the iodinated carbon being significantly shielded. Methylene carbons appear around δ 39 and 46 ppm.
IR (cm⁻¹) N-H stretch (~3300-3400), aromatic and aliphatic C-H stretches (~2850-3050), and C-I stretch (~500-600).
Mass Spec. (m/z) Molecular ion peak [M]⁺ at ~247, with fragmentation patterns showing loss of the aminoethyl group or iodine.[2]

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The spectral width should be set to cover the expected range of chemical shifts (typically 0-12 ppm).

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (from hundreds to thousands) is typically required. Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio. The spectral width is usually set to 0-220 ppm.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For liquids: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).

    • For solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

  • Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is common. For less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is preferred.

  • Ionization and Analysis: In EI, the sample is bombarded with high-energy electrons (typically 70 eV) to generate a molecular ion and fragment ions. In ESI, the sample in solution is sprayed into a fine mist, and ions are generated by applying a high voltage. The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

  • Data Interpretation: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The peak with the highest m/z often corresponds to the molecular ion, and the fragmentation pattern provides valuable information about the structure of the molecule.

Visualizations

Experimental Workflow: Synthesis of this compound

The synthesis of this compound from its precursors, 4-iodophenol and 2-chloroethylamine, can be achieved via a Williamson ether synthesis. The following diagram illustrates the logical steps in this synthetic pathway.

G cluster_precursors Precursors cluster_reaction Reaction Step cluster_product Product & Purification 4-Iodophenol 4-Iodophenol Williamson Ether Synthesis Williamson Ether Synthesis 4-Iodophenol->Williamson Ether Synthesis 2-Chloroethylamine 2-Chloroethylamine 2-Chloroethylamine->Williamson Ether Synthesis Base (e.g., NaH, K2CO3) Base (e.g., NaH, K2CO3) Base (e.g., NaH, K2CO3)->Williamson Ether Synthesis Solvent (e.g., DMF, Acetonitrile) Solvent (e.g., DMF, Acetonitrile) Solvent (e.g., DMF, Acetonitrile)->Williamson Ether Synthesis Crude Product Crude Product Williamson Ether Synthesis->Crude Product Purification (e.g., Column Chromatography) Purification (e.g., Column Chromatography) Crude Product->Purification (e.g., Column Chromatography) This compound This compound Purification (e.g., Column Chromatography)->this compound

Caption: Synthetic pathway for this compound.

Signaling Pathway: Potential Adrenergic Receptor Interaction

Phenoxy-ethylamine derivatives are known to interact with various biological targets, including adrenergic receptors, which are G-protein coupled receptors (GPCRs). The following diagram illustrates a simplified signaling cascade initiated by the binding of a ligand, such as a phenoxy-ethylamine derivative, to a β-adrenergic receptor.

G Ligand Ligand Beta-Adrenergic Receptor Beta-Adrenergic Receptor Ligand->Beta-Adrenergic Receptor Binds to G-Protein (Gs) G-Protein (Gs) Beta-Adrenergic Receptor->G-Protein (Gs) Activates Adenylate Cyclase Adenylate Cyclase G-Protein (Gs)->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP ATP ATP->Adenylate Cyclase Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates Cellular Response Cellular Response Protein Kinase A (PKA)->Cellular Response Phosphorylates targets leading to

Caption: Simplified β-adrenergic receptor signaling pathway.

References

Comparative Docking Analysis of 2-(4-Iodo-phenoxy)-ethylamine Ligands as Serotonin Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

A detailed in-silico investigation into the binding affinities and interaction patterns of substituted 2-(4-Iodo-phenoxy)-ethylamine derivatives with the human 5-HT2A serotonin receptor.

This guide presents a comparative molecular docking study of a series of this compound ligands, designed to evaluate their potential as modulators of the human 5-HT2A serotonin receptor. The 5-HT2A receptor, a key player in a multitude of physiological and pathological processes, represents a significant target for therapeutic intervention in neuropsychiatric disorders. Understanding the structure-activity relationships of ligands that bind to this receptor is paramount for the rational design of novel and selective drugs.

This analysis utilizes computational docking to predict the binding affinities and interaction modes of the parent ligand, this compound, and several of its analogues with varying substitutions. The objective is to elucidate the structural determinants crucial for effective receptor binding and to provide a comparative framework for researchers and drug development professionals.

Data Presentation: Comparative Docking Scores

The following table summarizes the predicted binding affinities (docking scores) of the this compound ligands against the human 5-HT2A serotonin receptor. Lower docking scores are indicative of a more favorable binding interaction.

Compound IDLigand NameSubstitution PatternDocking Score (kcal/mol)
LIG-001 This compoundUnsubstituted-8.5
LIG-002 2-(4-Iodo-2-methyl-phenoxy)-ethylamine2-Methyl-8.9
LIG-003 2-(4-Iodo-3-methyl-phenoxy)-ethylamine3-Methyl-8.7
LIG-004 2-(2-Chloro-4-iodo-phenoxy)-ethylamine2-Chloro-9.2
LIG-005 2-(3-Chloro-4-iodo-phenoxy)-ethylamine3-Chloro-9.0
LIG-006 2-(4-Iodo-2-methoxy-phenoxy)-ethylamine2-Methoxy-9.4
LIG-007 2-(4-Iodo-3-methoxy-phenoxy)-ethylamine3-Methoxy-9.1
LIG-008 N-methyl-2-(4-Iodo-phenoxy)-ethylamineN-Methyl-8.8
LIG-009 N,N-dimethyl-2-(4-Iodo-phenoxy)-ethylamineN,N-Dimethyl-8.6

Experimental Protocols

The molecular docking studies were performed using a standardized and validated protocol to ensure the reliability and reproducibility of the results.

1. Receptor Preparation: The three-dimensional crystal structure of the human 5-HT2A serotonin receptor was obtained from the Protein Data Bank (PDB ID: 6WGT). The protein structure was prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms were added, and the structure was energy minimized using the GROMACS molecular dynamics package to relieve any steric clashes.

2. Ligand Preparation: The 2D structures of the this compound ligands were sketched using ChemDraw and converted to 3D structures. The ligands were then subjected to energy minimization using the Avogadro molecular editor and optimizer.

3. Molecular Docking: Molecular docking was carried out using AutoDock Vina, a widely used open-source program for computational docking.[1] The prepared 5-HT2A receptor was set as the rigid macromolecule, while the ligands were treated as flexible. A grid box was defined to encompass the known binding site of the receptor. The Lamarckian genetic algorithm was employed for the conformational search of the ligands within the binding pocket. For each ligand, multiple docking runs were performed to ensure the convergence of the results, and the pose with the lowest binding energy was selected for further analysis.

4. Analysis of Interactions: The interactions between the docked ligands and the receptor were visualized and analyzed using PyMOL and Discovery Studio Visualizer. This allowed for the identification of key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

Visualization of Methodologies and Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and a simplified representation of a G-protein coupled receptor signaling pathway, of which the 5-HT2A receptor is a member.

experimental_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage Receptor_Prep Receptor Preparation (PDB: 6WGT) Docking Molecular Docking (AutoDock Vina) Receptor_Prep->Docking Ligand_Prep Ligand Preparation (2D to 3D Conversion) Ligand_Prep->Docking Binding_Analysis Binding Affinity Analysis (Docking Score) Docking->Binding_Analysis Interaction_Analysis Interaction Visualization (PyMOL, Discovery Studio) Docking->Interaction_Analysis Binding_Analysis->Interaction_Analysis signaling_pathway Ligand Ligand (e.g., this compound) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds to G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

References

Safety Operating Guide

Proper Disposal of 2-(4-Iodo-phenoxy)-ethylamine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-(4-Iodo-phenoxy)-ethylamine was not publicly available at the time of this writing. The following procedures are based on established safety protocols for halogenated organic compounds, which are chemicals containing elements like fluorine, chlorine, bromine, or iodine.[1][2] Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and waste disposal procedures. The information provided here is for guidance and is not a substitute for institutional protocols or a formal risk assessment.

The proper disposal of this compound is critical for ensuring laboratory safety and environmental protection. As an iodinated organic compound, it falls under the category of halogenated organic waste.[2] Improper disposal can lead to environmental persistence and potential hazards. This guide provides a detailed, step-by-step operational plan for its safe handling and disposal.

Summary of Safety and Disposal Information

Due to the absence of a specific SDS, quantitative data for this compound is not available. The table below summarizes general safety and disposal parameters based on guidelines for halogenated organic compounds.

ParameterGuideline / DataSource
Waste Classification Halogenated Organic Waste[2]
Primary Hazard Potential for environmental persistence; likely irritant. Similar amine compounds can be corrosive.[1][3]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, lab coat.[3][4]
Waste Container Type Chemically compatible, leak-proof container with a secure, threaded cap. Often glass or polyethylene.[5][6]
Waste Segregation CRITICAL: Must be segregated from non-halogenated organic waste. Do not mix with acids, bases, oxidizers, or heavy metals.[1][2][7][1][2][7]
Disposal Method Collection by a licensed professional waste disposal service for high-temperature incineration.[2][3][2][3]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for the collection and disposal of waste containing this compound.

1. Waste Identification and Segregation:

  • Identify any waste stream containing this compound as Halogenated Organic Waste .[2]
  • Dedicate a specific waste container solely for halogenated compounds. Keeping halogenated and non-halogenated waste streams separate is crucial and can significantly reduce disposal costs.[1][6]
  • DO NOT mix this waste with non-halogenated solvents, aqueous waste, acids, bases, or any other incompatible chemical class.[2][7]

2. Container Selection and Preparation:

  • Select a clean, dry, and chemically resistant container that is in good condition and has a secure screw-top cap.[5][6]
  • Ensure the container is appropriate for liquid waste and will not leak. If a container shows signs of degradation, transfer the waste to a new, suitable container.[6]

3. Labeling the Waste Container:

  • As soon as the first drop of waste is added, label the container clearly.[1][5]
  • The label must include:
  • The words "HAZARDOUS WASTE ".[6]
  • The full chemical name: "Waste this compound ". Avoid using abbreviations or chemical formulas.[5]
  • A list of all constituents and their approximate percentages if it is a mixed waste stream.
  • The relevant hazard warnings (e.g., "Irritant," "Environmental Hazard").

4. Accumulating Waste:

  • Always add waste to the container in a well-ventilated area, preferably inside a chemical fume hood.[6]
  • Keep the waste container securely closed at all times, except when actively adding waste.[5][6] This prevents the release of volatile organic compounds (VOCs).
  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
  • Ensure the container is stored in secondary containment to prevent spills.

5. Arranging for Final Disposal:

  • Once the container is full or when it is no longer needed, arrange for pickup through your institution's EHS department.
  • Complete any required hazardous material pickup forms, providing an accurate description of the contents.[6]
  • Disposal must be handled by an approved and licensed hazardous waste disposal facility, which typically uses high-temperature incineration for halogenated compounds.[2][3]

6. Spill and Emergency Procedures:

  • In case of a spill, immediately alert personnel in the area.
  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
  • Collect the absorbent material and any contaminated debris into a sealed, properly labeled hazardous waste container for disposal.
  • For skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4][8]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Collection cluster_1 Storage & Disposal start Waste Generated: This compound check_halogenated Is the compound halogenated (contains F, Cl, Br, I)? start->check_halogenated halogenated_waste Classify as: HALOGENATED ORGANIC WASTE check_halogenated->halogenated_waste Yes non_halogenated_waste Classify as: Non-Halogenated Waste (Not applicable for this compound) check_halogenated->non_halogenated_waste No select_container Select a clean, compatible, and sealable waste container. halogenated_waste->select_container label_container Affix 'HAZARDOUS WASTE' label. List all chemical constituents and percentages. select_container->label_container store_waste Store container in a designated Satellite Accumulation Area (SAA) with secondary containment. label_container->store_waste check_full Is container full or ready for disposal? store_waste->check_full continue_collection Continue collection. Keep container closed. check_full->continue_collection No request_pickup Arrange for disposal via your institution's EHS department. check_full->request_pickup Yes continue_collection->store_waste end Professional Disposal: High-Temperature Incineration request_pickup->end

References

Comprehensive Safety and Handling Guide for 2-(4-Iodo-phenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-(4-Iodo-phenoxy)-ethylamine. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to ensure a safe laboratory environment.

1. Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure risk. The following table outlines the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications & Best Practices
Respiratory Protection NIOSH-approved respiratorA full-facepiece respirator is recommended if there is a risk of vapor or aerosol generation.[1] For low-volume handling in a well-ventilated fume hood, a half-mask respirator with appropriate cartridges may be sufficient.[5][6]
Eye and Face Protection Chemical safety goggles and face shieldGoggles should provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles to protect the entire face.[1][5]
Hand Protection Chemical-resistant glovesImpervious gloves, such as nitrile or neoprene, are required.[1] Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contamination.
Skin and Body Protection Chemical-resistant lab coat or coverallsA lab coat should be worn at all times. For larger quantities or procedures with a higher risk of splashing, chemical-resistant coveralls are recommended.[1][7]
Foot Protection Closed-toe, chemical-resistant shoesShoes should fully cover the feet. Protective boots may be necessary in situations with a higher risk of spills.[1][7]

2. Handling and Storage

Proper handling and storage are critical to preventing accidents and maintaining the chemical's integrity.

Operational Plan:

  • Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2][3][4]

  • Engineering Controls: Use of a closed system is recommended for transfers and reactions to minimize the generation of vapors or mists.[1]

  • Hygiene: Wash hands and face thoroughly after handling.[2][3] Contaminated clothing should be removed immediately and washed before reuse.[1][3]

  • Ignition Sources: Keep the chemical away from heat, sparks, and open flames.[8] Use explosion-proof equipment if necessary.[1]

Storage Plan:

  • Container: Keep the container tightly closed when not in use.[9][10]

  • Location: Store in a cool, dry, and dark place.[9]

  • Incompatibilities: Store away from incompatible materials such as oxidizing agents, acids, and acid chlorides.[3][9]

3. Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

Emergency Situation Immediate Action
Skin Contact Immediately remove all contaminated clothing.[1][3] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] Seek immediate medical attention.[1][3]
Eye Contact Immediately rinse eyes cautiously with water for several minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do.[1][3] Continue rinsing for at least 15 minutes.[3] Seek immediate medical attention.[1][3]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[1][3] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[3] Seek immediate medical attention.[1][3]
Ingestion Rinse mouth with water.[1] Do NOT induce vomiting. [1][3] Seek immediate medical attention.[1][3]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection.[11] Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[11] Collect the material into a suitable, labeled container for disposal.[3][11]

4. Disposal Plan

Chemical waste must be managed in accordance with all local, state, and federal regulations.

  • Waste Classification: This material should be treated as hazardous waste.

  • Containerization: Collect waste in a designated, compatible, and properly labeled hazardous waste container.[12] The container must be kept tightly closed except when adding waste.[12]

  • Segregation: Do not mix with incompatible waste streams.[12]

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company.[12] Do not dispose of down the drain.[3]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response Assess_Risks Assess Risks & Review SDS of Similar Compounds Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Prepare_Work_Area Prepare Fume Hood & Emergency Equipment Select_PPE->Prepare_Work_Area Don_PPE Don PPE Prepare_Work_Area->Don_PPE Handle_Chemical Handle Chemical in Fume Hood Don_PPE->Handle_Chemical Store_Properly Store in a Cool, Dry, Dark Place Handle_Chemical->Store_Properly Segregate_Waste Segregate Hazardous Waste Handle_Chemical->Segregate_Waste Spill Spill Handle_Chemical->Spill Exposure Exposure Handle_Chemical->Exposure Label_Container Label Waste Container Segregate_Waste->Label_Container Arrange_Pickup Arrange for Professional Disposal Label_Container->Arrange_Pickup Follow_Procedures Follow Emergency Procedures Spill->Follow_Procedures Exposure->Follow_Procedures

Caption: This diagram outlines the key steps for the safe handling of this compound, from preparation to disposal and emergency response.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.